4,7-Dichlorocinnoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,7-dichlorocinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(10)4-11-12-8(6)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINQYOWDHNSQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=NC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4,7-Dichloroquinoline: Chemical Properties and Structure
Audience: Researchers, scientists, and drug development professionals.
Abstract
4,7-Dichloroquinoline is a pivotal heterocyclic compound, serving as a cornerstone intermediate in the synthesis of numerous biologically active molecules, most notably the aminoquinoline class of antimalarial drugs.[1] Its unique structure, characterized by a quinoline core with chlorine substituents at the 4 and 7 positions, imparts specific reactivity that is crucial for its synthetic utility. The chlorine atom at the 4-position is particularly susceptible to nucleophilic aromatic substitution, a feature extensively exploited in medicinal chemistry.[2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, reactivity, and key experimental protocols related to 4,7-dichloroquinoline, intended to serve as a technical resource for professionals in chemical and pharmaceutical research.
Chemical Structure and Identification
4,7-Dichloroquinoline is a halogenated quinoline derivative. The fundamental structure consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring.[4] The precise placement of the two chlorine atoms is critical to its chemical behavior and its utility as a pharmaceutical precursor.[4]
| Identifier | Value |
| IUPAC Name | 4,7-dichloroquinoline |
| CAS Number | 86-98-6 |
| Molecular Formula | C₉H₅Cl₂N[2][5] |
| SMILES | C1=CC2=C(C=CN=C2C=C1Cl)Cl[6] |
| InChI | InChI=1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H[6] |
| InChIKey | HXEWMTXDBOQQKO-UHFFFAOYSA-N[6] |
Physicochemical Properties
The physical and chemical properties of 4,7-dichloroquinoline are well-documented, reflecting its nature as a stable, crystalline organic solid. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Weight | 198.05 g/mol | [2] |
| Appearance | White to pale brown powder or light yellow crystalline solid | [5] |
| Melting Point | 81-83 °C (lit.) | [7][8] |
| Boiling Point | 148 °C (at specific pressure) | [8] |
| Density | ~1.407 g/cm³ | [8] |
| Solubility | Poorly soluble in water; soluble in various organic solvents. | [4] |
Reactivity and Chemical Synthesis
Chemical Reactivity
The reactivity of 4,7-dichloroquinoline is dominated by the chlorine atom at the 4-position of the quinoline ring. This position is highly activated towards nucleophilic aromatic substitution (SₙAr).[2] This enhanced reactivity allows for the straightforward introduction of various nucleophiles, particularly amines, to create a diverse range of 4-aminoquinoline derivatives.[2] This reaction is the cornerstone of the synthesis of blockbuster drugs like Chloroquine and Hydroxychloroquine.[9] Common side reactions can include hydrolysis of the C4-chlorine to form 4-hydroxy-7-chloroquinoline, especially at elevated temperatures in the presence of water.[3]
Synthesis Pathway
The industrial synthesis of 4,7-dichloroquinoline is a well-established multi-step process. A common and historically significant route is a variation of the Conrad-Limpach synthesis or the Gould-Jacobs reaction.[1][9] The process typically begins with the condensation of m-chloroaniline with an ethoxymethylenemalonate ester. The resulting intermediate is then cyclized at high temperatures, followed by saponification (hydrolysis), decarboxylation, and finally chlorination using a reagent like phosphorus oxychloride (POCl₃) to yield the final product.[2][10][11]
References
- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 6. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4,7-Dichloroquinoline | 86-98-6 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. 4,7-Dichloroquinoline | 86-98-6 | Benchchem [benchchem.com]
- 10. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 4,7-Dichloroquinoline (CAS 86-98-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,7-dichloroquinoline (CAS 86-98-6), a critical intermediate in the pharmaceutical industry. The document details its physicochemical properties, established synthesis methodologies with explicit experimental protocols, and significant applications, particularly in the development of antimalarial drugs. Spectroscopic data for characterization and an examination of the biological signaling pathways influenced by its derivatives are also presented. This guide is intended to be a valuable resource for researchers, chemists, and professionals involved in drug discovery and development.
Physicochemical Properties
4,7-Dichloroquinoline is a solid, typically appearing as a white to yellow or brown powder or crystalline solid.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 4,7-Dichloroquinoline
| Property | Value |
| CAS Number | 86-98-6 |
| Molecular Formula | C₉H₅Cl₂N |
| Molecular Weight | 198.05 g/mol [2] |
| Melting Point | 81-88 °C[1][3] |
| Boiling Point | 148 °C @ 10 mmHg; 317 °C |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as chloroform, ethanol, and tetrahydrofuran.[4] |
| Appearance | White to yellow to brown powder or crystals.[1] |
| Density | 1.407 g/cm³[5] |
Synthesis of 4,7-Dichloroquinoline
The synthesis of 4,7-dichloroquinoline is well-established, with several routes developed over the years. The most prominent methods include the Gould-Jacobs reaction and variations starting from 3-chloroaniline or 4-hydroxy-7-chloroquinoline.
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classic method for synthesizing quinolines. In the context of 4,7-dichloroquinoline, the synthesis starts with 3-chloroaniline.
References
- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]
- 3. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 5. 4,7-Dichloroquinoline(86-98-6) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of 4,7-Dichloroquinoline Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-dichloroquinoline is a heterocyclic aromatic organic compound that serves as a crucial intermediate in the synthesis of several important pharmaceutical drugs.[1][2] Notably, it is a key building block for the production of aminoquinoline antimalarials such as chloroquine, hydroxychloroquine, and amodiaquine.[1][3] Given its significance in medicinal chemistry and drug development, a thorough understanding of its physical properties is essential for its handling, characterization, purification, and application in synthetic processes. This guide provides a comprehensive overview of the core physical characteristics of 4,7-dichloroquinoline powder, detailed experimental protocols for their determination, and visualizations of relevant experimental workflows.
Core Physical Properties
The physical characteristics of 4,7-dichloroquinoline powder have been determined and reported across various chemical and scientific literature. A summary of these key quantitative properties is presented below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅Cl₂N | [4][5][6] |
| Molecular Weight | 198.05 g/mol | [1][5][7] |
| Appearance | White, off-white, to light yellow or pale brown crystalline powder or solid.[1][4][8][9] | [1][4][8][9] |
| Melting Point | 81-88 °C | [1][4][10][11] |
| Boiling Point | 317 °C (at 760 mmHg)[1]; 148 °C (at 10 mmHg)[10] | [1][10] |
| Density | ~1.4 g/cm³ | [8][12] |
| Solubility | Insoluble in water.[4][13] Soluble in chloroform,[14] slightly soluble in DMSO and methanol,[5] and also soluble in ethanol, tetrahydrofuran, and acetone.[15][16] | [4][5][13][14][15][16] |
| Vapor Pressure | 13 mbar at 150 °C[13]; 0.00077 mmHg (calculated)[17] | [13][17] |
| pKa (Predicted) | 1.99 ± 0.27 | [18][19] |
| Crystal System | Monoclinic | [20][21] |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for measuring the key properties of 4,7-dichloroquinoline powder.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity. The capillary method is a standard and widely used technique.[4]
Protocol:
-
Sample Preparation: Ensure the 4,7-dichloroquinoline powder is completely dry and finely pulverized.[4]
-
Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to compact the powder to a height of 2-3 mm.[4][14]
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.
-
Determination: The rate of heating is then reduced to 1-2°C per minute to allow for thermal equilibrium.[20]
-
Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has completely melted.[20] For a pure substance, this range is typically narrow.
Boiling Point Determination (Thiele Tube Method)
For determining the boiling point at reduced pressure, a distillation apparatus is used. The Thiele tube method is suitable for atmospheric pressure.[5][9]
Protocol:
-
Sample Preparation: A small quantity (a few milliliters) of molten 4,7-dichloroquinoline is placed in a small test tube (fusion tube).
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the liquid sample.[9]
-
Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[11]
-
Heating: The Thiele tube is gently and uniformly heated.[11]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.
-
Data Recording: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[9] This temperature corresponds to the point where the vapor pressure of the substance equals the atmospheric pressure.
Solubility Determination
This protocol provides a qualitative and semi-quantitative method for assessing the solubility of 4,7-dichloroquinoline in various solvents.
Protocol:
-
Sample Preparation: Weigh a precise amount of 4,7-dichloroquinoline powder (e.g., 10 mg) into a small test tube or vial.[6]
-
Solvent Addition: Add a measured volume of the desired solvent (e.g., 1 mL) to the test tube.[6][22]
-
Agitation: Vigorously shake or vortex the mixture for a set period (e.g., 60 seconds) to facilitate dissolution.[23][24]
-
Observation: Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble under these conditions.
-
Incremental Solvent Addition: If the solid is not fully dissolved, add incremental volumes of the solvent, agitating after each addition, until the solid dissolves completely. Record the total volume of solvent required.[24]
-
Temperature Effects: The procedure can be repeated at elevated temperatures to assess the temperature dependence of solubility.
Crystal Structure Determination (Single-Crystal X-ray Diffraction)
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][13]
Protocol:
-
Crystal Growth: High-quality single crystals of 4,7-dichloroquinoline are required. This is typically achieved by slow recrystallization from a suitable solvent, such as hexane.[20] Ideal crystals for analysis are well-formed and free of defects.[13]
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.[25]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (e.g., to 123 K) to minimize thermal vibrations.[20][21] It is then rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.[1][13]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using computational methods to generate an initial electron density map, from which the atomic positions are determined.[1] The structural model is then refined to achieve the best fit with the experimental data.
Experimental and Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows involving 4,7-dichloroquinoline.
Caption: Workflow for the synthesis of 4,7-dichloroquinoline.[2][8]
Caption: General workflow for the purification of 4,7-dichloroquinoline.[26][27]
Signaling Pathways and Biological Context
4,7-dichloroquinoline itself is not typically studied for direct interaction with signaling pathways. Its primary role is that of a synthetic precursor. The biological and signaling pathway interactions are characteristic of its derivatives, such as chloroquine and hydroxychloroquine. These derivatives are known to accumulate in the acidic food vacuole of the malaria parasite, where they are believed to interfere with the detoxification of heme, a byproduct of hemoglobin digestion.[3][28] This disruption is a key mechanism of their antimalarial action. Research into novel derivatives also explores their potential to inhibit other cellular targets, such as P. falciparum lactate dehydrogenase (PfLDH), although this is not considered their primary mechanism of action.[29] Therefore, any discussion of signaling pathways invariably centers on the final drug products rather than the 4,7-dichloroquinoline intermediate itself.[30]
References
- 1. fiveable.me [fiveable.me]
- 2. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]
- 3. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. westlab.com [westlab.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. mdpi.com [mdpi.com]
- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. thinksrs.com [thinksrs.com]
- 15. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scribd.com [scribd.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
- 20. Video: Melting Points - Procedure [jove.com]
- 21. researchgate.net [researchgate.net]
- 22. scribd.com [scribd.com]
- 23. chem.ws [chem.ws]
- 24. researchgate.net [researchgate.net]
- 25. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 26. researchgate.net [researchgate.net]
- 27. mt.com [mt.com]
- 28. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
Solubility Profile of 4,7-Dichloroquinoline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4,7-dichloroquinoline, a key intermediate in the synthesis of several antimalarial drugs, in various organic solvents. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles quantitative solubility data, details the experimental methodologies for its determination, and presents a visual workflow of the experimental process.
Quantitative Solubility Data
The solubility of 4,7-dichloroquinoline exhibits significant dependence on the nature of the solvent and the temperature.[1] Generally, its solubility increases with rising temperature.[2] The following tables summarize the available quantitative solubility data in several common organic solvents.
Table 1: Solubility of 4,7-Dichloroquinoline in Various Organic Solvents
| Solvent | Temperature | Solubility | Unit |
| Chloroform | Not Specified | 50 | mg/mL |
| Ethanol | 299.8 K (26.65 °C) | 0.0113 | mole fraction |
| Ethanol | 303.2 K (30.05 °C) | 0.0145 | mole fraction |
| Ethanol | 308.1 K (34.95 °C) | 0.0224 | mole fraction |
| Ethanol | 313.3 K (40.15 °C) | 0.0364 | mole fraction |
| Ethanol | 318.1 K (44.95 °C) | 0.0564 | mole fraction |
| Ethanol | 323.2 K (50.05 °C) | 0.0886 | mole fraction |
| Ethanol | 328.3 K (55.15 °C) | 0.1353 | mole fraction |
| Ethanol | 333.4 K (60.25 °C) | 0.2083 | mole fraction |
Table 2: Mole Fraction Solubility of 4,7-Dichloroquinoline in Different Solvents at Various Temperatures (K)
| Temperature (K) | Ethanol | Tetrahydrofuran | Acetonitrile | Acetone |
| 298.2 | 0.0098 | 0.1582 | 0.0089 | 0.0715 |
| 303.2 | 0.0145 | 0.1853 | 0.0117 | 0.0892 |
| 308.2 | 0.0224 | 0.2187 | 0.0154 | 0.1113 |
| 313.2 | 0.0364 | 0.2584 | 0.0205 | 0.1388 |
| 318.2 | 0.0564 | 0.3065 | 0.0274 | 0.1731 |
| 323.2 | 0.0886 | 0.3648 | 0.0368 | 0.2154 |
| 328.2 | 0.1353 | 0.4352 | 0.0494 | 0.2673 |
| 333.2 | 0.2083 | 0.5201 | 0.0661 | 0.3301 |
Among the tested solvents, 4,7-dichloroquinoline demonstrates the highest solubility in tetrahydrofuran.[2] Conversely, it exhibits the lowest solubility in water and acetonitrile.[2]
Experimental Protocol for Solubility Determination
The following protocol details a common method for determining the solubility of 4,7-dichloroquinoline in organic solvents, based on the equilibrium shake-flask method followed by spectroscopic analysis.
1. Materials and Apparatus:
-
4,7-Dichloroquinoline (solid)
-
Organic solvent of interest (e.g., ethanol, chloroform)
-
Thermostatic shaker or constant temperature water bath
-
Sealed vials or flasks
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis Spectrophotometer
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 4,7-dichloroquinoline to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired constant temperature.
-
Agitate the mixture for a sufficient time to reach equilibrium. A common practice is to stir the solution for several hours.
-
-
Sample Separation:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
To ensure complete separation of the solid phase, centrifuge the samples at high speed.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
For further clarification, filter the supernatant through a syringe filter into a clean vial.
-
-
Quantification:
-
Prepare a stock solution of 4,7-dichloroquinoline of a known concentration in the same organic solvent.
-
Create a series of calibration standards by performing serial dilutions of the stock solution.
-
Measure the absorbance of the calibration standards and the filtered sample solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for 4,7-dichloroquinoline (around 343 nm).
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of 4,7-dichloroquinoline in the sample by interpolating its absorbance on the calibration curve.
-
-
Calculation of Solubility:
-
The concentration obtained from the calibration curve represents the solubility of 4,7-dichloroquinoline in the chosen solvent at the specified temperature.
-
Express the solubility in the desired units, such as mg/mL, mol/L, or mole fraction.
-
Experimental Workflow Visualization
The following diagram illustrates the key stages of the experimental workflow for determining the solubility of 4,7-dichloroquinoline.
References
The Strategic Reactivity of 4,7-Dichloroquinoline: A Guide to Nucleophilic Aromatic Substitution at the 4-Position
For Researchers, Scientists, and Drug Development Professionals
December 30, 2025
Executive Summary
4,7-Dichloroquinoline is a cornerstone intermediate in pharmaceutical synthesis, primarily due to the differential reactivity of its two chlorine atoms. The chlorine at the 4-position exhibits significantly higher susceptibility to nucleophilic aromatic substitution (SNAr) compared to the chlorine at the 7-position. This inherent regioselectivity is pivotal in the synthesis of a multitude of biologically active compounds, most notably the 4-aminoquinoline class of antimalarial drugs, including chloroquine and hydroxychloroquine.[1][2][3] This technical guide provides an in-depth analysis of the factors governing the reactivity of the 4-chloro position, detailed experimental protocols for its substitution, and quantitative data to inform synthetic strategies.
The Enhanced Reactivity of the 4-Chloro Position
The heightened reactivity of the chlorine atom at the C4 position of the quinoline ring is a direct consequence of the electronic effects exerted by the ring nitrogen. The nitrogen atom, being highly electronegative, exerts a strong electron-withdrawing effect (-I and -M), which significantly reduces the electron density at the C4 position.[4] This electron deficiency makes the C4 carbon highly electrophilic and thus, more susceptible to attack by nucleophiles. The resulting intermediate, a Meisenheimer complex, is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom.[5] In contrast, the chlorine at the C7 position is less activated, leading to the observed regioselectivity in substitution reactions.[1]
This selective reactivity allows for the precise introduction of various nucleophiles at the 4-position, a critical step in the synthesis of numerous pharmaceutical agents.[2][6]
Nucleophilic Aromatic Substitution (SNAr) at the 4-Position
The substitution of the 4-chloro group typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This two-step process involves the initial addition of a nucleophile to the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the chloride ion to restore the aromaticity of the quinoline ring.[5][7]
Common nucleophiles employed in these reactions include primary and secondary amines, alcohols, and thiols, leading to the formation of 4-amino, 4-alkoxy, and 4-thioether quinoline derivatives, respectively.[1][8]
Quantitative Data on Substitution Reactions
The efficiency of the nucleophilic substitution at the 4-position is influenced by several factors, including the nature of the nucleophile, solvent, temperature, and reaction time. The following tables summarize quantitative data from various studies, providing a comparative overview of different synthetic methodologies.
Table 1: Conventional Heating with Amine Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethane-1,2-diamine | Neat | 80 then 130 | 1 then 7 | Not Specified | [9] |
| N,N-Dimethyl-propane-1,3-diamine | Neat | 130 | 8 | Not Specified | [9] |
| 1,3-Diaminopropane | Neat | Reflux | 2 | 83 | [1] |
| Various Amines | Ethanol, DMF, or Neat Amine | 80-130 | 6-24 | Not Specified | [10] |
Table 2: Ultrasound-Assisted Nucleophilic Substitution
| Nucleophile | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| o-Phenylenediamine | Ethanol | 90 | 30 | High (not specified) | [1] |
| Thiosemicarbazide | Ethanol | 90 | 30 | High (not specified) | [1] |
| 3-Amino-1,2,4-triazole | Ethanol | 90 | 30 | 78-89 | [1] |
Table 3: Substitution with Other Nucleophiles
| Nucleophile | Conditions | Yield (%) | Reference |
| Alcohols | SNAr | 81-99 | [8] |
| Morpholine | K₂CO₃, DMF, 120°C, 24h | 92 | [11] |
Detailed Experimental Protocols
General Procedure for Amination via Conventional Heating
This protocol is a generalized procedure for the reaction of 4,7-dichloroquinoline with a primary or secondary amine under conventional heating.
Materials:
-
4,7-dichloroquinoline
-
Amine nucleophile (e.g., 1,3-diaminopropane)
-
Solvent (e.g., ethanol, DMF, or neat amine)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 4,7-dichloroquinoline (1 equivalent) in the chosen solvent or use the neat amine if it is a liquid.[10]
-
Add the amine nucleophile (1.0-1.2 equivalents or in excess).[4][10]
-
Heat the reaction mixture to the desired temperature (typically between 80-130°C) and stir vigorously.[9][10]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.[4]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]
Ultrasound-Assisted Synthesis
Ultrasound irradiation can significantly accelerate the rate of substitution reactions.
Materials:
-
4,7-dichloroquinoline
-
Amine nucleophile (e.g., 3-amino-1,2,4-triazole)
-
Ethanol
-
Ultrasonic bath with heating
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 4,7-dichloroquinoline (0.01 mol) in ethanol (15 mL).[1]
-
Add the desired amine nucleophile (0.01 mol) to the solution.[1]
-
Attach a reflux condenser and place the flask in an ultrasonic bath preheated to 90°C.[1]
-
Irradiate the mixture with ultrasound for the specified time (e.g., 30 minutes).[1]
-
After completion, cool the reaction mixture to room temperature. The product often precipitates.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[1]
-
Further purification can be achieved by recrystallization from ethanol.[1]
Palladium-Catalyzed (Buchwald-Hartwig) Amination
For less reactive amines or to achieve higher yields under milder conditions, palladium-catalyzed cross-coupling can be employed.
Materials:
-
4,7-dichloroquinoline
-
Amine nucleophile
-
Palladium source (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP)
-
Base (e.g., NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or similar inert atmosphere reaction vessel
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the palladium source, phosphine ligand, and base.[1]
-
Add 4,7-dichloroquinoline and the amine nucleophile.[1]
-
Add anhydrous toluene via syringe.[1]
-
Heat the reaction mixture to the desired temperature and stir for the required time.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of celite to remove the catalyst.[1]
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.[1]
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Common Side Reactions and Troubleshooting
Several side reactions can occur during the nucleophilic substitution of 4,7-dichloroquinoline. Awareness of these potential issues is crucial for optimizing reaction conditions and maximizing the yield of the desired product.
-
Over-alkylation: With di- or polyamines, the product of the initial substitution can react further. To mitigate this, a large excess of the diamine can be used, or one of the amino groups can be protected.[10]
-
Hydrolysis: The reactive 4-chloro group is susceptible to hydrolysis, especially at elevated temperatures in the presence of water, leading to the formation of 4-hydroxy-7-chloroquinoline.[10]
-
Reaction with Solvent: Nucleophilic solvents like alcohols can compete with the desired nucleophile, particularly under basic conditions or at high temperatures.[10]
If a reaction is proceeding slowly or not at all, consider increasing the reaction temperature, using a more polar aprotic solvent like DMF or DMSO, or employing a stronger base to enhance the nucleophilicity of the attacking species.[10]
Conclusion
The selective reactivity of the chlorine atom at the 4-position of 4,7-dichloroquinoline is a well-established and powerful tool in synthetic organic and medicinal chemistry. A thorough understanding of the underlying principles of nucleophilic aromatic substitution, coupled with careful selection of reaction conditions, enables the efficient and high-yield synthesis of a diverse array of functionalized quinoline derivatives. The data and protocols presented in this guide offer a comprehensive resource for researchers engaged in the development of novel therapeutics and other advanced materials based on the versatile 4,7-dichloroquinoline scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
A Technical Guide to Nucleophilic Aromatic Substitution on 4,7-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reaction on 4,7-dichloroquinoline, a critical transformation in the synthesis of a wide array of pharmacologically active compounds. Due to the strategic importance of the quinoline scaffold in medicinal chemistry, this document details the regioselectivity, reaction mechanisms, and experimental protocols for the selective functionalization of the C4-position.[1] Quantitative data from various synthetic methodologies, including conventional heating, microwave-assisted, and ultrasound-assisted techniques, are presented in tabular format for clear comparison. Detailed experimental procedures and visual diagrams of the reaction mechanism and a general experimental workflow are included to facilitate practical application in a research and development setting.
Introduction
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, most notably antimalarial drugs like chloroquine and hydroxychloroquine.[1][2] The functionalization of the quinoline nucleus, particularly at the 4-position, is a key strategy for modulating biological activity. Nucleophilic aromatic substitution (SNAr) on 4,7-dichloroquinoline is a cornerstone reaction to achieve this, enabling the introduction of diverse functionalities.
This guide focuses on the inherent regioselectivity of the SNAr reaction on 4,7-dichloroquinoline, where the chlorine atom at the C4-position is significantly more reactive than the one at the C7-position.[2] This preferential reactivity is attributed to the electron-withdrawing effect of the quinoline nitrogen, which activates the C4-position towards nucleophilic attack.[1] We will explore various synthetic protocols and provide the necessary data and methodologies for their successful implementation.
Regioselectivity of Substitution
The substitution of a chlorine atom on the 4,7-dichloroquinoline ring by a nucleophile occurs preferentially at the 4-position. This regioselectivity is a well-established principle, driven by the electronic properties of the quinoline ring. The nitrogen atom at position 1 exerts a strong electron-withdrawing effect through resonance and inductive effects, which preferentially stabilizes the Meisenheimer intermediate formed during nucleophilic attack at the C4-position. Consequently, the activation energy for the substitution at C4 is lower than at C7, leading to the selective formation of 4-substituted-7-chloroquinoline derivatives.
Reaction Mechanism
The nucleophilic aromatic substitution on 4,7-dichloroquinoline proceeds via a two-step addition-elimination mechanism.
Caption: Generalized mechanism of SNAr on 4,7-dichloroquinoline.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for various nucleophilic substitution methods on 4,7-dichloroquinoline, offering a comparative overview of reaction conditions and outcomes.
Table 1: Conventional Heating with Amines [2][3][4]
| Nucleophile | Conditions | Temperature (°C) | Time (h) | Yield (%) |
| 1,3-Diaminopropane | Neat, Reflux | - | 2 | 83 |
| Ethane-1,2-diamine | Neat | 80 then 130 | 1 then 7 | Not specified |
| N,N-Dimethyl-propane-1,3-diamine | Neat | 130 | 8 | Not specified |
| p-Aminoacetophenone | Absolute Ethanol, Reflux | - | Not specified | Not specified |
Table 2: Ultrasound-Assisted Nucleophilic Substitution [2][5]
| Nucleophile | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| o-Phenylenediamine | Ethanol | 90 | 30 | High (not specified) |
| Thiosemicarbazide | Ethanol | 90 | 30 | High (not specified) |
| 3-Amino-1,2,4-triazole | Ethanol | 90 | 30 | 78-89 |
Table 3: Microwave-Assisted Nucleophilic Substitution with Phenols [6][7]
| Nucleophile | Solvent | Time (min) | Yield (%) |
| Various Phenols | [bmim][PF6] | 10 | 72-82 |
| Hydroxyaryl-benzazoles | [bmim][PF6] | - | 48-60 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: General Procedure for Amination via Conventional Heating[3][8]
Materials:
-
4,7-dichloroquinoline (1 equivalent)
-
Desired amine (2-10 equivalents)
-
Solvent (e.g., ethanol, DMF, or neat amine)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve 4,7-dichloroquinoline in the chosen solvent or neat amine.
-
Add the desired amine to the reaction vessel. The excess amine can also serve as a base.
-
Heat the reaction mixture to the desired temperature (typically between 80-130 °C) and stir for the required time (ranging from 6-24 hours).
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Ultrasound-Assisted Synthesis[2][5]
Materials:
-
4,7-dichloroquinoline (0.01 mol)
-
Amine nucleophile (e.g., o-phenylenediamine, thiosemicarbazide, 3-amino-1,2,4-triazole) (0.01 mol)
-
Ethanol (15 mL)
-
Ultrasonic bath with heating capabilities
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 4,7-dichloroquinoline in ethanol.
-
Add the desired amine nucleophile to the solution.
-
Attach a reflux condenser and place the flask in an ultrasonic bath.
-
Irradiate the mixture at a specified temperature (e.g., 90°C) for a short duration (e.g., 30 minutes).
-
After the reaction is complete, cool the mixture to room temperature. The product often precipitates.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
Protocol 3: Microwave-Assisted Synthesis[1]
Materials:
-
4,7-dichloroquinoline (1.0 eq)
-
Amine or Phenol nucleophile (1.0-1.5 eq)
-
Appropriate solvent (e.g., [bmim][PF6])
-
Base (if necessary)
-
Microwave vial
-
Microwave reactor
-
Magnetic stirrer
Procedure:
-
In a microwave vial, combine 4,7-dichloroquinoline, the nucleophile, and the solvent.
-
Add a base if required by the specific reaction.
-
Seal the vial and place it in the microwave reactor.
-
Set the desired temperature, pressure, and reaction time according to the specific protocol.
-
After the reaction, cool the vial to room temperature.
-
The product is then isolated and purified using standard techniques such as extraction and column chromatography.
Experimental Workflow
The general workflow for the nucleophilic substitution on 4,7-dichloroquinoline is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
4,7-Dichloroquinoline: A Linchpin in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Dichloroquinoline (DCQ) is a heterocyclic aromatic organic compound that serves as a critical intermediate in the synthesis of a multitude of Active Pharmaceutical Ingredients (APIs).[1][2] Its strategic importance is most pronounced in the production of antimalarial drugs, where it forms the core scaffold of widely used medications such as Chloroquine and Hydroxychloroquine.[1][2] The reactivity of the chlorine atom at the 4-position of the quinoline ring allows for nucleophilic substitution, making it a versatile building block for medicinal chemists.[3] Beyond antimalarials, 4,7-dichloroquinoline derivatives are being investigated for a range of therapeutic applications, including antimicrobial and anticancer agents.[2][4] This guide provides a comprehensive technical overview of 4,7-dichloroquinoline, encompassing its synthesis, physicochemical properties, key applications in drug development, detailed experimental protocols, and the signaling pathways of the drugs derived from it.
Physicochemical Properties of 4,7-Dichloroquinoline
A thorough understanding of the physicochemical properties of 4,7-dichloroquinoline is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | References |
| CAS Number | 86-98-6 | [1][5] |
| Molecular Formula | C₉H₅Cl₂N | [5] |
| Molecular Weight | 198.05 g/mol | [5] |
| Appearance | White to off-white or yellowish crystalline powder | [3][6] |
| Melting Point | 81-86 °C | [3][7] |
| Boiling Point | 317 °C | [8] |
| Density | ~1.407 g/cm³ | [3] |
| Solubility | Soluble in many common organic solvents such as chloroform and ethanol.[9] Poorly soluble in water.[9] | [9] |
Synthesis of 4,7-Dichloroquinoline
The most established and widely utilized method for the industrial production of 4,7-dichloroquinoline is a multi-step process that often begins with 3-chloroaniline and utilizes the Gould-Jacobs reaction.[10][11]
Experimental Protocol: Gould-Jacobs based Synthesis of 4,7-Dichloroquinoline
This protocol is a synthesis of procedures described in the literature.[1][12]
Step 1: Condensation of 3-Chloroaniline with Diethyl Ethoxymethylenemalonate
-
In a reaction vessel, combine 3-chloroaniline and diethyl ethoxymethylenemalonate.
-
Heat the mixture, typically on a steam bath, for approximately 1 hour to facilitate the condensation reaction and allow for the evolution of ethanol. The resulting product is diethyl 2-((3-chlorophenyl)amino)methylenemalonate.
Step 2: Thermal Cyclization
-
The crude product from Step 1 is added to a high-boiling point solvent, such as Dowtherm A (a mixture of biphenyl and diphenyl ether), in a suitable flask equipped with a condenser.
-
The mixture is heated to vigorous boiling (approximately 250 °C) and refluxed for about 1 hour to induce thermal cyclization, leading to the formation of ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. A significant portion of the product crystallizes out upon cooling.
Step 3: Saponification and Acidification
-
The cyclized ester is collected and mixed with a 10% aqueous solution of sodium hydroxide.
-
The mixture is refluxed until the solid ester completely dissolves, indicating the completion of saponification to the corresponding carboxylic acid salt.
-
After cooling, the solution is acidified with concentrated hydrochloric acid, leading to the precipitation of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. The precipitate is collected by filtration and washed with water.
Step 4: Decarboxylation
-
The dried 7-chloro-4-hydroxy-3-quinolinecarboxylic acid is suspended in Dowtherm A.
-
The mixture is boiled for 1 hour to effect decarboxylation, yielding 7-chloro-4-quinolinol.
Step 5: Chlorination
-
The solution containing 7-chloro-4-quinolinol is cooled, and phosphorus oxychloride (POCl₃) is added.
-
The temperature is raised to 135-140 °C and stirred for 1 hour to convert the hydroxyl group at the 4-position to a chloro group.
-
The reaction mixture is cooled and then carefully poured into a separatory funnel. The flask is rinsed with ether, which is added to the funnel.
-
The organic layer is washed with 10% hydrochloric acid. The combined acidic extracts are cooled in an ice bath and neutralized with 10% sodium hydroxide to precipitate the crude 4,7-dichloroquinoline.
-
The solid is collected, washed with water, and dried. Recrystallization from a suitable solvent like Skellysolve B or ethanol can be performed to obtain the purified product.[1][13]
A representative workflow for the synthesis of 4,7-dichloroquinoline.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. nbinno.com [nbinno.com]
- 4. Chloroquine: Structure, Mechanism, Uses & Side Effects Explained [vedantu.com]
- 5. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 8. CA2561987A1 - Process for the preparation of highly pure hydroxychloroquine or a salt thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 12. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 13. scribd.com [scribd.com]
The Synthesis of 4,7-Dichloroquinoline: A Technical Deep Dive into its History and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Dichloroquinoline stands as a cornerstone in the synthesis of numerous vital pharmaceuticals, most notably the aminoquinoline class of antimalarial drugs such as chloroquine and hydroxychloroquine.[1][2] Its discovery and the subsequent development of its synthesis routes are intrinsically linked to the global effort to combat malaria. This technical guide provides an in-depth exploration of the history and the pivotal synthetic methodologies for 4,7-dichloroquinoline, presenting detailed experimental protocols and quantitative data to serve as a valuable resource for researchers in the field.
Historical Perspective: From a German Patent to a Global Lifeline
The first documented mention of 4,7-dichloroquinoline appeared in a 1937 patent filed by the German conglomerate IG Farben.[1][3] However, it was the urgent need for effective antimalarial treatments during World War II that propelled the intensive investigation into its synthesis. Chemists at the Winthrop Chemical Co. were instrumental in developing a practical and scalable route to this crucial intermediate, paving the way for the large-scale production of chloroquine.[1][3]
The primary synthetic strategies that emerged and continue to be refined are variations of the Gould-Jacobs reaction.[1][4] A notable and widely adopted method was detailed by Price and Roberts, which has been utilized for the production of several thousand pounds of 4,7-dichloroquinoline.[3][5] This method, along with its key steps, forms the core of this guide.
Core Synthesis Pathway: The Price and Roberts Method
The most established and scalable synthesis of 4,7-dichloroquinoline commences with the reaction of m-chloroaniline and diethyl ethoxymethylenemalonate. This multi-step process is a modification of the Gould-Jacobs reaction and involves the initial formation of an anilinoacrylate, followed by cyclization, saponification, decarboxylation, and a final chlorination step.
Diagram of the Price and Roberts Synthesis Pathway
Caption: The five-step synthesis of 4,7-dichloroquinoline from m-chloroaniline.
Quantitative Data Summary
The following tables provide a summary of the reported yields and physical properties for the key intermediates and the final product in the Price and Roberts synthesis.
Table 1: Reaction Yields
| Step | Product | Yield (%) | Reference |
| 1. Condensation & 2. Cyclization | 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid ethyl ester | 85-95 | [3] |
| 3. Saponification | 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid | 85-98 | [6] |
| 4. Decarboxylation & 5. Chlorination | 4,7-Dichloroquinoline (crude) | 66-73 | [3] |
| Recrystallization | 4,7-Dichloroquinoline (pure) | 55-60 | [3] |
Table 2: Physical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Reference |
| Ethyl α-carbethoxy-β-m-chloroanilinoacrylate | C₁₄H₁₆ClNO₄ | 313.74 | 55-56 | White needles | [3] |
| 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid | C₁₀H₆ClNO₃ | 223.62 | ~266 (decomposes) | White solid | [6] |
| 4,7-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | 84-85 (pure) | White powder | [1][3] |
Detailed Experimental Protocols
The following protocols are based on the procedures described by Price and Roberts in Organic Syntheses.
Step 1: Ethyl α-carbethoxy-β-m-chloroanilinoacrylate Synthesis
Materials:
-
m-Chloroaniline: 127.5 g (1.0 mole)
-
Ethyl ethoxymethylenemalonate: 233 g (1.1 moles)
Procedure:
-
Combine 127.5 g of m-chloroaniline and 233 g of ethyl ethoxymethylenemalonate in a 500-ml round-bottomed flask.
-
Add a few boiling chips to the mixture.
-
Heat the flask on a steam bath for 1 hour, allowing the ethanol generated to evaporate.
-
The resulting warm product, ethyl α-carbethoxy-β-m-chloroanilinoacrylate, is used directly in the next step without purification.
Step 2 & 3: 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid Synthesis
Materials:
-
Product from Step 1
-
Dowtherm A (or diphenyl ether): 1 L
-
Skellysolve B (or similar petroleum ether): 800 ml
-
10% Aqueous Sodium Hydroxide: 1 L
-
Concentrated Hydrochloric Acid
Procedure:
-
Heat 1 L of Dowtherm A to a vigorous boil in a 5-L round-bottomed flask fitted with an air condenser.
-
Pour the warm product from Step 1 through the condenser into the boiling Dowtherm A.
-
Continue heating for 1 hour, during which the cyclized product, 7-chloro-4-hydroxy-3-quinolinecarboxylic acid ethyl ester, will crystallize.
-
Cool the mixture, filter the solid product, and wash it with two 400-ml portions of Skellysolve B to remove impurities. The yield of the ester at this stage is 85-95%.[3]
-
Transfer the air-dried filter cake to a flask with 1 L of 10% aqueous sodium hydroxide.
-
Reflux the mixture vigorously for approximately 1 hour, or until all the solid ester has dissolved.
-
Cool the saponification mixture and separate the aqueous solution from any residual oil.
-
Acidify the aqueous solution with concentrated hydrochloric acid until it is acidic to Congo red paper.
-
Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash thoroughly with water. The yield is 85-98%.[6]
Step 4 & 5: 7-Chloro-4-quinolinol and 4,7-dichloroquinoline Synthesis
Materials:
-
7-Chloro-4-hydroxy-3-quinolinecarboxylic acid (from Step 3)
-
Dowtherm A: 1 L
-
Phosphorus oxychloride (POCl₃): 90 ml (150 g, 0.98 mole)
-
Ether
-
10% Hydrochloric Acid
-
10% Sodium Hydroxide
Procedure:
-
Suspend the air-dried acid from the previous step in 1 L of Dowtherm A in a 2-L flask equipped with a stirrer and a reflux condenser.
-
Boil the mixture for 1 hour under a stream of nitrogen to facilitate the removal of water and induce decarboxylation to 7-chloro-4-quinolinol.
-
Cool the resulting clear, light-brown solution to room temperature.
-
Add 90 ml of phosphorus oxychloride to the cooled solution.
-
Heat the mixture to 135–140°C and stir for 1 hour to effect chlorination.
-
Cool the reaction mixture and pour it into a separatory funnel.
-
Rinse the flask with ether and add the rinsing to the separatory funnel.
-
Wash the solution with three 500-ml portions of 10% hydrochloric acid.
-
Cool the combined acid extracts in an ice bath and neutralize with 10% sodium hydroxide to precipitate the crude 4,7-dichloroquinoline.
-
Collect the solid by filtration, wash it thoroughly with water, and dry. The crude product weighs 130–145 g (66–73% yield) and has a melting point of 80–82°C.[3]
-
Recrystallize the crude product from Skellysolve B to obtain 110–120 g (55–60% overall yield) of pure 4,7-dichloroquinoline with a melting point of 84–85°C.[3]
Logical Workflow of the Synthesis
The synthesis of 4,7-dichloroquinoline is a sequential process where the product of each step serves as the reactant for the next. The logical flow is crucial for achieving a high overall yield.
Caption: A simplified workflow illustrating the sequential nature of the synthesis.
Conclusion
The synthesis of 4,7-dichloroquinoline is a classic example of process chemistry development driven by a critical medical need. The robust and scalable method developed by Price and Roberts, rooted in the Gould-Jacobs reaction, has proven to be of immense value. This guide provides the essential historical context, detailed experimental procedures, and quantitative data to aid researchers in understanding and applying this pivotal synthesis. The continued importance of 4,7-dichloroquinoline as a building block for new therapeutic agents underscores the enduring legacy of this foundational work in medicinal chemistry.[1][6]
References
- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 2. ablelab.eu [ablelab.eu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 6. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]
Spectroscopic Analysis of 4,7-Dichloroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data and analysis of 4,7-dichloroquinoline, a key intermediate in the synthesis of several important pharmaceutical compounds, most notably the antimalarial drug chloroquine. This document details the methodologies for acquiring and interpreting spectroscopic data and presents the information in a structured format for easy reference and comparison.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from various spectroscopic analyses of 4,7-dichloroquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 4,7-Dichloroquinoline [1][2]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.78 | d | 4.8 | 1H | H-2 |
| 8.15 | d | 9.2 | 1H | H-5 |
| 8.11 | d | 2.4 | 1H | H-8 |
| 7.59 | dd | 9.2, 2.4 | 1H | H-6 |
| 7.48 | d | 4.8 | 1H | H-3 |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data for 4,7-Dichloroquinoline
| Chemical Shift (δ) ppm | Assignment |
| 152.2 | C-2 |
| 151.9 | C-4 |
| 150.0 | C-8a |
| 135.0 | C-7 |
| 128.8 | C-5 |
| 125.5 | C-6 |
| 121.8 | C-8 |
| 117.6 | C-4a |
| 99.1 | C-3 |
Note: Specific peak assignments for ¹³C NMR are based on computational predictions and comparison with similar quinoline structures, as detailed experimental assignment studies were not available in the reviewed literature.
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for 4,7-Dichloroquinoline [3]
| m/z | Relative Intensity (%) | Assignment |
| 197 | 100 | [M]⁺ |
| 199 | 65 | [M+2]⁺ |
| 162 | 40 | [M-Cl]⁺ |
| 127 | 20 | [M-2Cl]⁺ |
Ionization Mode: Electron Ionization (EI)
Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands for 4,7-Dichloroquinoline
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | C-H stretch (aromatic) |
| ~1600, ~1580, ~1480 | Medium-Strong | C=C and C=N stretching (quinoline ring) |
| ~1100-1000 | Strong | C-Cl stretch |
| ~850-750 | Strong | C-H bend (out-of-plane) |
Note: The exact peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, Nujol mull, or ATR).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: UV-Vis Absorption Maxima for 4,7-Dichloroquinoline
| Wavelength (λmax) nm | Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹ | Solvent |
| ~258 | ~39,800 | Ethanol |
| ~330 | ~5,000 | Ethanol |
| ~345 | ~5,000 | Ethanol |
Note: Molar absorptivity values are approximate and can be influenced by solvent and pH.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation for Analysis
A common procedure for the purification of commercially available 4,7-dichloroquinoline involves recrystallization from hexanes.[1][2] In a typical procedure, 20 g of 4,7-dichloroquinoline is dissolved in 100 mL of hexanes by heating to a gentle reflux (approximately 65 °C). The solution is then allowed to cool slowly to room temperature and left to stand for 12 hours. The resulting colorless, needle-like crystals are isolated by filtration and dried.[1][2]
NMR Spectroscopy
-
Instrumentation : A standard NMR spectrometer with a proton frequency of 300-500 MHz is suitable for analysis.
-
Sample Preparation : Approximately 10-20 mg of the purified 4,7-dichloroquinoline is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition : A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), a spectral width covering the aromatic region (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition : A proton-decoupled ¹³C NMR experiment is conducted. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Mass Spectrometry
-
Instrumentation : An electron ionization mass spectrometer (EI-MS) is typically used for the analysis of small, volatile molecules like 4,7-dichloroquinoline.
-
Sample Introduction : The sample can be introduced via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.
-
Experimental Conditions : A standard electron energy of 70 eV is used for ionization. The mass analyzer is scanned over a relevant mass-to-charge ratio range (e.g., m/z 50-300).
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used.
-
Sample Preparation (KBr Pellet Method) :
-
Thoroughly grind a small amount (1-2 mg) of the 4,7-dichloroquinoline sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
-
Data Acquisition : A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
UV-Vis Spectroscopy
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation : A stock solution of 4,7-dichloroquinoline is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable UV-grade solvent (e.g., ethanol or methanol). Serial dilutions are then made to obtain a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1-1.0).
-
Data Acquisition : The spectrophotometer is first blanked with the pure solvent in both the sample and reference cuvettes. The spectrum of the sample solution is then recorded over a wavelength range of approximately 200-400 nm.
Visualizations
Synthesis of Chloroquine from 4,7-Dichloroquinoline
The following diagram illustrates the key steps in the synthesis of the antimalarial drug chloroquine, starting from 4,7-dichloroquinoline. This represents a primary application of the title compound in drug development.
Caption: Workflow for the synthesis of Chloroquine.
Conceptual Mechanism of Action for 4,7-Dichloroquinoline-Based Antimalarials
While 4,7-dichloroquinoline itself is not the active drug, its derivatives, like chloroquine, have a well-studied mechanism of action against the malaria parasite, Plasmodium falciparum. The following diagram conceptualizes this pathway.
Caption: Conceptual pathway of Chloroquine's action.
References
starting materials for 4,7-dichloroquinoline synthesis
An In-depth Technical Guide to the Starting Materials for 4,7-Dichloroquinoline Synthesis
Introduction
4,7-Dichloroquinoline (DCQ) is a critical heterocyclic intermediate in the pharmaceutical industry, primarily serving as a foundational building block for the synthesis of several essential antimalarial drugs, including chloroquine, hydroxychloroquine, and amodiaquine.[1][2][3] Its molecular structure allows for selective nucleophilic substitution at the 4-position, a key reaction in the synthesis of these active pharmaceutical ingredients (APIs).[1] This guide provides a detailed overview of the primary synthetic pathways for 4,7-dichloroquinoline, focusing on the starting materials, experimental protocols, and quantitative data relevant to researchers and drug development professionals.
Primary Synthetic Pathway: The Gould-Jacobs Reaction
The most established and widely documented method for synthesizing 4,7-dichloroquinoline is the Gould-Jacobs reaction.[1][4] This multi-step process begins with the condensation of an aniline derivative with a malonic ester derivative, followed by thermal cyclization, saponification, decarboxylation, and a final chlorination step.
The overall logical workflow for the Gould-Jacobs synthesis of 4,7-dichloroquinoline is depicted below.
References
The Multifaceted Biological Potential of 4,7-Dichloroquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities. Among these, derivatives of 4,7-dichloroquinoline have garnered significant attention due to their potent and diverse pharmacological effects. As a key intermediate in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine, 4,7-dichloroquinoline serves as a versatile building block for the development of novel therapeutic agents.[1] This technical guide provides an in-depth overview of the biological activities of 4,7-dichloroquinoline derivatives, with a focus on their anticancer, antimicrobial, and antimalarial properties. The guide summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of this important class of compounds.
Data Presentation: A Quantitative Overview of Biological Activities
The biological efficacy of 4,7-dichloroquinoline derivatives has been quantified across various studies. The following tables summarize the in vitro activities of selected compounds against cancer cell lines, microbial strains, and malarial parasites.
Table 1: Anticancer Activity of 4,7-Dichloroquinoline Derivatives (IC50 Values in µM)
| Compound ID/Description | Cell Line | IC50 (µM) | Reference |
| N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine (2) | HCT-116 | >100 | [2] |
| 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide (3) | HCT-116 | 23.39 | [2] |
| 7-chloro-N-(1H-1,2,4-triazol-3-yl)-quinolin-4-amine (4) | HCT-116 | >100 | [2] |
| 7(E)-N¹-(7-chloroquinolin-4-yl)-N²-(1-(3,4-dimethoxyphenyl)-ethylidene)-benzene-1,2-diamine (6) | HCT-116 | 27.26 | [2] |
| 3-(7-chloroquinolin-4-ylamino)-tetrahydro-6-methyl-2-thioxopyrimidin-4(1H)-one (9) | HCT-116 | 21.41 | [2] |
| 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide (3) | HeLa | 50.03 | [2] |
| (E)-N-(7-chloroquinolin-4-yl)-N'-(naphthalen-1-ylmethylene)hydrazinecarbothioamide (8) | HeLa | 51.67 | [2] |
| 3-(7-chloroquinolin-4-ylamino)-tetrahydro-6-methyl-2-thioxopyrimidin-4(1H)-one (9) | HeLa | 21.41 | [2] |
| Quinoline-based dihydrazone derivative (3b) | MCF-7 | 7.016 | [3] |
| Quinoline-based dihydrazone derivative (3c) | MCF-7 | 7.05 | [3] |
Table 2: Antimicrobial Activity of 4,7-Dichloroquinoline Derivatives (MIC Values in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-sulfonamide hybrid (QS series) | Staphylococcus aureus | - | [4] |
| Quinoline-sulfonamide hybrid (QS series) | Escherichia coli | - | [4] |
| 7-Chloroquinoline sulphonamide derivative (2) | Staphylococcus aureus | - | [5] |
| 7-Chloroquinoline sulphonamide derivative (2) | Escherichia coli | - | [5] |
| 7-Chloroquinoline sulphonamide derivative (2) | Klebsiella pneumoniae | - | [5] |
| 7-Chloroquinoline sulphonamide derivative (6) | Penicillium simplicissimum | IZD of 28 mm | [5] |
| 7-Chloroquinoline sulphonamide derivative (6) | Aspergillus niger | IZD of 28 mm | [5] |
| Oxazino quinoline derivative | Gram-positive bacteria | - | [6] |
| Oxazino quinoline derivative | Gram-negative bacteria | - | [6] |
| Quinolidene-rhodanine conjugate (27-32) | Mycobacterium tuberculosis H37Ra (dormant) | 2.2 - 10 | [7] |
| Quinolidene-rhodanine conjugate (27-32) | Mycobacterium tuberculosis H37Ra (active) | 1.9 - 6.9 | [7] |
| Cu-ACQophen complex | Mycobacterium tuberculosis | 1.68 µmol L⁻¹ (MIC90) | [8] |
Note: Some references reported inhibition zone diameters (IZD) or did not provide specific MIC values in the abstract, hence denoted by "-".
Table 3: Antimalarial Activity of 4,7-Dichloroquinoline Derivatives (IC50 Values in nM)
| Compound/Derivative | Plasmodium falciparum Strain | IC50 (nM) | Reference |
| 4,7-dichloroquinoline derivative | CQ-sensitive (CQ-s) | 6.7 | [9] |
| 4,7-dichloroquinoline derivative | CQ-resistant (CQ-r) | 8.5 | [9] |
| Chloroquine (control) | CQ-sensitive (CQ-s) | 23 | [9] |
| Chloroquine (control) | CQ-resistant (CQ-r) | 27.5 | [9] |
| 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrid (4a) | 3D7 (CQ-sensitive) | 190 | [10] |
| 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrid (4b) | 3D7 (CQ-sensitive) | 13 | [10] |
| 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrid (4b) | K1 (CQ-resistant) | 20 | [10] |
| N-(7-Chloro-4-quinolyl)-N-(2-diethylaminoethanoyl)-1,2-diaminoethane (1) | Dd2 (CQ-resistant) | - | [11] |
| Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline (MG3) | CQ-sensitive & CQ-resistant strains | ~20.9 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. This section outlines common experimental protocols for the synthesis and biological evaluation of 4,7-dichloroquinoline derivatives.
Synthesis of 4,7-Dichloroquinoline Derivatives
A common method for synthesizing derivatives of 4,7-dichloroquinoline is through nucleophilic aromatic substitution (SNAr) at the C4 position, which is highly reactive.
General Procedure for N-substitution at C4:
-
Reactants: 4,7-dichloroquinoline (1 equivalent) is dissolved in a suitable solvent such as ethanol or DMF.
-
Nucleophile Addition: The desired amine, thiol, or alcohol nucleophile (1-1.2 equivalents) is added to the solution.
-
Base and Conditions: A base, such as triethylamine or potassium carbonate, may be added to neutralize the HCl generated during the reaction. The reaction mixture is then heated, often under reflux, for a specified period, ranging from a few hours to several days.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, often involving extraction with an organic solvent like ethyl acetate. The crude product is then purified, typically by recrystallization or column chromatography on silica gel.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[2]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (typically dissolved in DMSO). Control wells include vehicle-treated cells and untreated cells. The plates are incubated for 48-72 hours.[2]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to the control.[2]
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]
Protocol:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.[4]
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C) for 16-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]
In Vitro Antimalarial Activity: SYBR Green I-based Assay
This fluorescence-based assay measures the proliferation of Plasmodium falciparum by quantifying the amount of parasite DNA.
Protocol:
-
Parasite Culture: Asexual stages of P. falciparum are cultured in human erythrocytes.
-
Drug Treatment: The parasite culture is exposed to serial dilutions of the test compounds in a 96-well plate and incubated for 72 hours.
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. The lysis buffer disrupts the erythrocytes and parasites, releasing the parasite DNA, which is then stained by SYBR Green I.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader. The intensity is proportional to the amount of parasite DNA, and thus to parasite growth.
-
IC50 Determination: The IC50 value is calculated as the concentration of the compound that inhibits parasite growth by 50% compared to the untreated control.[1]
Signaling Pathways and Mechanisms of Action
The anticancer activity of 4,7-dichloroquinoline derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
Apoptosis Induction
Many quinoline derivatives trigger apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death. Some derivatives have also been shown to activate the extrinsic pathway through the activation of caspase-8.[9]
Caption: Apoptosis induction by 4,7-dichloroquinoline derivatives.
Cell Cycle Arrest
Certain 4,7-dichloroquinoline derivatives have been shown to arrest the cell cycle at various phases, such as G1, S, or G2/M, thereby preventing cancer cell proliferation. This is often achieved by modulating the levels and activity of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). For instance, some compounds can induce G2/M arrest, which may be associated with the upregulation of p21, a CDK inhibitor.
Caption: Cell cycle arrest induced by 4,7-dichloroquinoline derivatives.
Experimental Workflow
The development of novel 4,7-dichloroquinoline derivatives as therapeutic agents typically follows a structured workflow, from synthesis to biological evaluation.
Caption: General workflow for synthesis and evaluation.
Conclusion
Derivatives of 4,7-dichloroquinoline represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated efficacy against a range of cancers, microbial pathogens, and malarial parasites highlights the value of the quinoline scaffold as a template for the design of novel therapeutic agents. The data and protocols presented in this technical guide serve as a resource for researchers in the field, providing a foundation for the continued exploration and development of 4,7-dichloroquinoline derivatives with improved potency, selectivity, and pharmacological profiles. Future research will likely focus on elucidating more detailed mechanisms of action, optimizing lead compounds, and advancing the most promising candidates toward clinical evaluation.
References
- 1. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Step-by-Step Synthesis of 4,7-Dichloroquinoline from 3-Chloroaniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the synthesis of 4,7-dichloroquinoline, a critical intermediate in the manufacturing of several aminoquinoline-based antimalarial drugs, including chloroquine and hydroxychloroquine.[1] The synthesis commences with 3-chloroaniline and proceeds via the well-established Gould-Jacobs reaction, followed by subsequent hydrolysis, decarboxylation, and chlorination steps.[1][2][3] Detailed methodologies, reagent specifications, and expected yields are presented to guide researchers in the successful execution of this multi-step synthesis.
Overall Synthesis Pathway
The synthesis of 4,7-dichloroquinoline from 3-chloroaniline is a four-step process:
-
Condensation: Reaction of 3-chloroaniline with diethyl ethoxymethylenemalonate (DEEM) to form diethyl [(3-chloroanilino)methylene]malonate.[3]
-
Cyclization: High-temperature intramolecular cyclization of the intermediate to yield ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.[3]
-
Hydrolysis & Decarboxylation: Saponification of the ester followed by thermal decarboxylation to produce 7-chloro-4-hydroxyquinoline.[2][3]
-
Chlorination: Conversion of the 4-hydroxy group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) to obtain the final product, 4,7-dichloroquinoline.[1][3]
Caption: Overall workflow for the synthesis of 4,7-dichloroquinoline.
Experimental Protocols and Data
Step 1: Condensation of 3-Chloroaniline with Diethyl Ethoxymethylenemalonate (DEEM)
This initial step involves a nucleophilic substitution reaction where the amino group of 3-chloroaniline attacks the activated double bond of DEEM, followed by the elimination of ethanol.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-chloroaniline and a slight molar excess of diethyl ethoxymethylenemalonate.
-
Heat the mixture, typically between 100-140°C, with stirring for 1 to 2 hours.
-
Monitor the reaction progress by TLC until the starting aniline is consumed.
-
Cool the reaction mixture to room temperature, which should cause the product, diethyl [(3-chloroanilino)methylene]malonate, to crystallize.
-
Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., hexane or Skellysolve B), and air dry.
Table 1: Reagents and Conditions for Condensation
| Reagent/Parameter | Molar Mass ( g/mol ) | Moles (equiv.) | Amount | Notes |
| 3-Chloroaniline | 127.57 | 1.0 | e.g., 127.6 g | Starting material |
| Diethyl Ethoxymethylenemalonate | 216.23 | 1.05 | e.g., 227.0 g | Slight excess ensures full conversion |
| Reaction Temperature | - | - | 100-140°C | |
| Reaction Time | - | - | 1-2 hours | Monitor by TLC |
| Product | Diethyl [(3-chloroanilino)methylene]malonate [4] | 297.73 | - | Typical Yield: 90-98% |
Step 2: Thermal Cyclization
The intermediate from Step 1 undergoes an intramolecular thermal cyclization at high temperatures to form the quinoline ring system. This is a key step in the Gould-Jacobs reaction.[5] High boiling point solvents are required to achieve the necessary temperatures.[5]
Protocol:
-
Heat a high-boiling point solvent, such as Dowtherm A or mineral oil, to approximately 240-260°C in a suitable reaction vessel.
-
Slowly add the diethyl [(3-chloroanilino)methylene]malonate from the previous step to the hot solvent.
-
Maintain the temperature and continue heating for 30-60 minutes. The cyclized product will precipitate from the hot solution.[6]
-
Allow the mixture to cool to below 100°C.
-
Filter the hot mixture to collect the solid product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.
-
Wash the collected solid with a suitable solvent (e.g., benzene or toluene) to remove the high-boiling solvent, and then dry.
Table 2: Reagents and Conditions for Cyclization
| Reagent/Parameter | Molar Mass ( g/mol ) | Moles (equiv.) | Amount | Notes |
| Diethyl [(3-chloroanilino)methylene]malonate | 297.73 | 1.0 | e.g., 297.7 g | Input from Step 1 |
| Dowtherm A (or Mineral Oil) | - | - | Sufficient volume | High-boiling inert solvent |
| Reaction Temperature | - | - | 240-260°C | Critical for cyclization[5] |
| Reaction Time | - | - | 30-60 minutes | [6] |
| Product | Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | 267.68 | - | Typical Yield: 85-95% |
Step 3: Saponification (Hydrolysis) and Decarboxylation
The ester group is first hydrolyzed to a carboxylic acid using a base, followed by a thermal decarboxylation to remove the carboxyl group at the 3-position.[2][3]
Protocol:
-
Hydrolysis: Suspend the ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% NaOH). Heat the mixture to reflux with stirring for 1-3 hours until a clear solution is formed.
-
Cool the solution and acidify with a strong acid (e.g., HCl or acetic acid) to a pH of approximately 4-5. This will precipitate the 7-chloro-4-hydroxyquinoline-3-carboxylic acid.
-
Filter the solid, wash with water, and dry thoroughly.
-
Decarboxylation: Suspend the dried carboxylic acid in a high-boiling solvent (e.g., Dowtherm A). Heat the mixture to 250-270°C for 1-2 hours until carbon dioxide evolution ceases.[3]
-
Cool the mixture and dilute with a solvent like benzene. The product, 7-chloro-4-hydroxyquinoline, will precipitate.
-
Filter, wash with a non-polar solvent, and dry.
Table 3: Reagents and Conditions for Hydrolysis & Decarboxylation
| Step | Reagent/Parameter | Moles (equiv.) | Amount | Notes |
| Hydrolysis | Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | 1.0 | e.g., 267.7 g | Input from Step 2 |
| 10% Sodium Hydroxide | Excess | Sufficient volume | Saponification agent | |
| Reaction Time | - | 1-3 hours | ||
| Decarboxylation | 7-Chloro-4-hydroxyquinoline-3-carboxylic acid | 1.0 | - | Intermediate product |
| Reaction Temperature | - | 250-270°C | [3] | |
| Reaction Time | - | 1-2 hours | ||
| Product | 7-Chloro-4-hydroxyquinoline | 179.60 | - | Typical Overall Yield: 80-90% |
Step 4: Chlorination
The final step involves the conversion of the 4-hydroxy group to a chloride using phosphorus oxychloride (POCl₃).[7] This reaction is typically performed using POCl₃ as both the reagent and the solvent.[7]
Caption: Simplified mechanism for the chlorination of 4-hydroxyquinolines.
Protocol:
-
Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a flask equipped with a reflux condenser and a gas trap, add 7-chloro-4-hydroxyquinoline to an excess of phosphorus oxychloride (POCl₃).
-
Optionally, a catalytic amount of a base like N,N-dimethylaniline or pyridine can be added.
-
Heat the mixture to reflux (approx. 105-115°C) for 2-4 hours.[7]
-
After completion, cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure.
-
Pour the cooled residue slowly and carefully onto crushed ice with vigorous stirring. This will hydrolyze any remaining POCl₃ and precipitate the product.
-
Neutralize the acidic solution with a base (e.g., ammonia or sodium carbonate solution) to a pH of 7-8.
-
Filter the resulting solid, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain pure 4,7-dichloroquinoline.
Table 4: Reagents and Conditions for Chlorination
| Reagent/Parameter | Molar Mass ( g/mol ) | Moles (equiv.) | Amount | Notes |
| 7-Chloro-4-hydroxyquinoline | 179.60 | 1.0 | e.g., 179.6 g | Input from Step 3 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 3-5 | e.g., 460-767 g | Reagent and solvent |
| Reaction Temperature | - | - | 105-115°C (Reflux) | [7] |
| Reaction Time | - | - | 2-4 hours | |
| Product | 4,7-Dichloroquinoline [1] | 198.05 | - | Typical Yield: 85-95% [6] |
Disclaimer: This protocol is intended for informational purposes for qualified researchers in a controlled laboratory setting. All procedures should be carried out with appropriate safety precautions, including the use of personal protective equipment and a fume hood. Users should consult relevant safety data sheets (SDS) for all chemicals used.
References
- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 4. Diethyl [(m-chloroanilino)methylene]malonate | C14H16ClNO4 | CID 94808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Gould-Jacobs Synthesis of 4,7-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4,7-dichloroquinoline, a key intermediate in the production of several antimalarial drugs like chloroquine and hydroxychloroquine, via the Gould-Jacobs reaction.[1][2]
Introduction
The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate (DEEM).[3][4] The reaction proceeds through a sequence of steps including condensation, thermal cyclization, saponification, decarboxylation, and subsequent chlorination to yield the final product.[5][6] This methodology is particularly relevant for the industrial production of 4,7-dichloroquinoline, a critical building block for various pharmaceuticals.[2]
Reaction Mechanism and Workflow
The synthesis of 4,7-dichloroquinoline via the Gould-Jacobs reaction is a multi-step process. It begins with the condensation of m-chloroaniline with diethyl ethoxymethylenemalonate. The resulting intermediate undergoes a high-temperature intramolecular cyclization to form a quinoline ester. This is followed by hydrolysis (saponification) of the ester group to a carboxylic acid, which is then decarboxylated to yield 7-chloro-4-hydroxyquinoline. The final step involves the chlorination of the hydroxyl group to produce 4,7-dichloroquinoline.
Caption: Overall workflow for the synthesis of 4,7-dichloroquinoline.
Quantitative Data
The efficiency of the Gould-Jacobs reaction is highly dependent on reaction conditions, particularly temperature and time. The following tables summarize key quantitative data for different stages of the synthesis.
Table 1: Microwave-Assisted Gould-Jacobs Cyclization of Aniline and DEEM [7]
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
| 1 | 250 | 1 | 10 | 1 |
| 2 | 300 | 1 | 20 | 37 |
| 3 | 250 | 20 | 11 | 1 |
| 4 | 300 | 20 | 24 | 28 |
| 5 | 300 | 5 | 22 | 47 |
Analysis: Higher temperatures are crucial for the intramolecular cyclization, with 300°C showing significantly better yields than 250°C.[7][8] However, prolonged heating at high temperatures can lead to product degradation, as evidenced by the decreased yield when the reaction time was extended from 5 to 20 minutes at 300°C.[7] The optimal conditions in this study were found to be 300°C for 5 minutes.[7]
Table 2: Reported Yields for the Synthesis of 4,7-Dichloroquinoline
| Step | Product | Reported Yield (%) |
| Cyclization & Saponification | 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid | 85-98 |
| Chlorination | 4,7-Dichloroquinoline (crude) | 66-73 |
| Recrystallization | 4,7-Dichloroquinoline (pure) | 55-60 |
Experimental Protocols
The following protocols are compiled from various sources to provide a comprehensive guide for the synthesis of 4,7-dichloroquinoline.
Step 1: Synthesis of Diethyl (3-chloroanilino)methylenemalonate
-
In a suitable reaction vessel, combine distilled m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[9]
-
Heat the mixture on a steam bath for approximately 1 hour, allowing the ethanol byproduct to evaporate.[10]
-
The resulting warm product can be used directly in the next step.[10]
Step 2 & 3: Synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid
-
Heat a high-boiling solvent such as Dowtherm A (a mixture of biphenyl and diphenyl ether) to boiling (approximately 250°C) in a large flask equipped with a reflux condenser.[11]
-
Carefully add the crude diethyl (3-chloroanilino)methylenemalonate from the previous step into the boiling solvent.
-
Continue heating for 1 hour, during which the cyclized product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, will crystallize.[11]
-
Cool the mixture and filter to collect the solid product. Wash the filter cake with a non-polar solvent like Skellysolve B or hexane to remove impurities.[11]
-
To the air-dried filter cake, add a 10% aqueous sodium hydroxide solution and reflux the mixture for about 1 hour, or until all the solid ester has dissolved.[11]
-
After cooling, separate any oily layer that may be present.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.[11]
-
Collect the precipitate by filtration and wash it thoroughly with water.[11]
Step 4 & 5: Synthesis of 4,7-Dichloroquinoline
-
Suspend the air-dried 7-chloro-4-hydroxy-3-quinolinecarboxylic acid in Dowtherm A in a flask equipped with a stirrer and reflux condenser.
-
Boil the mixture for 1 hour under a nitrogen stream to effect decarboxylation.[11]
-
Cool the resulting clear solution to room temperature.
-
Add phosphorus oxychloride (POCl₃) to the mixture.
-
Heat the reaction mixture to 135-140°C and stir for 1 hour.[11]
-
After cooling, pour the reaction mixture into a separatory funnel.
-
Rinse the flask with ether and add it to the separatory funnel.
-
Wash the organic layer with 10% hydrochloric acid.
-
Cool the combined acidic extracts in an ice bath and neutralize with 10% sodium hydroxide to precipitate the crude 4,7-dichloroquinoline.[11]
-
Collect the solid by filtration, wash thoroughly with water, and dry.[11]
-
The crude product can be purified by recrystallization from a suitable solvent like Skellysolve B.[11]
Caption: Key steps in the Gould-Jacobs reaction mechanism.
Troubleshooting and Optimization
-
Incomplete Cyclization: This is a common issue that can often be resolved by increasing the reaction temperature or extending the reaction time. Microwave heating can also be an effective alternative to conventional heating, often leading to higher yields in shorter times.[9]
-
Low Yields: Low yields can be attributed to product degradation at high temperatures or the formation of byproducts. Careful control of temperature and reaction time is crucial.[9]
-
Purification Challenges: If the product is difficult to crystallize, column chromatography or trituration with a non-polar solvent can be employed for purification.[9]
By following these detailed protocols and considering the optimization strategies, researchers can successfully synthesize 4,7-dichloroquinoline for applications in drug discovery and development.
References
- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 2. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 3. iipseries.org [iipseries.org]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
laboratory scale synthesis of 4,7-dichloroquinoline
An Application Note for the Laboratory Scale Synthesis of 4,7-Dichloroquinoline
Abstract
4,7-Dichloroquinoline is a cornerstone intermediate in pharmaceutical chemistry, serving as the foundational scaffold for several critical antimalarial drugs, including chloroquine and hydroxychloroquine.[1][2] Its strategic importance necessitates a robust and reproducible laboratory-scale synthesis protocol. This guide provides a detailed, mechanistically-grounded procedure for the synthesis of 4,7-dichloroquinoline from m-chloroaniline, leveraging the Gould-Jacobs reaction.[3][4] The multi-step synthesis involves condensation, thermal cyclization, saponification, decarboxylation, and final chlorination. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the underlying chemical rationale to ensure both success and safety in the laboratory.
Synthetic Strategy and Mechanistic Overview
The synthesis of the quinoline core is most effectively achieved through the Gould-Jacobs reaction, a powerful method for constructing 4-hydroxyquinoline derivatives from anilines and malonic esters.[3][5] This classic reaction, first reported in 1939, remains highly relevant for its reliability.[6] The overall strategy is a five-step sequence designed to first build the 7-chloro-4-hydroxyquinoline intermediate and then convert it to the final product.
The key transformation, the Gould-Jacobs reaction, proceeds via three distinct stages:
-
Condensation: The synthesis begins with the nucleophilic attack of m-chloroaniline on diethyl ethoxymethylenemalonate. This is a substitution reaction where the aniline displaces the ethoxy group, forming an ethyl α-carbethoxy-β-(m-chloroanilino)acrylate intermediate.[7][8]
-
Thermal Cyclization: This is the critical ring-forming step. The acrylate intermediate undergoes a high-temperature 6-electron electrocyclization.[5] This intramolecular reaction requires significant thermal energy (typically >250 °C), which is why high-boiling solvents like diphenyl ether or Dowtherm A are employed to achieve the necessary temperatures for efficient ring closure.[6]
-
Saponification & Decarboxylation: The cyclized product, an ethyl ester, is first hydrolyzed (saponified) using a strong base like sodium hydroxide to form the corresponding carboxylic acid.[7] Subsequent heating of this acid induces decarboxylation, yielding the stable 7-chloro-4-quinolinol (also known as 7-chloro-4-hydroxyquinoline).[9]
The final step is a robust chlorination reaction. The hydroxyl group at the 4-position is converted to a chloride using a potent chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield the target molecule, 4,7-dichloroquinoline.[4][10]
Experimental Synthesis Workflow
The following diagram outlines the complete synthetic pathway from starting materials to the final product.
Caption: Workflow for the synthesis of 4,7-dichloroquinoline.
Quantitative Data and Reagent Summary
| Reagent | MW ( g/mol ) | Amount (mol) | Mass/Volume | Molar Ratio |
| Step 1: Condensation | ||||
| m-Chloroaniline | 127.57 | 1.0 | 127.5 g | 1.0 |
| Diethyl ethoxymethylenemalonate | 216.22 | 1.1 | 238 g | 1.1 |
| Step 2-4: Cyclization, Saponification & Decarboxylation | ||||
| Acrylate Intermediate | 311.75 | ~1.0 | Product from Step 1 | 1.0 |
| Dowtherm A | N/A | N/A | ~2 L (solvent) | N/A |
| Sodium Hydroxide (10% aq.) | 40.00 | ~2.5 | ~1 L | Excess |
| Step 5: Chlorination | ||||
| 7-Chloro-4-hydroxyquinoline | 179.60 | ~0.9 | Product from Step 4 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 0.98 | 90 mL (150 g) | ~1.1 |
Detailed Experimental Protocol
This protocol is adapted from the robust and widely cited procedure available in Organic Syntheses.[8]
Step 1: Condensation to form Ethyl α-carbethoxy-β-(m-chloroanilino)acrylate
-
To a 500 mL round-bottomed flask, add m-chloroaniline (127.5 g, 1.0 mol) and diethyl ethoxymethylenemalonate (238 g, 1.1 mol).
-
Add a few boiling chips and heat the mixture on a steam bath for 1 hour. Ethanol will evolve and can be allowed to escape.
-
Expert Insight: This step is a straightforward condensation. Running it neat (without solvent) and on a steam bath provides sufficient energy to drive the reaction to completion by removing the ethanol byproduct. The resulting warm, crude product is sufficiently pure for direct use in the next step, simplifying the workflow.[8]
-
Step 2: Thermal Cyclization to form Ethyl 7-chloro-4-hydroxy-quinoline-3-carboxylate
-
In a 5 L round-bottomed flask equipped with an air condenser, heat 1 L of Dowtherm A to a vigorous boil (approx. 250-260 °C).
-
Expert Insight: Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is an excellent high-temperature solvent. Its thermal stability and high boiling point are essential for providing the activation energy required for the electrocyclization, which often results in higher yields compared to other methods.[6]
-
-
Carefully pour the warm product from Step 1 through the condenser into the boiling Dowtherm A.
-
Continue heating for 1 hour. A significant amount of the cyclized product will crystallize out of the hot solution.
-
Allow the mixture to cool to room temperature.
-
Filter the cooled mixture and wash the collected solid with two 400 mL portions of a non-polar solvent like hexane or petroleum ether (Skellysolve B) to remove residual Dowtherm A and colored impurities.[8]
Step 3: Saponification to 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid
-
Transfer the air-dried filter cake from Step 2 to a suitable flask.
-
Add 1 L of 10% aqueous sodium hydroxide solution.
-
Reflux the mixture vigorously for approximately 1 hour, or until all the solid ester has dissolved.
-
Cool the resulting solution and separate it from any residual oil.
-
Acidify the aqueous solution with concentrated hydrochloric acid until it is acidic to Congo red paper. A precipitate of the carboxylic acid will form.
-
Collect the solid by filtration and wash it thoroughly with water. The yield of the acid is typically high (85-98%).[7]
Step 4: Decarboxylation to 7-Chloro-4-hydroxyquinoline
-
Suspend the air-dried acid from Step 3 in 1 L of Dowtherm A in a 2 L flask equipped with a stirrer and reflux condenser.
-
Heat the mixture to a boil for 1 hour. Passing a slow stream of nitrogen through the apparatus can help remove the water from the air-dried acid.[8] The solid will dissolve as it decarboxylates.
-
Expert Insight: This thermal decarboxylation proceeds smoothly at the high temperatures afforded by Dowtherm A.[9] The reaction is complete when the evolution of CO₂ ceases and a clear solution is obtained.
-
Step 5: Chlorination to 4,7-Dichloroquinoline
-
Cool the solution from Step 4 to room temperature.
-
CAUTION: This step must be performed in a well-ventilated chemical fume hood. Add phosphorus oxychloride (POCl₃, 90 mL, 0.98 mol) to the stirred solution.
-
Slowly heat the mixture to 135-140 °C and maintain this temperature with stirring for 1 hour.[8]
-
Cool the reaction mixture and carefully pour it into a mixture of crushed ice and water to quench the excess POCl₃. This is a highly exothermic reaction.
-
Neutralize the acidic solution with 10% sodium hydroxide solution until the pH is 7-8. The crude 4,7-dichloroquinoline will precipitate.[10]
-
Collect the solid by filtration, wash thoroughly with water, and dry.
Purification and Characterization
The crude product from Step 5 can be purified by recrystallization.
-
Recrystallization: A common and effective method is recrystallization from a hydrocarbon solvent like hexane.[11] Dissolve the crude solid in hot hexane, filter if necessary to remove insoluble impurities, and allow the solution to cool slowly. The pure 4,7-dichloroquinoline will crystallize as colorless needles.[11] The typical melting point of the purified product is 84-85 °C.[8]
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H-NMR: To confirm the chemical structure.
-
Melting Point: To assess purity.
-
TLC (Thin Layer Chromatography): To monitor reaction progress and assess final purity.
-
Safety and Hazard Management
The synthesis of 4,7-dichloroquinoline involves several hazardous materials and conditions, requiring strict adherence to safety protocols.
-
High Temperatures: The cyclization and decarboxylation steps are run at temperatures exceeding 250 °C. Use appropriate heating mantles and ensure glassware is free of defects. Keep flammable materials away from the apparatus.
-
Phosphorus Oxychloride (POCl₃): This is the most significant hazard in the protocol.
-
Corrosivity: POCl₃ is extremely corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[12][13]
-
Reactivity: It reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas.[14][15] All glassware must be scrupulously dry.
-
Handling: Always handle POCl₃ in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[13][16] An emergency shower and eyewash station must be immediately accessible.[13]
-
-
Waste Disposal:
-
The POCl₃ quench solution will be acidic and must be neutralized before disposal.
-
Solvent waste (Dowtherm A, hexane) must be collected in appropriately labeled hazardous waste containers.
-
Follow all institutional and local regulations for chemical waste disposal.
-
Conclusion
This application note provides a comprehensive and reliable protocol for the laboratory-scale synthesis of 4,7-dichloroquinoline. By following the Gould-Jacobs reaction pathway and subsequent chlorination, researchers can effectively produce this vital pharmaceutical intermediate. The emphasis on understanding the underlying chemical principles and adhering to strict safety protocols, particularly when handling phosphorus oxychloride, is crucial for a successful and safe synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 7-Chloroquinolin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 10. scribd.com [scribd.com]
- 11. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. nj.gov [nj.gov]
- 14. quora.com [quora.com]
- 15. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]
- 16. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols for the Amination of 4,7-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Dichloroquinoline is a critical starting material in the synthesis of a diverse range of biologically active compounds. The selective substitution of the chlorine atom at the C-4 position via amination is a key step in the development of numerous therapeutic agents, including antimalarials like chloroquine and hydroxychloroquine, as well as compounds with potential anticancer, antiviral, and anti-inflammatory properties. The reactivity of the C-4 chlorine is significantly higher than that of the C-7 chlorine, allowing for regioselective functionalization. This document provides detailed protocols for various amination methods of 4,7-dichloroquinoline, including conventional heating, ultrasound-assisted synthesis, and palladium-catalyzed Buchwald-Hartwig amination.
Data Presentation: Comparative Analysis of Amination Protocols
The following table summarizes the reaction conditions and yields for different amination methods, providing a clear comparison to aid in method selection.
| Amine Nucleophile | Method | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1,3-Diaminopropane | Conventional (Neat) | - | - | Neat | Reflux | 2 h | 83 | [1] |
| Ethane-1,2-diamine | Conventional (Neat) | - | - | Neat | 80 then 130 | 1 h then 7 h | Not Specified | [1][2] |
| N,N-Dimethyl-propane-1,3-diamine | Conventional (Neat) | - | - | Neat | 130 | 8 h | Not Specified | [1][2] |
| p-Aminoacetophenone | Conventional | - | - | Absolute Ethanol | Reflux | Not Specified | Not Specified | [1] |
| o-Phenylenediamine | Ultrasound | - | - | Ethanol | 90 | 30 min | High | [1] |
| Thiosemicarbazide | Ultrasound | - | - | Ethanol | 90 | 30 min | High | [1] |
| 3-Amino-1,2,4-triazole | Ultrasound | - | - | Ethanol | 90 | 30 min | 78-89 | [1] |
| Adamantane-containing amines | Buchwald-Hartwig | Pd(dba)₂ / BINAP | NaOtBu | Toluene | Not Specified | Not Specified | Good | [3] |
| Adamantane-containing amines | Buchwald-Hartwig | Pd(dba)₂ / DavePhos | NaOtBu | Toluene | Not Specified | Not Specified | Good | [3] |
Experimental Protocols
Protocol 1: Conventional Amination via Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general and widely used method for the amination of 4,7-dichloroquinoline.
Materials:
-
4,7-Dichloroquinoline
-
Desired primary or secondary amine
-
Solvent (e.g., ethanol, DMF, or neat amine)[4]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 4,7-dichloroquinoline (1 equivalent) in a suitable solvent. If the amine is a liquid at the reaction temperature, it can be used in excess as both the nucleophile and the solvent (neat conditions).[1][4]
-
Add the desired amine (2-10 equivalents) to the reaction mixture. The excess amine can also serve as a base to neutralize the HCl generated during the reaction.[4]
-
Attach a reflux condenser and heat the mixture to the desired temperature, typically between 80-130 °C.[2][4]
-
Stir the reaction mixture vigorously for the required time (typically 6-24 hours).[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Workup:
-
If the product precipitates upon cooling, collect the solid by filtration and wash with a cold solvent like ethanol.[1]
-
If the product does not precipitate, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with a 5% aqueous sodium bicarbonate solution, followed by water and brine.[1][2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2][4]
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the desired 4-amino-7-chloroquinoline derivative.[2][4]
Protocol 2: Ultrasound-Assisted Amination
This method offers a significant acceleration of the reaction rate compared to conventional heating.
Materials:
-
4,7-Dichloroquinoline
-
Amine nucleophile (e.g., o-phenylenediamine, thiosemicarbazide, 3-amino-1,2,4-triazole)[1]
-
Ethanol
-
Ultrasonic bath with heating capability
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 4,7-dichloroquinoline (1 equivalent) in ethanol.
-
Add the desired amine nucleophile (1 equivalent) to the solution.[1]
-
Attach a reflux condenser and place the flask in an ultrasonic bath preheated to the desired temperature (e.g., 90 °C).[1]
-
Sonicate the reaction mixture for the specified time (e.g., 30 minutes).[1]
-
Monitor the reaction progress by TLC.
-
Workup and Purification:
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is particularly useful for coupling less reactive amines or when milder reaction conditions are required.
Materials:
-
4,7-Dichloroquinoline
-
Amine nucleophile
-
Palladium source (e.g., Pd(dba)₂)[1]
-
Phosphine ligand (e.g., BINAP, DavePhos)[3]
-
Base (e.g., NaOtBu)[1]
-
Anhydrous toluene
-
Schlenk tube or other inert atmosphere reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium source, the phosphine ligand, and the base.[1]
-
Add 4,7-dichloroquinoline and the amine nucleophile to the tube.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the required time.
-
Monitor the reaction progress by TLC.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable solvent like dichloromethane or ethyl acetate and filter through a pad of celite to remove the palladium catalyst.[1]
-
Wash the filtrate with water and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the amination of 4,7-dichloroquinoline.
Signaling Pathways and Biological Relevance
Derivatives of 4-aminoquinoline, such as chloroquine and hydroxychloroquine, are known to exhibit anticancer activity through various mechanisms. These compounds can modulate several key signaling pathways within cancer cells, leading to inhibition of proliferation, induction of apoptosis, and sensitization to conventional cancer therapies.
One of the primary mechanisms of action is the inhibition of autophagy, a cellular process that cancer cells often utilize to survive stress. By inhibiting autophagy, 4-aminoquinoline derivatives can lead to the accumulation of toxic cellular waste and promote cell death.
Furthermore, these compounds have been shown to impact several critical signaling pathways:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Some 4-aminoquinoline derivatives can inhibit this pathway, thereby halting cancer cell progression.[2]
-
NF-κB Pathway: The NF-κB signaling pathway is involved in inflammation and cell survival. Inhibition of this pathway by 4-aminoquinoline derivatives can suppress tumor growth.[5]
-
p53 Pathway: The p53 tumor suppressor protein plays a vital role in preventing cancer formation. Certain 4-aminoquinoline derivatives can activate the p53 pathway, leading to apoptosis in cancer cells.[6]
-
HIF-1α Pathway: The hypoxia-inducible factor 1-alpha (HIF-1α) is often overexpressed in tumors and promotes their survival and growth in low-oxygen environments. Some novel 4-aminoquinoline analogs have been developed to target and inhibit the HIF-1α signaling pathway.[1]
Caption: Key signaling pathways modulated by 4-aminoquinoline derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. dovepress.com [dovepress.com]
- 3. Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Chloroquine and Hydroxychloroquine Used in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor effects of chloroquine/hydroxychloroquine mediated by inhibition of the NF-κB signaling pathway through abrogation of autophagic p47 degradation in adult T-cell leukemia/lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 4,7-Dichloroquinoline using Phosphorus Oxychloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of 4,7-dichloroquinoline, a critical intermediate in the production of several antimalarial drugs, including chloroquine, hydroxychloroquine, and amodiaquine.[1][2] The synthesis involves the chlorination of 7-chloro-4-hydroxyquinoline using phosphorus oxychloride. This document outlines the reaction procedure, purification methods, and characterization of the final product.
Introduction
4,7-dichloroquinoline is a heterocyclic compound that serves as a fundamental building block in medicinal chemistry, particularly for the development of aminoquinoline-based antimalarial agents.[2][3] The conversion of 7-chloro-4-hydroxyquinoline to 4,7-dichloroquinoline is a key synthetic step, typically achieved by reaction with phosphorus oxychloride, which acts as both the chlorinating agent and the solvent. This protocol details a reliable method for this transformation, yielding a high-purity product.
Reaction Scheme
The overall reaction involves the conversion of the hydroxyl group at the 4-position of the quinoline ring to a chloride using phosphorus oxychloride.
Caption: Reaction scheme for the synthesis of 4,7-dichloroquinoline.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of 4,7-dichloroquinoline.
Materials and Equipment
-
7-chloro-4-hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Beakers
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Rotary evaporator
Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a stirring mechanism, add 7-chloro-4-hydroxyquinoline.
-
Addition of Phosphorus Oxychloride: Carefully add an excess of phosphorus oxychloride to the flask. The phosphorus oxychloride often serves as both the reagent and the solvent.[1] Some procedures may utilize a co-solvent like toluene.[4][5]
-
Heating: Heat the reaction mixture to reflux. The temperature is typically around 100-140°C.[4][6] Maintain the reflux with stirring for 1 to 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC) if desired.[1][3][5]
-
Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water with constant stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or a 10-20% sodium hydroxide solution until the pH is between 7 and 9.[1][5] This will precipitate the crude 4,7-dichloroquinoline.
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.[1]
-
Drying: Dry the crude product, for instance, in a desiccator or a vacuum oven at a moderate temperature.
Purification
The crude 4,7-dichloroquinoline can be purified by recrystallization.
-
Solvent Selection: Common solvents for recrystallization include ethanol or petroleum ether derivatives like Skellysolve B.[1][6]
-
Recrystallization Procedure: Dissolve the crude product in a minimum amount of the hot recrystallization solvent. If the solution contains colored impurities, it can be treated with a small amount of activated carbon and then filtered hot.[3] Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly. The expected product is a white to off-white crystalline solid.[2]
Data Presentation
The following table summarizes the quantitative data from various reported syntheses of 4,7-dichloroquinoline.
| Parameter | Value | Reference |
| Starting Material | 7-chloro-4-hydroxyquinoline | [1] |
| Reagent | Phosphorus oxychloride | [1] |
| Reaction Temperature | 100-140°C (Reflux) | [1][4][6] |
| Reaction Time | 1 - 3 hours | [1][3][5] |
| Yield | 55 - 89.5% | [1][6][7] |
| Melting Point | 80 - 85°C | [6][7][8] |
| Appearance | White to off-white powder/crystals | [2] |
| Molecular Formula | C₉H₅Cl₂N | [1] |
| Molecular Weight | 198.05 g/mol | [1] |
Characterization
The identity and purity of the synthesized 4,7-dichloroquinoline can be confirmed by various analytical techniques.
-
¹H NMR (CDCl₃): δ 8.78 (d, J = 4.8 Hz, 1H), 8.15 (d, J = 9.2 Hz, 1H), 8.11 (d, J = 2.4 Hz, 1H), 7.59 (dd, J = 9.2, 2.4 Hz, 1H), 7.48 (d, J = 4.8 Hz, 1H).[9]
-
IR Spectroscopy: Key peaks should be observed corresponding to the aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4,7-dichloroquinoline.
-
Melting Point: The melting point of the purified product should be sharp and within the expected range of 81-83 °C.[8]
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis and purification of 4,7-dichloroquinoline.
Safety Precautions
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
The quenching step is highly exothermic and releases corrosive hydrogen chloride gas. It should be performed slowly and with caution.
-
Handle all organic solvents in a well-ventilated area, away from ignition sources.
Conclusion
The protocol described provides a reliable and reproducible method for the synthesis of high-purity 4,7-dichloroquinoline. This intermediate is of significant importance in the pharmaceutical industry for the production of antimalarial drugs. Adherence to the detailed steps and safety precautions will ensure a successful synthesis.
References
- 1. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. scribd.com [scribd.com]
- 5. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]
- 8. 4,7-Dichloroquinoline = 99 86-98-6 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of 4,7-Dichloroquinoline with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the nucleophilic aromatic substitution (SNAr) reaction between 4,7-dichloroquinoline and various primary amines. This reaction is a cornerstone in the synthesis of a wide array of biologically active compounds, most notably 4-aminoquinoline derivatives with applications as antimalarial, anticancer, and anti-inflammatory agents.[1][2][3]
The chlorine atom at the C4 position of the quinoline ring is significantly more reactive towards nucleophilic attack than the chlorine at the C7 position.[4][5] This inherent regioselectivity allows for the precise and selective introduction of primary amines at the 4-position, forming the basis for the synthesis of drugs like chloroquine and hydroxychloroquine.[4][5]
Reaction Mechanism and Principles
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the quinoline ring system activates the C4 position for nucleophilic attack by the primary amine. The reaction typically requires elevated temperatures to proceed at a practical rate.[6][7]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the reaction of 4,7-dichloroquinoline with various primary amines under different methodologies.
Table 1: Conventional Heating Conditions [4]
| Nucleophile | Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Diaminopropane | Neat, Reflux | - | 2 | 83 | [4] |
| Ethane-1,2-diamine | Neat | 80 then 130 | 1 then 7 | Not specified | [1] |
| N,N-Dimethyl-propane-1,3-diamine | Neat | 130 | 8 | Not specified | [1] |
| p-Aminoacetophenone | Absolute Ethanol, Reflux | - | 9 | Not specified | [8] |
| Various primary and secondary amines | Phenol | 140-155 | 4-6 | Good | [9] |
Table 2: Microwave-Assisted Synthesis [10]
| Nucleophile | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Alkylamines (primary and secondary) | DMSO | 140-180 | 20-30 | 80-95 |
| Anilines and Amine-N-heteroarenes | DMSO | 140-180 | 20-30 | 80-95 |
Table 3: Ultrasound-Assisted Synthesis [4]
| Nucleophile | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| o-Phenylenediamine | Ethanol | 90 | 30 | High (not specified) |
| Thiosemicarbazide | Ethanol | 90 | 30 | High (not specified) |
| 3-Amino-1,2,4-triazole | Ethanol | 90 | 30 | 78-89 |
Experimental Protocols
Protocol 1: General Procedure for Amination of 4,7-Dichloroquinoline via Conventional Heating[1][6]
This protocol describes a general method for the reaction of 4,7-dichloroquinoline with a primary amine using conventional heating.
Materials:
-
4,7-dichloroquinoline
-
Primary amine (e.g., ethane-1,2-diamine)
-
Solvent (e.g., ethanol, DMF, or neat amine)[6]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Standard glassware for work-up and purification (separatory funnel, beakers, etc.)
-
Dichloromethane or ethyl acetate
-
5% aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4,7-dichloroquinoline (1 equivalent) in a suitable solvent or use the neat amine if it is a liquid at the reaction temperature.
-
Add the primary amine (2-10 equivalents). An excess of the amine can also serve as the base.[6]
-
Heat the reaction mixture to the desired temperature (typically 80-130 °C) and stir vigorously.[1][6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 6-24 hours), cool the mixture to room temperature.[6]
-
If a solvent was used, remove it under reduced pressure.
-
Take up the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer successively with 5% aqueous NaHCO₃, water, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[6]
Protocol 2: Mono-Boc Protection of a Diamine[6]
To prevent over-alkylation when using a diamine, one of the amino groups can be protected.[6]
Materials:
-
Diamine (e.g., 1,3-diaminopropane)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol or other suitable solvent
-
Ice bath
Procedure:
-
Dissolve the diamine (1 equivalent) in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1-1.5 equivalents) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 1-24 hours, monitoring by TLC.
-
Once the starting diamine is consumed, concentrate the reaction mixture under reduced pressure to obtain the mono-Boc-protected diamine, which can then be used in Protocol 1.
Protocol 3: Deprotection of Boc-Protected Amines[6]
Materials:
-
Boc-protected aminoquinoline
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane or 1,4-dioxane
Procedure:
-
Dissolve the Boc-protected aminoquinoline in dichloromethane or 1,4-dioxane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of 4M HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure. The product is often obtained as the hydrochloride or trifluoroacetate salt.
Troubleshooting[6]
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction temperature and/or time. Ensure adequate mixing. |
| Side reactions consuming starting material. | Identify side products and adjust reaction conditions (e.g., temperature, solvent, base) to minimize their formation. Consider using a protecting group strategy. | |
| Multiple Spots on TLC | Formation of closely related byproducts (e.g., isomers, over-alkylated products). | Improve the purity of the starting 4,7-dichloroquinoline. Use a protecting group for diamines. |
| Reaction turns dark/forms tar | Decomposition of reactants or products at high temperatures. | Reduce the reaction temperature and extend the reaction time. Use a milder base if applicable. |
| Product is insoluble | The product has low solubility in the reaction solvent. | Choose a solvent in which the product is more soluble at the reaction temperature. |
Visualizations
Reaction Scheme
Caption: General reaction of 4,7-dichloroquinoline with a primary amine.
Experimental Workflow
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Chloroquine from 4,7-Dichloroquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the synthesis of the antimalarial drug Chloroquine from the key intermediate, 4,7-dichloroquinoline. The procedures outlined are based on established chemical literature and patents, offering a comprehensive guide for laboratory-scale synthesis.
Introduction
Chloroquine, a cornerstone in the treatment and prophylaxis of malaria for decades, is a 4-aminoquinoline derivative. A common and efficient synthetic route to chloroquine involves the condensation of 4,7-dichloroquinoline with 4-N,N-diethylamino-1-methylbutylamine (also known as novaldiamine or 2-amino-5-diethylaminopentane). This reaction is a nucleophilic aromatic substitution where the amine group of the side chain displaces the chlorine atom at the C-4 position of the quinoline ring. Subsequent purification and, typically, salt formation with phosphoric acid yields the pharmaceutically active chloroquine phosphate.
Reaction Scheme
The overall chemical transformation is depicted below:
Application Notes and Protocols for the Development of Novel Antimicrobials from the 4,7-Dichloroquinoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel antimicrobial agents derived from the versatile 4,7-dichloroquinoline scaffold. This document outlines synthetic strategies, protocols for antimicrobial and cytotoxicity evaluation, and methods to investigate the mechanism of action.
Introduction: The Promise of the 4,7-Dichloroquinoline Scaffold
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] 4,7-dichloroquinoline, a key intermediate in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine, serves as a versatile starting material for generating novel antimicrobial candidates.[4][5][6] Its reactive chlorine atom at the 4-position allows for facile nucleophilic substitution, enabling the introduction of diverse chemical moieties to explore structure-activity relationships (SAR) and develop compounds with potent and selective antimicrobial activity.[5][7] The urgent need for new antimicrobials to combat rising drug resistance makes the exploration of this scaffold a critical area of research.[8][9]
Synthetic Chemistry: Building Novel Derivatives
The primary route for derivatizing 4,7-dichloroquinoline involves the nucleophilic aromatic substitution (SNAr) at the C-4 position. This allows for the introduction of various amine, thiol, or alcohol-containing side chains, leading to a diverse library of compounds.
General Synthesis Workflow
The overall process for synthesizing and evaluating novel 4,7-dichloroquinoline derivatives is depicted below.
Caption: General workflow for the synthesis and biological evaluation of novel 4,7-dichloroquinoline antimicrobials.
Protocol 2.1: General Procedure for the Synthesis of 4-Amino-7-chloroquinoline Derivatives
This protocol describes a general method for the substitution reaction at the C-4 position of 4,7-dichloroquinoline with an amine.
Materials:
-
4,7-dichloroquinoline
-
Appropriate primary or secondary amine
-
Ethanol or another suitable solvent
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Purification system (e.g., column chromatography or recrystallization solvents)
Procedure:
-
In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 equivalent) in ethanol under an inert atmosphere.
-
Add the desired amine (1.0-1.2 equivalents) to the solution.
-
Reflux the reaction mixture for a specified time (typically 2-24 hours), monitoring the progress by TLC.[8][10]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Neutralize the reaction mixture, if necessary, with an aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final compound.
-
Characterize the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Data Presentation: Antimicrobial Activity and Cytotoxicity
The following tables summarize representative quantitative data for novel 4,7-dichloroquinoline derivatives against various microbial strains and cell lines.
Table 1: Minimum Inhibitory Concentrations (MIC) of 4,7-Dichloroquinoline Derivatives against Bacteria
| Compound ID | Derivative Class | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | Reference |
| Cpd 1 | Quinoline-Sulfonamide Hybrid | 8 | 16 | 32 | Fictional Data |
| Cpd 2 | Chloroquinoline-Thiazole | 4 | 8 | 16 | Fictional Data |
| Cpd 3 | 4-Aminoquinoline analog | >64 | 32 | 64 | Fictional Data |
| Cpd 4 | Quinoline-Triazole Hybrid | 2 | 4 | 8 | Fictional Data |
| Amoxicillin | Standard Antibiotic | 0.5 | 4 | >128 | [1] |
| Ciprofloxacin | Standard Antibiotic | 0.25 | 0.015 | 0.25 | [11] |
Table 2: Cytotoxicity (IC₅₀) of 4,7-Dichloroquinoline Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| Cpd 1 | HEK293 | 55.2 | Fictional Data |
| Cpd 2 | HepG2 | 28.7 | Fictional Data |
| Cpd 4 | MRC-5 | >100 | Fictional Data |
| Doxorubicin | Standard Drug | 1.2 | Fictional Data |
Experimental Protocols: Biological Evaluation
Protocol 4.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a compound.[12]
Materials:
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium. b. Transfer the colonies into a tube with sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[12]
-
Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in DMSO. b. Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column. c. Add 200 µL of the test compound solution (at 2x the highest desired final concentration) to the first column. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column of dilutions.
-
Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum to each well (except for a sterility control well). b. Include a growth control well (inoculum without compound) and a sterility control well (broth only). c. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[12]
-
Reading Results: a. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity).
Protocol 4.2: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7][13]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[13]
-
Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. b. Remove the old medium and add 100 µL of the medium containing the compound dilutions to the respective wells. c. Include untreated cells (vehicle control) and wells with medium only (blank). d. Incubate for 24, 48, or 72 hours.
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate on an orbital shaker for 15 minutes.[7]
-
Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Mechanism of Action Studies
The antimicrobial activity of quinoline derivatives is often attributed to the inhibition of bacterial DNA gyrase (a type II topoisomerase), an essential enzyme for DNA replication.[14][15] Another potential mechanism is the disruption of bacterial membrane integrity.
Proposed Mechanism of Action: DNA Gyrase Inhibition
Caption: Proposed mechanism of action for 4,7-dichloroquinoline derivatives via DNA gyrase inhibition.
Protocol 5.1: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[16]
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)
-
Test compounds
-
Stop solution/loading dye (e.g., GSTEB: 40% glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Procedure:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. Each 30 µL reaction should contain:
-
Gyrase assay buffer (1X final concentration)
-
Relaxed pBR322 DNA (e.g., 0.5 µg)
-
Test compound at various concentrations (or DMSO as a vehicle control)
-
-
Add a defined amount of DNA gyrase (e.g., 1 unit) to each tube, except for a no-enzyme control.
-
Mix gently and incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 30 µL of stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the no-compound control.
Protocol 5.2: Bacterial Membrane Permeability Assay
This protocol uses fluorescent probes to assess damage to the bacterial outer and inner membranes. N-Phenyl-1-naphthylamine (NPN) fluoresces in a hydrophobic environment and is used to detect outer membrane permeabilization. Propidium iodide (PI) is a DNA intercalating agent that can only enter cells with a compromised inner membrane.[4][17]
Materials:
-
Bacterial culture in mid-log phase
-
HEPES buffer (5 mM, pH 7.2) with 5 mM glucose
-
N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)
-
Propidium iodide (PI) stock solution (e.g., 1 mM in water)
-
Test compounds
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation: a. Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.5). b. Harvest cells by centrifugation and wash twice with HEPES buffer. c. Resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.5.[18]
-
Outer Membrane Permeability (NPN Uptake): a. In a 96-well plate, add 100 µL of the bacterial suspension to each well. b. Add NPN to a final concentration of 10 µM. c. Add varying concentrations of the test compound. Include a no-drug control and a positive control (e.g., Polymyxin B). d. Immediately measure fluorescence (Excitation: 350 nm, Emission: 420 nm) kinetically for 10-15 minutes. An increase in fluorescence indicates NPN uptake and outer membrane damage.[18]
-
Inner Membrane Permeability (PI Uptake): a. In a separate plate, add 100 µL of the bacterial suspension to each well. b. Add PI to a final concentration of 5 µM. c. Add varying concentrations of the test compound. d. Incubate at room temperature for 15-30 minutes. e. Measure fluorescence (Excitation: 535 nm, Emission: 617 nm). An increase in fluorescence indicates PI uptake and inner membrane damage.
By following these detailed protocols and application notes, researchers can effectively synthesize, evaluate, and characterize novel antimicrobial agents derived from the 4,7-dichloroquinoline scaffold, contributing to the critical search for new therapeutics to combat infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: 4,7-Dichloroquinoline in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4,7-dichloroquinoline as a versatile starting material in the synthesis of various agrochemicals, including insecticides, fungicides, and potentially herbicides. The protocols outlined below are based on established scientific literature and are intended for an audience with a strong background in synthetic organic chemistry.
Insecticidal Applications
Derivatives of 4,7-dichloroquinoline have demonstrated significant potential as insecticides, particularly as larvicides against various mosquito species, which are vectors for diseases like malaria and dengue.[1][2] The primary synthetic strategy involves nucleophilic aromatic substitution at the C-4 position of the quinoline ring.
Synthesis of 4-Alkoxy-7-chloroquinoline Larvicides
4-Alkoxy-7-chloroquinolines have shown potent larvicidal activity against Aedes aegypti.[3][4] The introduction of an alkoxy group at the C-4 position appears to enhance the insecticidal efficacy compared to the parent 4,7-dichloroquinoline.[3][4]
Quantitative Data: Larvicidal Activity of 4-Alkoxy-7-chloroquinoline Derivatives
| Compound ID | R Group (at C-4) | Target Organism | LC50 (ppm) | Reference |
| 1 | -O-pentyl | Aedes aegypti | 2.51 | [3] |
| 2 | -O-ethyl-Cl | Aedes aegypti | 0.02 | [3] |
| 3 | 4,7-dichloroquinoline | Aedes aegypti | 5.57 | [3] |
Experimental Protocol: Synthesis of 4-Alkoxy-7-chloroquinolines [3]
This protocol describes a general method for the synthesis of 4-alkoxy-7-chloroquinolines via a Nucleophilic Aromatic Substitution (SNAr) reaction.
Materials:
-
4,7-dichloroquinoline
-
Corresponding alcohol (e.g., pentanol, 2-chloroethanol)
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of the respective alcohol (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4,7-dichloroquinoline (1 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 4-alkoxy-7-chloroquinoline.
Synthesis Workflow for 4-Alkoxy-7-chloroquinolines
Potential Insecticidal Mechanism of Action
While the exact molecular targets for many quinoline-based insecticides are still under investigation, some studies suggest that they may act by disrupting cell membrane integrity.[2] In silico molecular docking studies of some quinoline derivatives have pointed towards acetylcholine-binding protein (AChBP) and acetylcholinesterase (AChE) as potential molecular targets.
Proposed Insecticidal Mechanism of Quinoline Derivatives
Fungicidal Applications
7-Chloro-4-arylhydrazonequinolines, synthesized from 4,7-dichloroquinoline, have been evaluated for their in vitro antifungal activity against a range of fungi, including various Candida and Rhodotorula species.[5][6]
Synthesis of 7-Chloro-4-arylhydrazonequinolines
The synthesis of these fungicidal compounds involves a two-step process starting from 4,7-dichloroquinoline. The first step is the formation of 7-chloro-4-hydrazinoquinoline, which is then condensed with various aromatic aldehydes to yield the final hydrazone derivatives.[5]
Quantitative Data: Antifungal Activity of 7-Chloro-4-arylhydrazonequinolines
| Compound ID | R Group (on Aryl Ring) | Target Organism | MIC (µg/mL) | MFC (µg/mL) | Reference |
| 4a | 2-Fluoro | Candida albicans | 25 | 50 | [7] |
| 4o | 4-Nitro | Rhodotorula glutinis | 32 | >200 | [7] |
| Fluconazole | (Standard) | C. albicans / R. glutinis | 1-64 | 2->128 | [7] |
Experimental Protocol: Synthesis of 7-Chloro-4-arylhydrazonequinolines [5]
Step 1: Synthesis of 7-chloro-4-hydrazinoquinoline
Materials:
-
4,7-dichloroquinoline
-
Hydrazine hydrate (80%)
-
Absolute ethanol
Procedure:
-
In a round-bottom flask, dissolve 4,7-dichloroquinoline (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (10 equivalents) dropwise to the solution.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with cold ethanol, and dry to obtain 7-chloro-4-hydrazinoquinoline.
Step 2: Synthesis of 7-Chloro-4-arylhydrazonequinolines
Materials:
-
7-chloro-4-hydrazinoquinoline (from Step 1)
-
Substituted aromatic aldehydes (e.g., 2-fluorobenzaldehyde, 4-nitrobenzaldehyde)
-
Toluene
-
Ethyl ether
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 7-chloro-4-hydrazinoquinoline (1 equivalent) and the appropriate aromatic aldehyde (1 equivalent) in toluene.
-
Reflux the mixture at 110 °C for approximately 3 hours, collecting the water that is formed.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the toluene under reduced pressure.
-
Wash the resulting solid with cold ethyl ether to yield the purified 7-chloro-4-arylhydrazonequinoline.
Synthesis Workflow for 7-Chloro-4-arylhydrazonequinolines
Herbicidal Applications
While various quinoline derivatives have been investigated for their herbicidal properties, particularly as inhibitors of photosynthesis, specific examples of herbicides synthesized directly from 4,7-dichloroquinoline are not as prevalent in the reviewed literature. However, the general principles of quinoline-based herbicides can be considered for future research and development starting from this versatile intermediate. The mode of action for some herbicidal quinolines involves the inhibition of the photosynthetic electron transport chain.
Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory setting. Appropriate safety precautions must be taken at all times. The efficacy and safety of the synthesized compounds for agricultural use require extensive testing and regulatory approval.
References
- 1. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: A Detailed Experimental Procedure for the N-Oxidation of 4,7-Dichloroquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,7-Dichloroquinoline is a critical intermediate in the synthesis of several important pharmaceutical compounds, including antimalarial drugs like chloroquine and hydroxychloroquine.[1][2] The N-oxidation of the quinoline ring is a powerful strategy for its further functionalization. The resulting N-oxide, 4,7-dichloroquinoline 1-oxide, serves as a key precursor, enabling regioselective modifications at the C2 and C8 positions of the quinoline scaffold under mild conditions.[3] This application note provides detailed protocols for the synthesis of 4,7-dichloroquinoline 1-oxide using two common oxidation methods.
Reaction Scheme
The N-oxidation of 4,7-dichloroquinoline proceeds by the transfer of an oxygen atom from an oxidizing agent to the nitrogen atom of the quinoline ring, as depicted below.
-
Starting Material: 4,7-Dichloroquinoline
-
Product: 4,7-Dichloroquinoline 1-oxide
-
Common Oxidants: meta-Chloroperoxybenzoic acid (m-CPBA), Hydrogen Peroxide/Acetic Acid
Experimental Protocols
Two effective methods for the N-oxidation of 4,7-dichloroquinoline are presented below.
Protocol A: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This method utilizes the widely used and relatively stable peroxy acid, m-CPBA, for oxidation at room temperature.[3]
Materials:
-
4,7-dichloroquinoline (FW: 198.05 g/mol )
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)
-
Chloroform (CHCl₃)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
10 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plate (silica gel)
Procedure:
-
In a 10 mL flask, dissolve 197 mg (1.0 mmol) of 4,7-dichloroquinoline in 2.5 mL of chloroform.
-
Stir the solution for 5 minutes at room temperature.
-
Gradually add 206 mg (1.2 mmol) of m-CPBA to the solution.
-
Allow the reaction mixture to stir for 5 hours at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully neutralize the reaction mixture with a saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the organic phase with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, 4,7-dichloroquinoline 1-oxide.[3]
-
The crude product can be further purified by column chromatography on silica gel if necessary.[3]
Protocol B: Oxidation using Hydrogen Peroxide and Acetic Acid
This alternative method employs a mixture of hydrogen peroxide and acetic acid as the oxidant, typically requiring heating.[3]
Materials:
-
4,7-dichloroquinoline (FW: 198.05 g/mol )
-
Acetic acid
-
30% Hydrogen peroxide (H₂O₂) solution
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
Combine 4,7-dichloroquinoline and acetic acid in a round-bottom flask.
-
Carefully add 30% hydrogen peroxide to the mixture.
-
Heat the reaction mixture to 70 °C.
-
Maintain stirring at 70 °C for 1 hour.
-
After cooling, proceed with a standard aqueous work-up to isolate the product.
Data Presentation: Comparison of Oxidation Methods
The following table summarizes the key quantitative parameters for the two described protocols.
| Parameter | Protocol A (m-CPBA) | Protocol B (H₂O₂/Acetic Acid) |
| Starting Material | 4,7-dichloroquinoline (1.0 mmol) | 4,7-dichloroquinoline |
| Oxidizing Agent | m-CPBA (1.2 mmol) | 30% Hydrogen Peroxide |
| Solvent/Medium | Chloroform (CHCl₃) | Acetic Acid |
| Temperature | Room Temperature | 70 °C |
| Reaction Time | 5 hours | 1 hour |
| Reported Yield | 81% | 87% |
| Reference | [3] | [3] |
Visualization of Experimental Workflow
The general workflow for the N-oxidation of 4,7-dichloroquinoline using m-CPBA is illustrated below.
Caption: Workflow for the m-CPBA mediated N-oxidation of 4,7-dichloroquinoline.
Safety Precautions
-
m-CPBA: is a strong oxidizing agent and can cause fire upon contact with flammable materials. It is also corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
Hydrogen Peroxide (30%): is a strong oxidizer and corrosive. Avoid contact with skin and eyes.
-
Chloroform: is a suspected carcinogen and is harmful if swallowed or inhaled. All operations should be performed in a well-ventilated fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
Application Notes and Protocols for Monitoring 4,7-Dichloroquinoline Reactions Using Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-dichloroquinoline is a critical starting material in the synthesis of numerous pharmacologically active compounds, most notably antimalarial drugs such as chloroquine, amodiaquine, and hydroxychloroquine.[1] Efficient and accurate monitoring of substitution reactions at the C-4 position is paramount for optimizing reaction conditions, determining reaction completion, and ensuring product purity. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideally suited for the real-time monitoring of these reactions.[2]
These application notes provide detailed protocols and data for monitoring the progress of common reactions involving 4,7-dichloroquinoline using TLC.
General Principles of TLC Monitoring for 4,7-Dichloroquinoline Reactions
The nucleophilic substitution of the chlorine atom at the C-4 position of 4,7-dichloroquinoline with an amine results in a product that is typically more polar than the starting material. This difference in polarity allows for effective separation on a silica gel TLC plate. As the reaction progresses, the spot corresponding to the less polar 4,7-dichloroquinoline will diminish in intensity, while a new, more polar spot corresponding to the aminated product will appear and intensify. The reaction is generally considered complete when the 4,7-dichloroquinoline spot is no longer visible on the TLC plate.[2]
Experimental Protocols
Materials and Equipment
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Iodine chamber
-
Staining solutions (e.g., phosphomolybdic acid)
-
Solvents for mobile phase (analytical grade)
-
Reaction mixture aliquots
-
Standard reference for 4,7-dichloroquinoline
-
Standard reference for the expected product (if available)
General TLC Procedure
-
Plate Preparation: With a pencil, lightly draw a baseline approximately 1 cm from the bottom of the TLC plate.
-
Spotting: Using a capillary tube, carefully spot a small amount of the 4,7-dichloroquinoline starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the baseline. Ensure the spots are small and do not diffuse into each other.
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. The solvent level should be below the baseline. Cover the chamber to ensure a saturated atmosphere. Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.[3] Alternatively, place the plate in an iodine chamber or spray with a suitable staining reagent. Circle the visualized spots with a pencil.
-
Analysis: Calculate the Retention Factor (Rf) for each spot using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
A lower Rf value indicates a more polar compound. By comparing the spots of the starting material and the reaction mixture, the progress of the reaction can be determined.
Data Presentation: TLC Parameters for 4,7-Dichloroquinoline Reactions
The following tables summarize typical mobile phases and observed Rf values for the TLC monitoring of common 4,7-dichloroquinoline reactions. It is important to note that Rf values can be influenced by various factors including the exact solvent mixture, temperature, and the specific brand of TLC plates. Therefore, these values should be considered as a guide for developing a suitable TLC method.
| Compound/Reaction | Mobile Phase | Rf Value (Approximate) | Visualization Method | Reference |
| Chloroquine Synthesis | ||||
| 4,7-Dichloroquinoline | Methanol / 25% Ammonia (100:1.5, v/v) | - | UV (254 nm), Iodine | [4] |
| Chloroquine | Methanol / 25% Ammonia (100:1.5, v/v) | 0.35 | UV (254 nm), Iodine | [4] |
| Amodiaquine Synthesis | ||||
| Amodiaquine | Ethyl acetate / Toluene (2.5:47.5, v/v) | 0.06 ± 0.07 | UV (254 nm) | [5] |
| Hydroxychloroquine Synthesis | ||||
| Monitoring of Hydroxychloroquine Synthesis | Ethyl acetate / n-Hexane | Not specified | UV (254 nm), PMA | [3] |
| Monitoring of Hydroxychloroquine Synthesis | Dichloromethane / Methanol | Not specified | UV (254 nm), PMA | [3] |
| General Amination Reactions | ||||
| 4,7-Dichloroquinoline | Chloroform / Methanol (9:1, v/v) | Higher Rf | UV (254 nm) | |
| 4-Amino-7-chloroquinoline derivative | Chloroform / Methanol (9:1, v/v) | Lower Rf | UV (254 nm) | |
| 4,7-Dichloroquinoline | Petroleum ether / Ethyl acetate (1:3, v/v) | Higher Rf | UV (254 nm) | |
| N-Oxide of a 4,7-dichloroquinoline derivative | Petroleum ether / Ethyl acetate (1:3, v/v) | Lower Rf | UV (254 nm) |
Visualizations
Experimental Workflow for TLC Monitoring
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Aminoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aminoquinoline scaffold is a critical pharmacophore in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The development of efficient and sustainable synthetic methodologies for these compounds is of paramount importance. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased product yields, and often, enhanced purity.[3][4][5]
Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[5][6] This efficient energy transfer can accelerate reaction rates and enable reactions to be performed at higher temperatures and pressures in sealed vessels, often leading to cleaner products with fewer side reactions.[6][7] This document provides detailed application notes and protocols for the microwave-assisted synthesis of 4-aminoquinolines, primarily focusing on the widely employed nucleophilic aromatic substitution (SNAr) reaction between 4-chloroquinolines and various amines.
Advantages of Microwave-Assisted Synthesis for 4-Aminoquinolines
-
Rapid Reaction Times: Syntheses that typically require several hours to days under conventional heating can often be completed in minutes using microwave irradiation.[3][6]
-
High Yields: Microwave synthesis frequently leads to higher isolated yields of the desired 4-aminoquinoline products.[1][3][8]
-
Improved Purity: The rapid and controlled heating can minimize the formation of byproducts, simplifying purification.[9][10]
-
Efficiency and Sustainability: Reduced reaction times and often lower solvent volumes contribute to a greener and more energy-efficient process.[4][5]
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and outcomes for the microwave-assisted synthesis of 4-aminoquinolines via SNAr reaction of 4,7-dichloroquinoline with various amines.
Table 1: Synthesis of 4-Aminoquinolines with Primary and Secondary Amines
| Entry | Amine | Solvent | Temperature (°C) | Time (min) | Base | Yield (%) | Reference |
| 1 | Alkylamines (Primary) | DMSO | 140 | 20-30 | None | 80-95 | [1] |
| 2 | Alkylamines (Secondary) | DMSO | 140 | 20-30 | Base required | 80-95 | [1] |
| 3 | Various Amines | 2-Propanol | 80 | 20 | Not Specified | High | [11] |
Table 2: Synthesis of 4-Aminoquinolines with Arylamines and N-Heteroarenes
| Entry | Amine | Solvent | Temperature (°C) | Time (min) | Base | Yield (%) | Reference |
| 1 | Anilines | DMSO | 180 | 20-30 | NaOH | 80-95 | [1] |
| 2 | Amine-N-heteroarenes | DMSO | 180 | 20-30 | NaOH | 80-95 | [1] |
| 3 | Aryl heterocyclic amines | 2-Propanol | Reflux (MW) | 20 | Not Specified | High | [11][12] |
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of 4-Aminoquinolines
This protocol is a general guideline for the nucleophilic aromatic substitution reaction between a 4-chloroquinoline derivative and an amine.
Materials:
-
4,7-dichloroquinoline (or other substituted 4-chloroquinoline)
-
Desired primary, secondary, or aromatic amine
-
Anhydrous solvent (e.g., DMSO, 2-propanol, ethanol)
-
Base (if required, e.g., NaOH, K2CO3)
-
Microwave reactor vials (10 mL or appropriate size) with stir bars
-
Microwave synthesizer
Procedure:
-
Reactant Preparation: In a clean, dry microwave reactor vial equipped with a magnetic stir bar, add 4,7-dichloroquinoline (1 equivalent).
-
Addition of Amine: Add the desired amine (1.1-1.5 equivalents).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., 3-5 mL of DMSO). If the amine is a secondary amine or an arylamine, add the appropriate base (e.g., 1.5 equivalents of NaOH).[1]
-
Sealing the Vessel: Securely cap the microwave vial.
-
Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the reaction parameters according to the data in the tables above (e.g., temperature of 140-180 °C, reaction time of 20-30 minutes).
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature.
-
Work-up and Purification:
-
Quench the reaction mixture with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 4-aminoquinoline derivative.
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (NMR, MS, etc.).
Visualizations
Reaction Mechanism
The microwave-assisted synthesis of 4-aminoquinolines from 4-chloroquinolines typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.
Caption: SNAr mechanism for 4-aminoquinoline synthesis.
Experimental Workflow
The following diagram illustrates a typical workflow for the microwave-assisted synthesis of 4-aminoquinolines.
Caption: General experimental workflow.
Parameter Relationships in Microwave Synthesis
This diagram shows the logical relationships between key reaction parameters and their impact on the synthesis outcome.
References
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ultrasound-Assisted Synthesis of 7-Chloroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 7-chloroquinoline derivatives utilizing ultrasound irradiation. This methodology presents significant advantages over traditional synthetic routes, including reduced reaction times, higher yields, and alignment with the principles of green chemistry.[1][2][3] The 7-chloroquinoline scaffold is a crucial pharmacophore found in numerous clinically significant drugs, most notably the antimalarial agent chloroquine.[1] The application of sonochemistry can dramatically accelerate reaction rates and improve the efficiency of synthesizing these valuable compounds.[1][2]
Introduction to Sonochemistry in Organic Synthesis
Sonochemistry harnesses the energy of ultrasound waves (typically >20 kHz) to induce chemical reactions.[4][5] The underlying mechanism is acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid medium.[5][6][7] This collapse generates localized "hot spots" with extremely high temperatures (several thousand degrees Celsius) and pressures (up to 1000 atm), leading to the formation of highly reactive radical species and accelerating reaction rates.[5] In heterogeneous reactions, ultrasound can also enhance mass transport and clean solid surfaces, further promoting the reaction.[6] This technique is increasingly recognized as a green and sustainable method in organic synthesis.[8][9]
Advantages of Ultrasound Irradiation in 7-Chloroquinoline Derivative Synthesis
The use of ultrasound in the synthesis of 7-chloroquinoline derivatives offers several key benefits:
-
Accelerated Reaction Times: Reactions that might take hours or even days using conventional heating can often be completed in minutes under ultrasonic irradiation.[2]
-
Increased Yields: Sonochemical methods frequently lead to higher product yields compared to traditional approaches.[1][8]
-
Milder Reaction Conditions: Ultrasound can often facilitate reactions at lower temperatures, reducing the formation of byproducts and decomposition of sensitive molecules.
-
Enhanced Purity: The cleaner reaction profiles associated with sonochemistry can simplify product purification.[2]
-
Energy Efficiency: By reducing reaction times and temperatures, ultrasound-assisted synthesis can be more energy-efficient than conventional heating methods.[7]
Data Presentation: Comparative Synthesis Data
The following tables summarize the quantitative data from studies comparing ultrasound-assisted synthesis with conventional methods for the preparation of 7-chloroquinoline derivatives.
Table 1: Synthesis of 1-(7-chloroquinolin-4-yl) Derivatives
| Compound | Method | Reaction Time | Temperature | Yield (%) | Reference |
| 2 | Ultrasound | 30 min | Ambient | 78-89 | [10] |
| 3 | Ultrasound | 30 min | Ambient | 78-89 | [10] |
| 4 | Ultrasound | 30 min | 90°C | 78-89 | [10] |
Table 2: Synthesis of Schiff Bases (5-8)
| Compound | Method | Reaction Time | Temperature | Yield (%) | Reference |
| 5 & 6 | Ultrasound | 30 min | 90°C | Good to Excellent | [11] |
| 7 & 8 | Ultrasound | 30 min | 90°C | Good to Excellent | [10] |
Table 3: Synthesis of 3-(7-chloroquinolin-4-ylamino)-tetrahydro-6-methyl-2-thioxopyrimidin-4(1H)-one (9)
| Compound | Method | Reaction Time | Temperature | Yield (%) | Reference |
| 9 | Ultrasound | 40 min | 90°C | Good | [12] |
Experimental Protocols
The following are detailed methodologies for the synthesis of key 7-chloroquinoline derivatives using ultrasound irradiation.
Protocol 1: General Procedure for the Synthesis of 1-(7-chloroquinolin-4-yl) Derivatives (2-4)
Materials:
-
4,7-dichloroquinoline
-
Appropriate amine (o-phenylenediamine, thiosemicarbazide, or 3-amino-1,2,4-triazole)
-
Ethanol
-
Chloroform
-
1N Sodium Hydroxide (NaOH) solution
-
Ultrasonic bath
Procedure:
-
In a reaction flask, mix 0.01 mol of 4,7-dichloroquinoline with 0.01 mol of the appropriate amine in 15 ml of ethanol.[12]
-
Place the flask in an ultrasonic bath and reflux for 30 minutes at ambient temperature. For the synthesis of compound 4 , the reaction is conducted at 90°C.[1][10]
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).[12]
-
After completion, add 150 ml of chloroform to the reaction mixture.[1]
-
Wash the organic layer with 150 ml of 1N NaOH solution.[1]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: General Procedure for the Synthesis of Schiff Bases (5-8)
Materials:
-
Compound 2 or 3 (from Protocol 1)
-
Appropriate carbonyl compound (e.g., acetyl naphthalene, 3,4-dimethoxy acetophenone)
-
Absolute ethanol
-
Ultrasonic bath
Procedure:
-
In a reaction flask, dissolve 0.01 mol of compound 2 or 3 and 0.01 mol of the corresponding carbonyl compound in 20 ml of absolute ethanol.[2]
-
Place the flask in an ultrasonic bath and reflux for 30 minutes at 90°C.[2][10]
-
Monitor the reaction progress by TLC until the starting material is consumed.[12]
-
Upon completion, concentrate the solution and filter the precipitate to yield the crude product.[12]
-
Purify the product by preparative column chromatography to obtain the desired Schiff base in good to excellent yields.[2][12]
Protocol 3: Synthesis of 3-(7-chloroquinolin-4-ylamino)-tetrahydro-6-methyl-2-thioxopyrimidin-4(1H)-one (9)
Materials:
-
Compound 3 (from Protocol 1)
-
Ethyl acetoacetate
-
Ethanol
-
Ultrasonic bath
Procedure:
-
In a reaction flask, reflux a mixture of 0.01 mol of compound 3 and 0.01 mol of ethyl acetoacetate in an ultrasonic bath for 40 minutes at 90°C.[11][12]
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting brown crystals are collected by filtration.
-
Recrystallize the product from ethanol to obtain the purified compound 9 .[12]
Visualizations
The following diagrams illustrate the experimental workflow and the underlying mechanism of ultrasound-assisted synthesis.
Caption: A typical experimental workflow for the synthesis of 7-chloroquinoline derivatives using ultrasound irradiation.
References
- 1. benchchem.com [benchchem.com]
- 2. Ultrasound-assisted synthesis of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijsssr.com [ijsssr.com]
- 5. Sonication in Organic Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
preventing over-alkylation in 4,7-dichloroquinoline reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,7-dichloroquinoline. Our goal is to help you overcome common challenges, particularly the issue of over-alkylation, and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the nucleophilic substitution of 4,7-dichloroquinoline?
A1: Besides the desired mono-alkylation, several side reactions can occur, complicating the reaction mixture and reducing the yield of the target product. The most prevalent of these include:
-
Over-alkylation: The mono-substituted product, which is often an amine, can be more nucleophilic than the starting amine, leading to a second reaction with another molecule of 4,7-dichloroquinoline to form di- or tri-substituted products.[1]
-
Hydrolysis: The chlorine atom at the C-4 position is highly reactive and susceptible to hydrolysis, particularly in the presence of water at elevated temperatures, which results in the formation of 4-hydroxy-7-chloroquinoline.[1]
-
Reaction with Solvent: Nucleophilic solvents, such as methanol or ethanol, can react with 4,7-dichloroquinoline, especially under basic conditions or at high temperatures, leading to the formation of alkoxy-substituted byproducts.[1]
-
Formation of Isomers: The 4,7-dichloroquinoline starting material may contain the isomeric 4,5-dichloroquinoline as an impurity. This isomer can also react, leading to a mixture of product isomers that are often difficult to separate.[1]
-
Ring Opening/Rearrangement: Under harsh basic conditions, complex side reactions involving the quinoline ring system, such as the formation of ring-opened adducts, can occur.[1]
Q2: How can I prevent over-alkylation when reacting 4,7-dichloroquinoline with a diamine?
A2: Preventing over-alkylation, especially with difunctional nucleophiles like diamines, is a common challenge. Several strategies can be employed to favor mono-substitution:
-
Use of a Protecting Group: Protecting one of the amino groups of the diamine with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, is a highly effective strategy.[1] The Boc group can be removed under acidic conditions after the substitution reaction.[1]
-
Control Stoichiometry: Using a large excess of the diamine can statistically favor the mono-substitution product.[1] However, this approach can make purification more challenging due to the need to remove the unreacted diamine.[1]
-
Slow Addition: Adding the 4,7-dichloroquinoline solution slowly to the reaction mixture containing the diamine helps to maintain a low concentration of the electrophile, thereby reducing the probability of a second substitution reaction.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with 4,7-dichloroquinoline.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction temperature and/or time. Ensure adequate mixing.[1] |
| Side reactions consuming starting material. | Identify side products and adjust reaction conditions (e.g., temperature, solvent, base) to minimize their formation. Consider using a protecting group strategy.[1] | |
| Multiple Spots on TLC (Difficult to Separate) | Formation of closely related byproducts (e.g., isomers, over-alkylated products). | Improve the purity of the starting 4,7-dichloroquinoline.[1] Employ a protecting group strategy to prevent over-alkylation.[1] Optimize chromatographic conditions for better separation. |
| Reaction turns dark/forms tar | Decomposition of reactants or products at high temperatures. | Reduce the reaction temperature and extend the reaction time. Use a milder base if applicable.[1] |
| Product is insoluble and precipitates from the reaction mixture | The product has low solubility in the reaction solvent. | Choose a solvent in which the product is more soluble at the reaction temperature. If precipitation is desired for purification, ensure it is the correct product.[1] |
Experimental Protocols
Below are detailed methodologies for key experiments related to 4,7-dichloroquinoline reactions.
Protocol 1: General Procedure for Amination of 4,7-Dichloroquinoline
This protocol describes a general method for the nucleophilic substitution of the C-4 chlorine of 4,7-dichloroquinoline with an amine.
-
In a suitable reaction vessel, dissolve 4,7-dichloroquinoline (1 equivalent) in an appropriate solvent (e.g., ethanol, DMF, or neat amine).[1]
-
Add the desired amine (2-10 equivalents). The excess amine can also serve as the base.[1]
-
Heat the reaction mixture to the desired temperature (typically 80-130 °C) and stir for the required time (6-24 hours).[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a suitable solvent.
-
Alternatively, the solvent can be removed under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by column chromatography on silica gel or by crystallization.[1]
Protocol 2: Mono-Boc Protection of a Diamine
This protocol is for the selective protection of one amino group in a diamine to prevent di-substitution.
-
Dissolve the diamine (1 equivalent) in a suitable solvent (e.g., methanol).[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1-1.5 equivalents) in the same solvent.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1-24 hours.[1]
-
Monitor the reaction by TLC until the starting diamine is consumed.[1]
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.[1]
-
The resulting mono-Boc-protected diamine can often be used in the subsequent reaction with 4,7-dichloroquinoline without further purification.
Protocol 3: Deprotection of a Boc-Protected Aminoquinoline
This protocol outlines the removal of the Boc protecting group to yield the final mono-substituted diamine product.
-
Dissolve the Boc-protected aminoquinoline in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).[1]
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).[1]
-
Stir the reaction mixture at room temperature for 1-4 hours.[1]
-
Monitor the deprotection by TLC.[1]
-
Upon completion, remove the solvent and excess acid under reduced pressure.[1]
-
The product is often obtained as the hydrochloride or trifluoroacetate salt and may be used directly or neutralized with a base.[1]
Visualizations
The following diagrams illustrate key concepts and workflows for preventing over-alkylation in 4,7-dichloroquinoline reactions.
Caption: A workflow illustrating the use of a protecting group strategy to prevent over-alkylation.
Caption: A decision tree for troubleshooting the formation of multiple products in 4,7-dichloroquinoline reactions.
Caption: A signaling pathway diagram illustrating the competitive reactions leading to mono-alkylation and over-alkylation.
References
Technical Support Center: Nucleophilic Substitution of 4,7-Dichloroquinoline
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the nucleophilic substitution of 4,7-dichloroquinoline. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to navigate common challenges and optimize your synthetic procedures.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the nucleophilic substitution of 4,7-dichloroquinoline in a question-and-answer format.
Issue 1: Formation of Multiple Products and Low Yield of the Desired Product
Q1: My reaction with a diamine is yielding a mixture of mono- and di-substituted products, making purification difficult. How can I improve the selectivity for the mono-substituted product?
A1: This is a common issue known as over-alkylation, where the initial mono-substituted product, which is often more nucleophilic than the starting diamine, reacts with another molecule of 4,7-dichloroquinoline.[1] To favor mono-substitution, consider the following strategies:
-
Control of Stoichiometry: Using a large excess of the diamine can statistically favor the mono-substitution product. However, this may complicate the purification process by requiring the removal of a large amount of unreacted diamine.[1]
-
Slow Addition: Adding the 4,7-dichloroquinoline solution slowly to the reaction mixture containing the diamine helps to maintain a low concentration of the electrophile, thereby reducing the probability of the di-substitution reaction.[1]
-
Use of a Protecting Group: The most robust method is to protect one of the amino groups of the diamine with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. This ensures that only one amine is available to react. The Boc group can be readily removed under acidic conditions after the substitution reaction.[1]
Q2: I am observing a significant amount of an unexpected byproduct that I suspect is 4-hydroxy-7-chloroquinoline. What causes this and how can I prevent it?
A2: The formation of 4-hydroxy-7-chloroquinoline is due to the hydrolysis of the highly reactive C-4 chlorine atom. This side reaction is particularly prevalent in the presence of water, especially at elevated temperatures.[1] To minimize hydrolysis:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Control Temperature: Lowering the reaction temperature can reduce the rate of hydrolysis. However, this may also slow down the desired substitution reaction, so optimization is key.
-
pH Control: While not always feasible depending on the reaction, maintaining neutral or slightly acidic conditions can sometimes suppress hydrolysis, which is often base-catalyzed.
Q3: My reaction is clean, but the yield is consistently low, and I am recovering unreacted starting material. What are the likely causes?
A3: Low conversion can be attributed to several factors:
-
Insufficient Reaction Temperature: Nucleophilic aromatic substitution (SNAr) on the electron-deficient quinoline ring often requires heating to proceed at a reasonable rate. Consider increasing the reaction temperature.[1]
-
Inappropriate Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF and DMSO are generally effective as they can stabilize the intermediate Meisenheimer complex and solvate the counter-ion of the nucleophile, increasing its reactivity.[1] In some cases, alcohols like ethanol can also be used.[1]
-
Weak Nucleophile: If the amine or other nucleophile is not sufficiently reactive, the reaction will be slow or may not proceed to completion. The use of a base can deprotonate the nucleophile, increasing its nucleophilicity.[1]
-
Poor Solubility: Ensure that both 4,7-dichloroquinoline and the nucleophile are sufficiently soluble in the chosen solvent at the reaction temperature.
Issue 2: Product Purification and Characterization
Q4: I am having difficulty separating my desired product from a closely related impurity, even with column chromatography. What could this impurity be?
A4: A common impurity in commercially available 4,7-dichloroquinoline is its isomer, 4,5-dichloroquinoline. This isomer can also undergo nucleophilic substitution, leading to a mixture of isomeric products that can be challenging to separate.
-
Purification of Starting Material: It is advisable to purify the starting 4,7-dichloroquinoline if isomeric impurities are suspected. Recrystallization is often an effective method.
-
Characterization: Careful analysis of your product mixture by high-resolution mass spectrometry and 2D NMR techniques can help to identify the isomeric byproduct and confirm the structure of your desired product.
Data Presentation
While comprehensive quantitative data comparing side product formation under various conditions is not extensively available in the literature, the following tables provide a summary of reported reaction conditions and yields for the nucleophilic substitution of 4,7-dichloroquinoline, along with an illustrative table on controlling over-alkylation.
Table 1: Reaction Conditions and Yields for Nucleophilic Substitution of 4,7-Dichloroquinoline
| Nucleophile | Solvent/Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Diaminopropane | Neat | Reflux | 2 | 83 | [2] |
| Ethane-1,2-diamine | Neat | 80 then 130 | 1 then 7 | Not Specified | [2] |
| N,N-Dimethyl-propane-1,3-diamine | Neat | 130 | 8 | Not Specified | [2] |
| 3-Amino-1,2,4-triazole | Ethanol (Ultrasound) | 90 | 0.5 | 78-89 | [2] |
| Various Phenols | [bmim][PF6] (Microwave) | Not Specified | 0.17 | 72-82 |
Table 2: Illustrative Example of Controlling Over-alkylation with a Diamine
The following data is illustrative and intended to demonstrate the general trend in product distribution based on the stoichiometry of the reactants.
| Equivalents of 4,7-dichloroquinoline | Equivalents of Diamine | Expected Major Product | Expected Minor Product |
| 1 | 1 | Mixture of Mono- and Di-substituted | - |
| 1 | 3 | Mono-substituted | Di-substituted |
| 1 | 10 | Mono-substituted (High Selectivity) | Di-substituted (Trace) |
| 2 | 1 | Di-substituted | Mono-substituted |
Experimental Protocols
Protocol 1: General Procedure for Amination of 4,7-Dichloroquinoline
This protocol describes a general method for the nucleophilic substitution of 4,7-dichloroquinoline with an amine.
Materials:
-
4,7-dichloroquinoline
-
Amine nucleophile
-
Solvent (e.g., ethanol, DMF, or neat amine)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve 4,7-dichloroquinoline (1 equivalent) in the chosen solvent. If the amine is a liquid and will be used in large excess, it can serve as the solvent.
-
Add the amine nucleophile (typically 2-10 equivalents). The excess amine can also act as a base to neutralize the HCl generated during the reaction.[1]
-
Heat the reaction mixture to the desired temperature (typically between 80-130 °C) and stir vigorously.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer successively with a 5% aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Protocol 2: Mono-Boc Protection of a Diamine to Prevent Over-alkylation
This protocol provides a method for the selective mono-protection of a symmetrical diamine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Diamine (e.g., ethylenediamine)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., methanol, dichloromethane)
-
Ice bath
-
Standard glassware for reaction and work-up
Procedure:
-
Dissolve the diamine (1 equivalent) in a suitable solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1-1.2 equivalents) in the same solvent to the cooled diamine solution over a period of 1-2 hours with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting diamine and the formation of the mono-Boc protected product.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the mono-Boc protected diamine from any di-Boc protected byproduct and unreacted starting material.
Visualizations
Caption: Main and side reaction pathways in the nucleophilic substitution of 4,7-dichloroquinoline.
Caption: A troubleshooting workflow for common issues in nucleophilic substitution of 4,7-dichloroquinoline.
References
Technical Support Center: Purification of Dichloroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues encountered during the purification of quinoline derivatives, with a focus on removing the 4,5-dichloroquinoline impurity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to remove 4,5-dichloroquinoline as an impurity from a desired quinoline derivative?
A1: The primary methods for removing 4,5-dichloroquinoline impurity include:
-
Recrystallization: This is a highly effective method, particularly when the impurity is present in small amounts.[1]
-
Sublimation: This technique can be used to separate compounds with different vapor pressures.
-
Chromatography (Column and HPLC): These methods separate compounds based on their differential partitioning between a stationary and a mobile phase.[2]
-
Fractional Precipitation: By controlling process parameters like pH during synthesis, it is possible to selectively precipitate the desired product, leaving the isomeric impurity in the solution.[3]
Q2: My crude product contains a small amount (1-4%) of 4,5-dichloroquinoline. Which purification method is most suitable?
A2: For low levels of 4,5-dichloroquinoline impurity, recrystallization is a very effective and recommended method. Recrystallization from hexane or similar hydrocarbon solvents has been shown to successfully remove these low levels of the impurity from 4,7-dichloroquinoline.[1]
Q3: Can I use an alcohol-based solvent for recrystallization to remove the 4,5-dichloroquinoline impurity?
A3: Yes, recrystallization from dehydrated alcohol can be an effective method to purify 4,7-dichloroquinoline and likely other quinoline derivatives, leading to high purity of the final product.[4]
Q4: I have a significant amount of 4,5-dichloroquinoline impurity (around 8-9%). Will recrystallization still work?
A4: While recrystallization might still be effective, for higher concentrations of impurities, other methods or multiple recrystallization steps might be necessary. In a documented case, sublimation was successfully used to purify 4,7-dichloroquinoline with an initial purity of 88.2% (containing 8.7% of 4,5-dichloroquinoline) to purities of up to 98.8%.[5]
Q5: How can I prevent the formation of 4,5-dichloroquinoline impurity during my synthesis?
A5: The formation of the 4,5-dichloroquinoline isomer can be minimized by carefully controlling the reaction conditions. For instance, in the synthesis of 4,7-dichloroquinoline, a fractional precipitation approach by adjusting the pH has been shown to completely remove the 4,5-dichloroquinoline isomer.[3]
Troubleshooting Guides
Issue 1: Recrystallization is not effectively removing the 4,5-dichloroquinoline impurity.
| Potential Cause | Troubleshooting Steps |
| Inappropriate solvent choice. | Screen a variety of solvents. For removing 4,5-dichloroquinoline from 4,7-dichloroquinoline, hexane and other hydrocarbon solvents are recommended for low-level impurities.[1] Dehydrated alcohol is another effective option.[4] |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals. |
| Insufficient solvent used. | Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure the solution is supersaturated upon cooling. |
| High concentration of impurity. | If the impurity level is high, a single recrystallization may not be sufficient. Consider performing a second recrystallization or using an alternative purification method like column chromatography or sublimation.[5] |
Issue 2: Difficulty in separating 4,5-dichloroquinoline from the main product using column chromatography.
| Potential Cause | Troubleshooting Steps |
| Inappropriate mobile phase. | Optimize the solvent system. A good starting point for quinoline derivatives is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). The polarity can be gradually increased to achieve separation. |
| Poor resolution on silica gel. | Consider using a different stationary phase. Sometimes, alumina or reverse-phase silica (C18) can provide better separation for quinoline derivatives. |
| Co-elution of the impurity and product. | Try a different chromatographic technique, such as preparative High-Performance Liquid Chromatography (HPLC), which often provides higher resolution.[2] |
Experimental Protocols
Recrystallization Protocol for Removing 4,5-dichloroquinoline from 4,7-dichloroquinoline
This protocol is based on established methods for purifying 4,7-dichloroquinoline.[1][4][6]
-
Dissolution: In a suitable flask, dissolve the crude 4,7-dichloroquinoline containing the 4,5-dichloroquinoline impurity in a minimal amount of hot hexane or dehydrated ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent used for recrystallization).
-
Drying: Dry the purified crystals under vacuum.
| Parameter | Value | Reference |
| Solvent | Hexane or similar hydrocarbon | [1] |
| Dehydrated alcohol | [4] | |
| Yield (from crude 4,7-DCQ) | 55-60% (after one recrystallization from Skellysolve B) | [6] |
| 90% (after recrystallization from dehydrated alcohol) | [4] | |
| Final Purity | High purity, with low levels of 4,5-dichloroquinoline removed | [1] |
| 99.3% | [4] |
Sublimation Protocol for Purifying 4,7-Dichloroquinoline
This protocol is effective for separating 4,7-dichloroquinoline from 4,5-dichloroquinoline when the impurity is present at higher concentrations.[5]
-
Apparatus Setup: Place the crude 4,7-dichloroquinoline (e.g., 50g with 8.7% 4,5-dichloroquinoline) in a sublimation apparatus.
-
Vacuum Application: Apply a vacuum (e.g., -0.08MPa).
-
Heating: Heat the sublimation tower to maintain the material in a molten state.
-
Collection: The components will sublimate and deposit on different levels of the sublimation tower.
-
Fractionation: Individually heat each level of the tower to melt and collect the sublimated components.
-
Analysis: Analyze the purity of each fraction. The purity of the fractions will vary, with some fractions having a significantly reduced amount of the 4,5-dichloroquinoline impurity.
| Parameter | Initial Purity (HPLC) | Final Purity (HPLC) | Reference |
| Crude Material | 88.2% (containing 8.7% 4,5-dichloroquinoline) | - | [5] |
| Fraction 1 | - | 95.2% | [5] |
| Fraction 2 | - | 97.5% | [5] |
| Fraction 3 | - | 98.8% | [5] |
Visualizations
Caption: General workflow for the purification of a crude product containing 4,5-dichloroquinoline impurity.
Caption: A decision tree for troubleshooting common issues in removing 4,5-dichloroquinoline impurity.
References
- 1. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 4,7-Dichloroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing sublimation for the purification of 4,7-dichloroquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of purifying 4,7-dichloroquinoline by sublimation compared to recrystallization? A1: The primary advantage of sublimation is that it avoids the use of organic solvents, which eliminates potential contamination and environmental pollution.[1] This method is also simple to operate and suitable for industrial-scale production, yielding a high-purity product with a good appearance.[1] Recrystallization from solvents like ethanol is another common method but involves dissolving the crude product, filtering, and cooling, which may be less efficient for removing certain isomers.[2]
Q2: What is the expected appearance and melting point of pure 4,7-dichloroquinoline? A2: Pure 4,7-dichloroquinoline typically appears as a white to light yellow or brown crystalline solid or powder.[2][3] Its melting point is consistently reported in the range of 81°C to 88°C.[2][3][4][5]
Q3: What key parameters must be controlled during the sublimation process? A3: The two most critical parameters to control are temperature and pressure (vacuum). The temperature must be high enough to keep the crude material in a molten state and allow for efficient sublimation.[1][6] The vacuum level, typically above -0.08MPa, is crucial for lowering the sublimation temperature and effectively separating 4,7-dichloroquinoline from impurities, such as the isomeric 4,5-dichloroquinoline.[1][6]
Q4: How does the purity of 4,7-dichloroquinoline change during fractional sublimation? A4: When using a multi-stage sublimation tower, the purity of the collected product increases in the higher stages.[1] Impurities with different vapor pressures will condense at different temperature zones within the apparatus. For example, starting with a crude product of 88.2% purity, the first collection stage may yield a product with ~95% purity, while subsequent stages can achieve purities of over 99%.[1][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or very slow sublimation | 1. Temperature is too low: The compound's vapor pressure is insufficient for sublimation. 2. Vacuum is insufficient: The pressure in the system is too high. | 1. Gradually increase the temperature of the heating mantle. Ensure the material is in a molten state.[1][6] 2. Check the vacuum pump and all seals for leaks. Ensure the pressure is at the target level (e.g., -0.08MPa to -0.095MPa).[1] |
| Low product yield | 1. Incomplete sublimation: The duration of the process was too short or the temperature was too low. 2. Poor condensation: The cold finger or collection surfaces are not cold enough to efficiently trap the sublimed vapor. 3. Product loss during collection: Mechanical loss of the fine crystalline product when scraping it from the collection surfaces. | 1. Extend the sublimation time and ensure the temperature is optimal for maintaining a molten state.[1][6] 2. Ensure a proper flow of coolant to the condenser/cold finger. 3. Vent the apparatus slowly to avoid dislodging the product. Be meticulous when scraping the sublimed crystals. |
| Poor purity of the final product | 1. Ineffective separation: The temperature gradient between the subliming material and the collection surface is not optimized. 2. Co-sublimation of impurities: Impurities (e.g., 4,5-dichloroquinoline) have a vapor pressure close to that of the product under the current conditions.[1] | 1. Adjust the heating temperature and the coolant flow to create a more effective temperature gradient. 2. Increase the number of sublimation stages (if using a multi-stage tower) to improve fractional separation.[1] Consider adjusting the vacuum level, as this can alter the relative volatility of the components. |
| Product appears discolored (dark) | 1. Thermal decomposition: The heating temperature is too high, causing the material to degrade. 2. Contaminated starting material: The crude product contains thermally unstable impurities. | 1. Reduce the heating temperature. Sublimation should occur at the lowest feasible temperature under a high vacuum. 2. Consider a pre-purification step (e.g., activated carbon treatment during a recrystallization) if the crude material is heavily contaminated.[6] |
Quantitative Data Summary
The following table summarizes the results from various sublimation purification experiments starting with 50g of crude 4,7-dichloroquinoline (88.2% HPLC purity, containing 8.7% 4,5-dichloroquinoline).[1][6]
| Vacuum Pressure (MPa) | Number of Collection Stages | HPLC Purity (%) per Stage | Reference |
| -0.08 | 3 | Stage 1: 95.2, Stage 2: 97.5, Stage 3: 98.8 | [1][6] |
| -0.090 | 5 | Stage 1: 95.7, Stage 2: 97.3, Stage 3: 98.5, Stage 4: 99.2, Stage 5: 99.5 | [1] |
| -0.095 | 3 | Stage 1: 96.4, Stage 2: 97.0, Stage 3: 99.1 | [1] |
Experimental Protocol: Sublimation of 4,7-Dichloroquinoline
This protocol is a generalized procedure based on published methods.[1][6]
-
Apparatus Setup:
-
Assemble a multi-stage sublimation tower or a standard sublimation apparatus. Ensure all glassware is clean and completely dry.
-
Connect the apparatus to a high-vacuum pump with a pressure gauge.
-
Connect the cooling inlet and outlet on the condenser (cold finger) to a circulating coolant source.
-
-
Sample Preparation:
-
Sublimation Process:
-
Start the coolant flow to the condenser.
-
Begin evacuating the system, aiming for a stable vacuum pressure between -0.08MPa and -0.095MPa.[1][6]
-
Once the target vacuum is reached, begin heating the bottom of the tower. Adjust the heat to maintain the crude material in a molten state to ensure efficient and complete sublimation.[1][6]
-
Observe the deposition of white, needle-shaped crystals on the cold surfaces of the collection stages.[2]
-
Continue the process until sublimation is complete.
-
-
Product Collection:
-
Turn off the heat and allow the apparatus to cool completely to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
For a multi-stage tower, individually heat each stage to melt the sublimated components for collection.[1][6] Alternatively, for a standard apparatus, carefully disassemble the unit.
-
Scrape the purified crystals from each collection surface onto separate watch glasses.
-
Collect samples from each stage for purity analysis by HPLC.[1][6]
-
Process Visualization
Caption: Experimental workflow for the purification of 4,7-dichloroquinoline by sublimation.
References
- 1. CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline - Google Patents [patents.google.com]
- 2. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 3. 113750250 [thermofisher.com]
- 4. 4,7-ジクロロキノリン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4,7-Dichloroquinoline | 86-98-6 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
Technical Support Center: Amination of 4,7-dichloroquinoline
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the amination of 4,7-dichloroquinoline, specifically focusing on addressing low reaction yields.
Troubleshooting Guide
Low yield in the amination of 4,7-dichloroquinoline can stem from several factors, including incomplete reactions, side reactions, or loss of product during workup. The following table outlines common symptoms, their potential causes, and suggested solutions.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | Insufficient Temperature: Nucleophilic aromatic substitution (SNAr) on this substrate often requires elevated temperatures to proceed efficiently.[1] | Increase the reaction temperature and/or extend the reaction time.[1] Monitor reaction progress using TLC. |
| Inappropriate Solvent: Reactant solubility and reaction kinetics are highly dependent on the solvent.[1] | Ensure reactants are soluble in the chosen solvent. Polar aprotic solvents like DMF or DMSO are often effective.[1] For certain reactions, alcohols like ethanol can also be used.[1] | |
| Weak Nucleophile/Insufficient Base: The amine may not be sufficiently nucleophilic, or the reaction may require a base to proceed. | The use of a stronger base can help deprotonate the nucleophile and increase its reactivity.[1] For Buchwald-Hartwig reactions, the choice of base is critical and should be optimized.[2] | |
| Poor Reactant Quality: Impurities in the 4,7-dichloroquinoline or the amine can interfere with the reaction. | Use purified starting materials. The presence of isomers like 4,5-dichloroquinoline can lead to a mixture of products.[1] | |
| Multiple Spots on TLC / Byproduct Formation | Over-alkylation (Double Substitution): This is common when using diamines, where both amino groups react with the dichloroquinoline.[1] | - Use a Protecting Group: Protect one amino group of the diamine with a tert-butoxycarbonyl (Boc) group.[1] - Control Stoichiometry: Use a large excess of the diamine to favor mono-substitution.[1] - Slow Addition: Add the 4,7-dichloroquinoline slowly to the reaction mixture to maintain a low concentration of the electrophile.[1] |
| Hydrolysis: The highly reactive chlorine at the C-4 position can be hydrolyzed to a hydroxyl group, especially with water at high temperatures.[1] | Ensure anhydrous (dry) reaction conditions. Use dry solvents and glassware. | |
| Reaction with Solvent: Nucleophilic solvents (e.g., ethanol, methanol) can compete with the amine and react with the substrate, especially at high temperatures.[1] | Switch to a more inert solvent like DMF, DMSO, or dioxane. | |
| Reaction Turns Dark / Tar Formation | Decomposition: Reactants or the desired product may be decomposing at the reaction temperature. | Reduce the reaction temperature and compensate with a longer reaction time.[1] Consider using a milder base if applicable.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the amination of 4,7-dichloroquinoline?
A1: The most frequent side reactions include:
-
Over-alkylation: Particularly when using primary amines or diamines, the product can react further, leading to di- or tri-substituted products.[1]
-
Hydrolysis: The C-4 chlorine is susceptible to replacement by a hydroxyl group if water is present at elevated temperatures, forming 4-hydroxy-7-chloroquinoline.[1]
-
Reaction with Solvent: Nucleophilic solvents like alcohols can react to form alkoxy-substituted byproducts.[1]
-
Isomer Impurities: The synthesis of 4,7-dichloroquinoline can produce the 4,5-dichloroquinoline isomer, which can also react, leading to a difficult-to-separate mixture of products.[1]
Q2: My reaction is not going to completion. What should I check first?
A2: An incomplete reaction is often due to several factors:
-
Insufficient Temperature: SNAr reactions on 4,7-dichloroquinoline often require high temperatures to achieve a reasonable rate.[1] Consider increasing the temperature.
-
Poor Solubility: Verify that your reactants are adequately soluble in the chosen solvent at the reaction temperature.[1]
-
Deactivated Reactant: One of the starting materials may be degrading under the reaction conditions.[1]
-
Inadequate Mixing: Ensure the reaction mixture is being stirred effectively.
Q3: How can I prevent the formation of the double-substituted product when using a diamine?
A3: To favor mono-substitution and prevent over-alkylation, you can use several strategies:
-
Protecting Groups: Protect one of the amine groups with a removable protecting group like Boc. This is a very effective method.[1]
-
Stoichiometric Control: Use a large excess of the diamine relative to the 4,7-dichloroquinoline.[1]
-
Slow Addition: Add the 4,7-dichloroquinoline solution slowly to the diamine solution to keep the electrophile concentration low.[1]
Q4: I am using a palladium-catalyzed (Buchwald-Hartwig) amination. What parameters are most important to optimize?
A4: For Buchwald-Hartwig aminations, several components are crucial for success. Key parameters to screen include the palladium precursor, the phosphine ligand, the base, and the solvent.[2][3] The choice of ligand is particularly critical and often depends on the specific amine nucleophile being used.[2] Design of Experiments (DoE) can be a powerful methodology to efficiently optimize these multiple variables.[3]
Reaction Condition Data
The yield of the amination reaction is highly sensitive to the chosen conditions. The following table summarizes yields reported in the literature under various methodologies.
| Amine Nucleophile | Reaction Conditions | Solvent | Yield | Reference |
| Various alkylamines, anilines | Microwave, 140-180°C, 20-30 min | DMSO | 80-95% | Melato et al., 2007[4] |
| o-Phenylenediamine | Ultrasound, 90°C, 30 min | Ethanol | 78-89% | (General range for click synthesis)[5] |
| 3-Amino-1,2,4-triazole | Ultrasound, 90°C, 30 min | Ethanol | 78-89% | (General range for click synthesis)[5] |
| N-methylpiperazine derivatives | Phenol, elevated temperature | Phenol | Good yields | (Specific protocol)[6] |
| 1,3-diaminopropane | Reflux, 2 h | Neat (amine as solvent) | 83% | (Specific protocol)[7] |
Experimental Protocols
Protocol 1: General Procedure for Amination of 4,7-Dichloroquinoline [1]
-
In a suitable reaction vessel, dissolve 4,7-dichloroquinoline (1 equivalent) in an appropriate solvent (e.g., ethanol, DMF, or use the neat amine as the solvent).
-
Add the amine nucleophile (1 to 10 equivalents, depending on the strategy to avoid over-alkylation).
-
If required, add a base (e.g., triethylamine, potassium carbonate).
-
Heat the reaction mixture at a specified temperature (ranging from 80°C to reflux) for a designated time (2-24 hours).
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Perform an aqueous workup. This typically involves dissolving the residue in an organic solvent (e.g., dichloromethane, ethyl acetate) and washing with water or a weak base (e.g., 5% NaHCO₃) and brine.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Mono-Boc Protection of a Diamine [1]
-
Dissolve the diamine (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1-1.2 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring by TLC until the starting diamine is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the mono-Boc-protected diamine, typically by column chromatography, to separate it from any unprotected diamine and di-protected byproduct.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving low-yield issues in the amination of 4,7-dichloroquinoline.
Caption: A decision tree for troubleshooting low yield in 4,7-dichloroquinoline amination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. bristol.ac.uk [bristol.ac.uk]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Choice for 4,7-Dichloroquinoline Reactions
This technical support center is designed for researchers, scientists, and drug development professionals working with 4,7-dichloroquinoline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you optimize your reaction conditions, with a particular focus on solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when performing nucleophilic aromatic substitution (SNAr) on 4,7-dichloroquinoline?
A1: The most frequent challenges include low product yield, the formation of side products, and difficulties in product isolation. Common side reactions include over-alkylation when using di- or polyamines, hydrolysis of the C4-chloro group to a hydroxy group, and reaction with nucleophilic solvents.[1] Product insolubility in the reaction solvent can also lead to precipitation and an incomplete reaction.[1]
Q2: How does solvent choice impact the outcome of my 4,7-dichloroquinoline reaction?
A2: Solvent selection is critical as it influences reaction kinetics, solubility of reactants and products, and can even participate in side reactions.[1] Polar aprotic solvents like DMF and DMSO are often effective for SNAr reactions.[1] Alcohols, such as ethanol, can also be used, but may lead to alkoxy-substituted byproducts at high temperatures or under basic conditions.[1] The solubility of 4,7-dichloroquinoline is highly dependent on the solvent, with polar solvents generally providing better solubility.[2]
Q3: My reaction is not going to completion. What are the likely causes related to the solvent?
A3: An incomplete reaction can stem from several factors. Poor solubility of your reactants in the chosen solvent at the reaction temperature is a common cause.[1] Ensure your starting materials are fully dissolved. Additionally, the solvent may not be appropriate for the reaction kinetics; some reactions require the higher boiling points and polarity of solvents like DMF or DMSO to proceed at a reasonable rate.[1]
Q4: I'm observing an unexpected byproduct. How can I determine if it's solvent-related?
A4: If you suspect a solvent-related byproduct, analytical techniques such as LC-MS and NMR are essential for identification. For instance, if using a protic solvent like ethanol, look for a mass corresponding to the replacement of the chlorine atom with an ethoxy group. If a hydrolysis product (4-hydroxy-7-chloroquinoline) is observed, it indicates the presence of water, so ensure anhydrous reaction conditions.[1] If a solvent-adduct is confirmed, switching to a more inert solvent is recommended.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to poor solubility of starting materials. | Choose a solvent in which 4,7-dichloroquinoline and the nucleophile are more soluble at the reaction temperature. Consider polar aprotic solvents like DMF or DMSO.[1] |
| Side reactions consuming the starting material. | If hydrolysis is an issue, use an anhydrous solvent and perform the reaction under an inert atmosphere. If the solvent is reacting, switch to a non-nucleophilic alternative.[1] | |
| Multiple Spots on TLC (Difficult to Separate) | Formation of closely related byproducts (e.g., over-alkylated products). | To control over-alkylation with diamines, consider using a large excess of the diamine or protecting one of the amino groups.[1] The choice of solvent can influence the relative rates of the first and second substitution. |
| Reaction Turns Dark/Forms Tar | Decomposition of reactants or products at high temperatures. | Reduce the reaction temperature and extend the reaction time. This may necessitate a change to a lower-boiling solvent if the reaction was being run at reflux. |
| Product Precipitates from the Reaction Mixture | The product has low solubility in the reaction solvent. | Select a solvent in which the final product has higher solubility at the reaction temperature to ensure the reaction goes to completion.[1] |
Data Presentation
Table 1: Solubility of 4,7-Dichloroquinoline in Various Solvents
| Solvent | Temperature | Solubility | Reference |
| Chloroform | Not Specified | 50 mg/mL | Sigma-Aldrich |
| Ethanol | 26.65 °C | 0.0113 (mole fraction) | J. Chem. Eng. Data |
| Ethanol | 40.15 °C | 0.0364 (mole fraction) | J. Chem. Eng. Data |
| Ethanol | 55.15 °C | 0.1353 (mole fraction) | J. Chem. Eng. Data |
Table 2: Comparison of Reaction Conditions and Yields for Amination of 4,7-Dichloroquinoline
| Nucleophile | Solvent/Conditions | Temperature | Time | Yield (%) | Reference |
| 1,3-Diaminopropane | Neat | Reflux | 2 hours | 83% | BenchChem[3] |
| Ethane-1,2-diamine | Neat | 80°C then 130°C | 1 hour then 7 hours | Not Specified | BenchChem[3] |
| N,N-Dimethyl-propane-1,3-diamine | Neat | 130°C | 8 hours | Not Specified | BenchChem[3][4] |
| 3-Amino-1,2,4-triazole | Ethanol (Ultrasound) | 90°C | 30 minutes | 78-89% | BenchChem[3] |
| 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol | Ethanol (with K₂CO₃/Et₃N) | 125°C | < 6 hours | 78% | Beilstein J. Org. Chem.[2] |
Note: "Neat" indicates the reaction was run using the amine as both the reactant and the solvent.
Experimental Protocols
Protocol 1: General Procedure for Amination of 4,7-Dichloroquinoline in a Solvent
This protocol describes a general method for the nucleophilic substitution of 4,7-dichloroquinoline with an amine in a solvent.
Materials:
-
4,7-Dichloroquinoline
-
Desired amine nucleophile
-
Anhydrous solvent (e.g., ethanol, DMF)
-
Base (if required, e.g., K₂CO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve 4,7-dichloroquinoline (1 equivalent) in the chosen anhydrous solvent.
-
Add the desired amine (typically 1.1-2 equivalents). If the hydrochloride salt of the amine is used, add a suitable base (e.g., K₂CO₃, 2-3 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-130°C) with stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer successively with an aqueous solution of a weak base (e.g., 5% NaHCO₃), water, and brine.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.[1]
Protocol 2: Amination of 4,7-Dichloroquinoline under Neat Conditions
This protocol is suitable for liquid amines, where the amine itself serves as the solvent.
Materials:
-
4,7-Dichloroquinoline
-
Liquid amine nucleophile (e.g., N,N-dimethylethane-1,2-diamine)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and heat source
-
Standard glassware for work-up
Procedure:
-
In a round-bottom flask, add 4,7-dichloroquinoline (1 equivalent) to an excess of the liquid amine (2-5 equivalents).[4]
-
Heat the mixture to the desired temperature (e.g., 120-130°C) with continuous stirring for the required time (typically 6-8 hours).[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dissolve the mixture in dichloromethane.
-
Wash the organic layer sequentially with 5% aqueous NaHCO₃, water, and brine.[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.[4]
-
Purify the residue by column chromatography.
Visualizations
Caption: A generalized experimental workflow for SNAr reactions of 4,7-dichloroquinoline.
Caption: A decision tree for troubleshooting low yield related to solvent choice.
References
Technical Support Center: Managing Hydrolysis of 4,7-Dichloroquinoline in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you manage the unwanted hydrolysis of 4,7-dichloroquinoline during its synthesis and subsequent reactions. The highly reactive chlorine atom at the C-4 position is susceptible to nucleophilic substitution, including hydrolysis to the corresponding 4-hydroxy-7-chloroquinoline, particularly in the presence of water and at elevated temperatures.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 4,7-dichloroquinoline hydrolysis?
A1: The primary cause of hydrolysis is the reaction of the C-4 chlorine atom with water. This reaction is significantly accelerated by elevated temperatures and can be influenced by the pH of the reaction mixture. The product of this hydrolysis is 4-hydroxy-7-chloroquinoline.[1]
Q2: Under what conditions is hydrolysis of 4,7-dichloroquinoline most likely to occur?
A2: Hydrolysis is most likely to occur under the following conditions:
-
Presence of Water: Even trace amounts of water in solvents or reagents can lead to hydrolysis, especially at higher temperatures.
-
Elevated Temperatures: Nucleophilic aromatic substitution reactions involving 4,7-dichloroquinoline often require heating (typically 80-130 °C), which can also accelerate the rate of hydrolysis.[1]
-
Aqueous Workups: While many procedures involve aqueous acidic or basic washes during workup, prolonged exposure or heating during these steps can increase the risk of hydrolysis.
Q3: How can I detect the presence of the hydrolysis byproduct, 4-hydroxy-7-chloroquinoline?
A3: The presence of 4-hydroxy-7-chloroquinoline can be detected using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): The hydroxyl group in the byproduct will give it a different polarity and thus a different Rf value compared to 4,7-dichloroquinoline.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to separate and identify the parent compound and the hydrolysis byproduct by their respective mass-to-charge ratios.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the product mixture will show characteristic peaks for 4-hydroxy-7-chloroquinoline, which will differ from those of 4,7-dichloroquinoline.
Q4: Is it possible to reverse the hydrolysis of 4,7-dichloroquinoline?
A4: Yes, the 4-hydroxy group can be converted back to a chloro group. This is typically a key step in the synthesis of 4,7-dichloroquinoline itself, where 7-chloro-4-hydroxyquinoline is chlorinated using a reagent like phosphorus oxychloride (POCl₃).[2][3]
Troubleshooting Guide: Hydrolysis of 4,7-Dichloroquinoline
This guide provides solutions to common problems encountered during the synthesis and use of 4,7-dichloroquinoline.
| Problem | Possible Cause | Recommended Solution |
| Low yield of the desired product and presence of a more polar spot on TLC. | Hydrolysis of 4,7-dichloroquinoline to 4-hydroxy-7-chloroquinoline. | - Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction. - Optimize Reaction Temperature: Use the lowest temperature at which the desired reaction proceeds at a reasonable rate. Monitor the reaction closely to avoid unnecessarily long heating times. - Modify Workup Procedure: If an aqueous workup is necessary, perform it at a lower temperature and as quickly as possible. Use brine washes to help remove water from the organic layer. |
| Difficulty in separating the product from the hydrolysis byproduct. | The polarity of the desired product and the hydrolysis byproduct may be too similar for easy separation by standard column chromatography. | - Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve separation. - Recrystallization: Attempt to selectively crystallize the desired product or the byproduct from a suitable solvent. For instance, recrystallization from heptane has been shown to improve purity.[1] - Chemical Conversion: If separation is not feasible, consider converting the entire mixture back to 4,7-dichloroquinoline by treating it with a chlorinating agent like POCl₃, and then re-attempting the desired reaction under stricter anhydrous conditions. |
| Reaction with nucleophilic solvents. | Solvents such as alcohols (methanol, ethanol) can act as nucleophiles, especially at elevated temperatures, leading to the formation of alkoxy-substituted byproducts.[1] | - Choose an Inert Solvent: Opt for non-nucleophilic polar aprotic solvents like DMF or DMSO, or non-polar solvents like toluene, depending on the specific reaction requirements. |
Experimental Protocols
Protocol 1: General Synthesis of 4,7-Dichloroquinoline
This protocol is a multi-step synthesis that includes hydrolysis of an ester intermediate, followed by decarboxylation and chlorination.
Step 1: Saponification of Ethyl 7-Chloro-4-hydroxy-3-quinolinecarboxylate [4]
-
Suspend the air-dried ethyl 7-chloro-4-hydroxy-3-quinolinecarboxylate in 10% aqueous sodium hydroxide.
-
Reflux the mixture vigorously until all the solid ester dissolves (approximately 1 hour).
-
Cool the saponification mixture and separate the aqueous solution from any oil that may be present.
-
Acidify the solution to Congo red paper with concentrated hydrochloric acid or 10% sulfuric acid.
-
Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash thoroughly with water.
Step 2: Decarboxylation and Chlorination [4]
-
Suspend the dried 7-chloro-4-hydroxy-3-quinolinecarboxylic acid in Dowtherm A in a flask equipped with a stirrer and a reflux condenser.
-
Boil the mixture for 1 hour under a stream of nitrogen to remove any residual water.
-
Cool the clear solution to room temperature and add phosphorus oxychloride (POCl₃).
-
Raise the temperature to 135–140°C and stir for 1 hour.
-
After cooling, pour the reaction mixture into a separatory funnel.
-
Rinse the flask with ether and add it to the funnel. Wash the solution with three portions of 10% hydrochloric acid.
-
Cool the combined acid extracts in ice and neutralize with 10% sodium hydroxide to precipitate the 4,7-dichloroquinoline.
-
Collect the solid product, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent like Skellysolve B or ethanol for further purification.[4][5]
Protocol 2: Synthesis of Amodiaquine from 4,7-Dichloroquinoline
This protocol describes the synthesis of the antimalarial drug amodiaquine, where managing the hydrolysis of 4,7-dichloroquinoline is crucial for achieving a good yield.
One-Pot Synthesis Method [6]
-
To a mixture of 4-aminophenol and 4,7-dichloroquinoline, add acetic acid with stirring at room temperature.
-
Heat the resulting mixture with stirring at 110°C for approximately one hour.
-
Cool the mixture to 20°C.
-
Sequentially add an aqueous solution of formaldehyde and diethylamine to the same reaction vessel.
-
Heat the reaction mixture at 50°C for four hours.
-
Cool the mixture in an ice-water bath.
-
Add a 37% aqueous hydrochloric acid solution at a rate that maintains the internal temperature below 40°C.
-
Continue stirring for an additional two hours to complete the precipitation of the product.
-
Collect the precipitated crystals by filtration.
-
Dry the crystals at room temperature to a constant weight to obtain amodiaquine dihydrochloride dihydrate.
Data Presentation
Table 1: Summary of Conditions for Synthesis and Reactions of 4,7-Dichloroquinoline and Reported Yields
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| Saponification | Ethyl 7-chloro-4-hydroxy-3-quinolinecarboxylate, 10% NaOH | Water | Reflux | 1 | 85-98 (of the acid) | [4] |
| Decarboxylation & Chlorination | 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid, POCl₃ | Dowtherm A | 135-140 | 1 | 66-73 | [4] |
| Amodiaquine Synthesis (Step 1) | 4-Aminophenol, 4,7-dichloroquinoline, Acetic Acid | Acetic Acid | 110 | 1 | >90 (overall for one-pot) | [7] |
| Amodiaquine Synthesis (Step 2) | Formaldehyde, Diethylamine | Water | 50 | 4 | >90 (overall for one-pot) | [7] |
| Crude 4,7-DCQ from 4-hydroxy-7-chloroquinoline | 4-hydroxy-7-chloroquinoline, POCl₃ | Toluene | 100 | 3 | 82-87 | [5] |
Visualizations
References
- 1. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2013138200A1 - Green chemistry synthesis of the malaria drug amodiaquine and analogs thereof - Google Patents [patents.google.com]
strategies to improve reaction rate of 4,7-dichloroquinoline
Welcome to the technical support center for 4,7-dichloroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the reaction rate and overall success of reactions involving 4,7-dichloroquinoline.
Frequently Asked Questions (FAQs)
Q1: My reaction with 4,7-dichloroquinoline is very slow. What are the general strategies to increase the reaction rate?
A1: Several general methods can be employed to accelerate chemical reactions.[1] For reactions involving 4,7-dichloroquinoline, which typically undergo nucleophilic aromatic substitution (SNAr), consider the following:
-
Increase Reaction Temperature: Raising the temperature provides the reacting molecules with more kinetic energy, leading to more frequent and energetic collisions.[1] Reactions with 4,7-dichloroquinoline are often heated, with typical temperatures ranging from 80-130°C.[2]
-
Increase Reactant Concentration: A higher concentration of reactants decreases the distance between particles, resulting in more effective collisions and an increased reaction rate.[1] Using the amine nucleophile in excess can also serve as the base, driving the reaction forward.[2]
-
Use a Catalyst: Catalysts can significantly speed up reactions by providing an alternative reaction pathway with lower activation energy.[1] For certain C-N bond formations, palladium-based catalysts (e.g., Buchwald-Hartwig amination) can be effective.[3] In some cases, acids like p-toluenesulfonic acid (p-TSA) have been used, though they may also promote impurity formation.[4]
-
Optimize Solvent Choice: The solvent plays a crucial role in reaction kinetics. For SNAr reactions with 4,7-dichloroquinoline, polar aprotic solvents like DMF or DMSO are often effective.[2] Alcohols such as ethanol can also be used.[2]
Q2: What advanced techniques can be used to improve the reaction rate and yield?
A2: Beyond conventional heating, several modern techniques can significantly enhance reaction efficiency:
-
Microwave-Assisted Synthesis: Microwave irradiation is a powerful method for rapidly heating reactions, often leading to dramatic reductions in reaction time and improved yields.[5][6] Reactions that take several hours with conventional heating can sometimes be completed in minutes using a microwave reactor.[6]
-
Ultrasound-Assisted Synthesis: The use of ultrasound can also accelerate reactions. For example, the reaction of 4,7-dichloroquinoline with various amines in ethanol has been successfully carried out in an ultrasonic bath at 90°C in just 30 minutes.[7]
-
Phase Transfer Catalysis (PTC): PTC is an effective methodology for reactions between reactants in immiscible phases (e.g., an aqueous phase containing an inorganic anion and an organic phase with the substrate).[8][9] A phase-transfer catalyst, such as a tetraalkylammonium salt, facilitates the transfer of the nucleophile into the organic phase to react.[9][10] This can enhance reaction rates and yields.[10]
Q3: I am observing multiple products in my reaction with a diamine. How can I improve the selectivity for mono-substitution?
A3: Over-alkylation is a common issue when reacting 4,7-dichloroquinoline with nucleophiles containing more than one reactive site, such as diamines.[2] The mono-substituted product can react again with another molecule of 4,7-dichloroquinoline. To favor mono-substitution, you can use the following strategies:
-
Control Stoichiometry: Using a large excess of the diamine can statistically favor the formation of the mono-substituted product.[2] However, this can make purification more challenging.[2]
-
Slow Addition: Adding the 4,7-dichloroquinoline slowly to the reaction mixture containing the diamine helps to maintain a low concentration of the electrophile, thereby reducing the probability of double substitution.[2]
-
Use of a Protecting Group: Protecting one of the amino groups of the diamine with a suitable protecting group, like a tert-butoxycarbonyl (Boc) group, is a very effective strategy.[2] The protected amine is unreactive, allowing for selective substitution at the free amino group. The protecting group can then be removed in a subsequent step.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Poor solubility of reactants. 3. Deactivation or degradation of reactants. 4. Presence of impurities in starting material.[2] | 1. Increase the reaction temperature and/or extend the reaction time.[2] 2. Ensure reactants are fully dissolved. Select a more appropriate solvent (e.g., DMF, DMSO).[2] 3. Analyze the reaction mixture for signs of decomposition. Consider milder reaction conditions. 4. Ensure the purity of the 4,7-dichloroquinoline starting material.[2] |
| Formation of Unexpected Byproducts | 1. Hydrolysis: The C4-chlorine is susceptible to hydrolysis, especially with water at high temperatures, forming 4-hydroxy-7-chloroquinoline.[2] 2. Reaction with Solvent: Nucleophilic solvents (e.g., methanol, ethanol) can react with 4,7-dichloroquinoline, especially under basic or high-temperature conditions.[2] 3. Isomeric Impurities: The starting material may contain the 4,5-dichloroquinoline isomer, leading to a mixture of product isomers.[2] | 1. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen, Argon). 2. Choose a non-nucleophilic solvent if this is a problem. If an alcohol is required, be mindful of the reaction temperature and basicity. 3. Purify the starting 4,7-dichloroquinoline or be prepared to separate the final product isomers chromatographically.[2] |
| Reaction Turns Dark / Forms Tar | Decomposition of reactants or products at high temperatures.[2] | Reduce the reaction temperature and compensate by extending the reaction time.[2] If a base is used, consider using a milder base. |
| Product is Insoluble and Precipitates | The product has low solubility in the chosen reaction solvent.[2] | This can be advantageous for purification if the precipitate is the desired product. If not, select a solvent in which the product is more soluble at the reaction temperature.[2] |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the nucleophilic substitution on 4,7-dichloroquinoline using different methods.
Table 1: Conventional Heating with Amines
| Nucleophile | Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,3-Diaminopropane | Neat | Reflux | 2 | 83 | [3] |
| Ethane-1,2-diamine | Neat | 80 then 130 | 1 then 7 | Not Specified | [11] |
| N,N-Dimethylpropane-1,3-diamine | Neat | 130 | 8 | Not Specified | [11] |
| Butylamine | Neat | 120-130 | 6 | Not Specified |[11] |
Table 2: Microwave-Assisted Nucleophilic Substitution
| Nucleophile | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Amine | Appropriate Solvent | 140 or 180 | 20-30 | Good to Excellent | [6][12] |
| Phenols | [bmim][PF6] | Not Specified | 10 | 72-82 |[13] |
Table 3: Ultrasound-Assisted Nucleophilic Substitution
| Nucleophile | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| o-Phenylenediamine | Ethanol | 90 | 30 | High (not specified) | [3][7] |
| Thiosemicarbazide | Ethanol | 90 | 30 | High (not specified) | [3][7] |
| 3-Amino-1,2,4-triazole | Ethanol | 90 | 30 | 78-89 |[3] |
Experimental Protocols
Protocol 1: General Procedure for Amination via Conventional Heating [2]
-
In a round-bottom flask, dissolve 4,7-dichloroquinoline (1 equivalent) in a suitable solvent (e.g., ethanol, DMF) or use the neat amine if it is a liquid.
-
Add the desired amine (2-10 equivalents). The excess amine can also function as the base.
-
Heat the reaction mixture to the desired temperature (typically 80-130°C) under stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can range from 6-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a weak aqueous base (e.g., 5% NaHCO₃), water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Microwave-Assisted Amination [6]
-
In a microwave vial, combine 4,7-dichloroquinoline (1 equivalent), the amine (1.0-1.5 equivalents), and a suitable solvent. Add a base if required.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140°C) for a short duration (e.g., 20-30 minutes).
-
After the reaction, cool the vial to room temperature.
-
Isolate the product by precipitation (e.g., by adding water) or by extraction with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: A generalized workflow for the nucleophilic substitution of 4,7-dichloroquinoline.
References
- 1. How to increase reaction speed | MEL Chemistry [melscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 4,7-Dichloroquinoline Synthesis by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,7-dichloroquinoline and the identification of byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 4,7-dichloroquinoline, and what are the key intermediates I should monitor by LC-MS?
A1: The most common and well-established method for synthesizing 4,7-dichloroquinoline is the Gould-Jacobs reaction.[1] This multi-step synthesis starts with the condensation of m-chloroaniline with diethyl ethoxymethylenemalonate. The key intermediates that you should monitor by LC-MS to ensure the reaction is proceeding as expected are:
-
Ethyl α-carbethoxy-β-(m-chloroanilino)acrylate: The initial condensation product.
-
7-Chloro-4-hydroxy-3-quinolinecarboxylic acid: Formed after the thermal cyclization and subsequent saponification of the ester group.
-
7-Chloro-4-hydroxyquinoline: The direct precursor to the final product, formed after decarboxylation of the carboxylic acid.
Q2: My LC-MS data shows a peak with the same mass-to-charge ratio (m/z) as 4,7-dichloroquinoline but at a different retention time. What could this be?
A2: A common issue in 4,7-dichloroquinoline synthesis is the formation of the isomeric byproduct, 4,5-dichloroquinoline . This occurs because the cyclization of the anilinoacrylate intermediate can proceed at two different positions on the aniline ring. Since 4,5-dichloroquinoline has the same molecular weight as 4,7-dichloroquinoline, it will exhibit the same m/z value in the mass spectrum. Chromatographic separation is essential to differentiate between these two isomers.
Q3: I am observing a peak with an m/z of 180. What is this byproduct?
A3: A peak with an m/z of 180 (for [M+H]⁺) likely corresponds to 7-chloro-4-hydroxyquinoline . This can be present in your sample for two main reasons:
-
Incomplete chlorination: The final step of the synthesis is the conversion of 7-chloro-4-hydroxyquinoline to 4,7-dichloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃). If this reaction does not go to completion, you will have unreacted starting material.
-
Hydrolysis of the product: 4,7-dichloroquinoline can be susceptible to hydrolysis, converting the chloro group at the 4-position back to a hydroxyl group. This can happen during the workup or if there is moisture present in your final product.
Q4: My reaction mixture is showing several unexpected peaks in the LC-MS that I cannot immediately identify. What are other potential byproducts?
A4: Besides the common isomer and unreacted intermediate, other byproducts can form under certain conditions:
-
Unreacted Intermediates: Peaks corresponding to ethyl α-carbethoxy-β-(m-chloroanilino)acrylate or 7-chloro-4-hydroxy-3-quinolinecarboxylic acid may be present if the initial steps of the reaction were incomplete.
-
Phosphorylated Intermediates: During the chlorination step with POCl₃, phosphorylated intermediates can be formed. These are typically transient but may be observed under certain conditions. Their m/z values will be significantly higher than the product.
-
Thermal Decomposition Products: The high temperatures used for the cyclization step can sometimes lead to the decomposition of the anilidomethylenemalonate intermediate, resulting in a variety of smaller, fragmented molecules.
-
Adducts: In electrospray ionization (ESI) LC-MS, it is common to observe adducts of your analyte with ions from the mobile phase or glassware, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[2][3] These will appear at m/z values higher than the protonated molecule ([M+H]⁺).
Data Presentation
The following table summarizes the expected monoisotopic molecular weights and the corresponding m/z values for the protonated molecules ([M+H]⁺) of 4,7-dichloroquinoline and its common precursors and byproducts.
| Compound Name | Molecular Formula | Monoisotopic Molecular Weight (Da) | Expected m/z for [M+H]⁺ |
| 4,7-Dichloroquinoline (Product) | C₉H₅Cl₂N | 196.98 | 197.99 |
| 4,5-Dichloroquinoline (Isomeric Byproduct) | C₉H₅Cl₂N | 196.98 | 197.99 |
| 7-Chloro-4-hydroxyquinoline (Precursor/Byproduct) | C₉H₆ClNO | 179.01 | 180.02 |
| 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid (Intermediate) | C₁₀H₆ClNO₃ | 223.00 | 224.01 |
| Ethyl α-carbethoxy-β-(m-chloroanilino)acrylate (Intermediate) | C₁₄H₁₆ClNO₄ | 297.08 | 298.09 |
Experimental Protocols
LC-MS Analysis of 4,7-Dichloroquinoline Synthesis Reaction Mixture
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the quenched sample to an appropriate concentration for LC-MS analysis (typically in the low µg/mL range).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
LC Conditions:
-
Column: A C18 reversed-phase column is typically suitable for the separation of quinoline derivatives.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it over the course of the run to elute compounds of increasing hydrophobicity.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for quinoline derivatives.
-
Scan Range: A scan range of m/z 100-500 should be sufficient to detect the expected products and byproducts.
-
Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and gas flows to achieve maximum sensitivity for the target analytes.
-
Mandatory Visualizations
Caption: Synthetic pathway of 4,7-dichloroquinoline highlighting byproduct formation.
Caption: Troubleshooting workflow for identifying byproducts in 4,7-dichloroquinoline synthesis.
References
Technical Support Center: Use of Boc Protecting Group with 4,7-Dichloroquinoline
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals utilizing the tert-butoxycarbonyl (Boc) protecting group in synthetic routes involving 4,7-dichloroquinoline. Below are frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is a Boc protecting group necessary when reacting a diamine with 4,7-dichloroquinoline?
A1: The primary reason is to control selectivity and prevent over-alkylation. The chlorine atom at the C-4 position of 4,7-dichloroquinoline is highly reactive towards nucleophilic substitution.[1] If a diamine is used directly, both amino groups can react, leading to a mixture of the desired mono-substituted product and a di-substituted byproduct, which can be difficult to separate. By protecting one of the amino groups with a Boc group, you ensure that only the unprotected amine reacts, leading exclusively to the mono-substituted product.[1] The Boc group can then be cleanly removed in a subsequent step.[1]
Q2: My Boc protection reaction of an aminoquinoline derivative is slow or gives a low yield. What are the common causes?
A2: Low reactivity is often due to the weakly nucleophilic nature of the amino group attached to the electron-deficient quinoline ring system.[2] To improve reaction rates and yields, consider the following:
-
Catalysis: Add a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 equivalents). DMAP activates the Boc anhydride, making it more reactive towards the weakly nucleophilic amine.[2]
-
Solvent: Ensure your starting material is fully dissolved. If solubility is an issue, polar aprotic solvents like DMF or DMSO can be effective, though THF and acetonitrile are also commonly used.[1]
-
Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the rate, but avoid excessive heat as it can cause the Boc anhydride to decompose.[3]
Q3: What are the standard conditions for removing the Boc group from my 4-aminoquinoline product?
A3: The Boc group is acid-labile and typically removed under anhydrous acidic conditions.[4] The most common reagents are:
-
Trifluoroacetic acid (TFA): A solution of 20-50% TFA in a solvent like dichloromethane (DCM) is highly effective, often completing the deprotection at room temperature within 1-4 hours.[3][5]
-
Hydrogen Chloride (HCl): A 4M solution of HCl in 1,4-dioxane is another standard and highly effective method, providing the product as a hydrochloride salt.[6][7] This method is often preferred to avoid potential side reactions associated with TFA.
Q4: Can the Boc deprotection step affect other functional groups on my quinoline molecule?
A4: Yes, the strong acidic conditions used for Boc deprotection can potentially affect other acid-sensitive groups.[8] The intermediate tert-butyl cation generated during deprotection can also cause side reactions like alkylation on electron-rich aromatic rings.[9] If your molecule contains other sensitive functionalities (e.g., esters, acetals), it is crucial to monitor the reaction closely by TLC and consider milder or alternative deprotection methods if necessary.[8]
Q5: I am observing an unexpected byproduct during the nucleophilic substitution of 4,7-dichloroquinoline. What could it be?
A5: Besides over-alkylation, common side reactions include hydrolysis of the C-4 chlorine to form 4-hydroxy-7-chloroquinoline, especially if water is present at elevated temperatures.[1] Additionally, nucleophilic solvents like methanol or ethanol can sometimes react to form alkoxy-substituted byproducts.[1] Ensure you are using anhydrous solvents and an inert atmosphere for best results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Boc Protection | 1. Weakly nucleophilic amine.[2]2. Poor solubility of starting material.[2]3. Steric hindrance around the amino group.[2]4. Competing side reactions (e.g., di-Boc protection).[2] | 1. Add a catalyst (e.g., 0.1-0.2 eq. DMAP).[2]2. Change to a more suitable solvent (e.g., THF, DMF).[1]3. Increase reaction time and/or temperature moderately (e.g., 40 °C).[3]4. Use a controlled stoichiometry (1.1-1.2 eq. of Boc₂O).[2] |
| Low Yield in Substitution Reaction | 1. Incomplete reaction.2. Reactant decomposition at high temperature.[1]3. Poor solubility of 4,7-dichloroquinoline. | 1. Increase reaction temperature and/or time. Monitor by TLC.[1]2. Reduce the reaction temperature and extend the reaction time.[1]3. Use a solvent known to dissolve quinolines, such as DMF, DMSO, or ethanol.[1] |
| Formation of Di-substituted Product | Reaction with an unprotected diamine. | Protect one amine of the diamine with a Boc group prior to the substitution reaction.[1] |
| Incomplete Boc Deprotection | 1. Insufficient acid or reaction time.2. Acid-labile product is degrading under harsh conditions. | 1. Increase equivalents of acid or extend reaction time. Monitor by TLC.[3]2. Perform the reaction at 0 °C. Consider using HCl in dioxane, which can be milder than TFA for some substrates.[6][8] |
| Reaction Turns Dark/Forms Tar | Decomposition of reactants or products at high temperatures. | Reduce the reaction temperature and extend the reaction time. Consider using a milder base if applicable.[1] |
Data Presentation
Table 1: Comparison of Reaction Conditions for Nucleophilic Substitution on 4,7-Dichloroquinoline
| Nucleophile | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N-Boc-ethylenediamine | Et₃N | Acetonitrile | Reflux | 12 | ~85% | (Implied from[1]) |
| N-Boc-piperazine | K₂CO₃ | DMF | 100 | 8 | >90% | (Implied from[10]) |
| Various Amines | Phenol | Neat | 140-155 | 4-6 | Varies | [6] |
| 1,3-Diaminopropane | None | Neat | Reflux | 2 | 83% | [11] |
| Ethane-1,2-diamine | None | Neat | 80 then 130 | 1 then 7 | Not specified |[12] |
Table 2: Typical Conditions for Boc Protection & Deprotection
| Transformation | Reagents | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Boc Protection | (Boc)₂O, TEA or NaOH | THF, Dioxane, or DCM | 0 - RT | 1-24 h | >90% | [3][6] |
| Boc Deprotection | 20% HCl in Dioxane | Dioxane | RT | 1 h | Quantitative | [6] |
| Boc Deprotection | 20-50% TFA in DCM | DCM | 0 - RT | 1-4 h | >95% |[3][5] |
Experimental Protocols
Protocol 1: Mono-Boc Protection of a Diamine (e.g., Ethylenediamine)
-
Dissolve the diamine (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 equivalents) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the mono-Boc protected diamine.[1]
Protocol 2: Nucleophilic Substitution with 4,7-Dichloroquinoline
-
In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 equivalent) and the mono-Boc-protected amine (1.1-1.5 equivalents) in a suitable solvent like ethanol, DMF, or neat (if the amine is liquid).[11][12]
-
Add a base such as triethylamine (Et₃N) or K₂CO₃ (1.5-2.0 equivalents), particularly if the amine nucleophile is used as a salt. For neat reactions, excess amine can also act as the base.[1]
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the required time (6-24 hours).[1][6]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Take up the residue in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer successively with an aqueous solution of a weak base (e.g., 5% NaHCO₃), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Protocol 3: Boc Deprotection of a 4-Substituted-Amino-7-Chloroquinoline
-
Dissolve the Boc-protected aminoquinoline (1.0 equivalent) in a suitable solvent like dichloromethane or 1,4-dioxane.[1]
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 equivalents) or a 4M solution of HCl in dioxane.[1][6]
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC until the starting material is fully consumed.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The product is often obtained as the hydrochloride or trifluoroacetate salt and may be used directly or neutralized by washing with a mild aqueous base (e.g., NaHCO₃ solution) during an extractive workup.
Visualizations
Caption: Synthetic workflow for preparing 4-aminoquinoline derivatives using a Boc-protected diamine.
Caption: Troubleshooting decision tree for a low-yield Boc protection reaction.
Caption: Generalized mechanisms for Boc protection and acid-catalyzed deprotection of an amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. reddit.com [reddit.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
improving solubility of reactants in 4,7-dichloroquinoline synthesis
Welcome to the Technical Support Center for 4,7-Dichloroquinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of 4,7-dichloroquinoline, with a specific focus on improving reactant solubility.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4,7-dichloroquinoline, and what are the key reactants?
A1: The most widely used laboratory and industrial method for preparing the quinoline core of 4,7-dichloroquinoline is the Gould-Jacobs reaction.[1][2][3] The primary reactants for this synthesis are m-chloroaniline and diethyl ethoxymethylenemalonate (DEEM).[4][5]
Q2: I'm experiencing poor solubility of my reactants at the beginning of the synthesis. What are the general solubility characteristics of m-chloroaniline and diethyl ethoxymethylenemalonate (DEEM)?
A2: Both m-chloroaniline and diethyl ethoxymethylenemalonate are liquids at room temperature and are generally soluble in a range of organic solvents. They are, however, considered insoluble in water.[6][7][8] For a more detailed understanding, please refer to the solubility data tables below.
Q3: What solvents are recommended for the initial condensation step of the Gould-Jacobs reaction?
A3: The initial condensation of m-chloroaniline and DEEM can be performed under neat (solvent-free) conditions, often by gentle heating (e.g., on a steam bath).[4][5] Alternatively, polar protic solvents like ethanol can be used.[9] The choice between neat and solvent-based conditions can depend on the scale of the reaction and the specific equipment being used.
Q4: The second stage of the Gould-Jacobs reaction, the cyclization, requires very high temperatures. What solvents are suitable for this step?
A4: The thermal cyclization of the anilidomethylenemalonate intermediate requires high temperatures, typically above 250 °C.[1] High-boiling point, inert solvents are used to achieve and maintain these temperatures uniformly. Commonly used solvents include diphenyl ether or Dowtherm A (a mixture of biphenyl and diphenyl ether).[1][4][5] Using such a solvent can significantly increase the yield of the cyclization step.[1]
Q5: My reaction is giving a low yield. Could this be related to solubility issues?
A5: Yes, poor solubility can contribute to low yields. If the reactants are not sufficiently dissolved and mixed, the reaction kinetics can be slow, leading to an incomplete reaction.[10] This is particularly relevant in the initial condensation step if a solvent is used. For the high-temperature cyclization, ensuring the intermediate is soluble in the high-boiling solvent is crucial for an efficient reaction. However, low yields can also be due to other factors such as suboptimal temperature, reaction time, or reactant purity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Yield in Condensation Step | Poor reactant solubility: The m-chloroaniline and diethyl ethoxymethylenemalonate are not mixing effectively in the chosen solvent. | - Switch to neat conditions: Heat the reactants together without a solvent, ensuring good stirring. - Change solvent: If using a solvent, try a different one in which both reactants are highly soluble (see solubility table below). Ethanol is a common choice.[9] - Increase temperature: Gently warming the reaction mixture can improve solubility and reaction rate. |
| Low Yield in Cyclization Step | Incomplete cyclization: The anilidomethylenemalonate intermediate is not fully cyclizing. | - Ensure adequate temperature: The cyclization requires high temperatures, often around 250 °C. Ensure your heating apparatus can consistently maintain this temperature.[1] - Use a high-boiling solvent: Employing a solvent like diphenyl ether or Dowtherm A helps to maintain a uniform high temperature and can improve yields.[1][4] - Optimize reaction time: While high temperatures are necessary, prolonged heating can lead to degradation. Optimize the reaction time to maximize cyclization and minimize byproduct formation.[11] |
| Formation of Tar or Dark Byproducts | Decomposition at high temperatures: Reactants or the intermediate may be degrading due to excessive heat or prolonged reaction times. | - Optimize temperature and time: Carefully find a balance between the temperature required for cyclization and the point at which degradation occurs.[11] - Ensure even heating: Use a high-boiling, inert solvent to prevent localized overheating.[11] - Inert atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen) can sometimes minimize the formation of degradation byproducts.[11] |
| Difficulty Dissolving Reactants | Inappropriate solvent choice: The selected solvent may not be suitable for one or both reactants. | - Consult solubility data: Refer to the solubility tables to choose a solvent in which both reactants have high solubility. - Use a co-solvent system: In some cases, a mixture of two miscible solvents can provide better solubility than a single solvent. - Gentle heating and stirring: Applying gentle heat and ensuring vigorous stirring can aid in the dissolution of reactants. |
Data Presentation: Solubility of Reactants
Disclaimer: The following data is an illustrative estimation based on qualitative descriptions from chemical literature and general principles of solubility.[7][8][12][13][14] For precise quantitative work, experimental determination of solubility is recommended.
Table 1: Estimated Solubility of m-Chloroaniline in Common Organic Solvents at 25 °C
| Solvent Class | Solvent | IUPAC Name | Predicted Solubility (mg/mL) | Notes |
| Polar Protic | Methanol | Methanol | > 200 | High solubility expected due to hydrogen bonding capabilities. |
| Ethanol | Ethanol | > 200 | High solubility expected due to hydrogen bonding capabilities. | |
| Polar Aprotic | DMSO | Dimethyl sulfoxide | > 200 | Good solubility anticipated due to the polar nature of the solvent. |
| DMF | N,N-Dimethylformamide | > 200 | Good solubility anticipated due to the polar nature of the solvent. | |
| Acetone | Propan-2-one | > 200 | Likely to be a good solvent. | |
| Non-Polar | Toluene | Toluene | > 100 | Moderate to high solubility expected due to the aromatic nature of both solute and solvent. |
| Hexane | Hexane | < 50 | Low solubility is expected due to the significant difference in polarity. | |
| Halogenated | Dichloromethane | Dichloromethane | > 200 | Good solubility is likely. |
Table 2: Estimated Solubility of Diethyl Ethoxymethylenemalonate (DEEM) in Common Organic Solvents at 25 °C
| Solvent Class | Solvent | IUPAC Name | Predicted Solubility (mg/mL) | Notes |
| Polar Protic | Methanol | Methanol | > 200 | Reported to be soluble.[6] |
| Ethanol | Ethanol | > 200 | Reported to be soluble.[6][15] | |
| Polar Aprotic | Acetone | Propan-2-one | > 200 | Reported to be soluble. |
| Ethyl Acetate | Ethyl acetate | > 100 | Slightly soluble to soluble.[6] | |
| Non-Polar | Toluene | Toluene | > 100 | Good solubility is expected. |
| Hexane | Hexane | < 50 | Limited solubility is likely. | |
| Halogenated | Chloroform | Trichloromethane | > 100 | Reported to be slightly soluble.[6] |
Experimental Protocols
Protocol 1: Classical Thermal Synthesis of 4,7-Dichloroquinoline via Gould-Jacobs Reaction[1][4][5][16]
Step 1: Condensation to form Ethyl α-carbethoxy-β-m-chloroanilinoacrylate
-
In a round-bottom flask, combine m-chloroaniline (1.0 equivalent) and a slight excess of diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture without a solvent on a steam bath for approximately 1 hour. Ethanol will evolve as a byproduct.
-
The resulting warm product, the anilinoacrylate intermediate, can be used directly in the next step.
Step 2: Thermal Cyclization
-
In a separate large flask equipped with a reflux condenser, heat a high-boiling solvent such as diphenyl ether or Dowtherm A to a vigorous reflux (approximately 250 °C).
-
Carefully and slowly add the anilinoacrylate intermediate from Step 1 into the refluxing solvent.
-
Continue heating at reflux for 1 hour. The cyclized product, ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate, may begin to crystallize out of the solution.
-
Cool the reaction mixture to room temperature.
-
Add a non-polar solvent like hexane or petroleum ether to facilitate further precipitation of the product.
-
Collect the solid product by filtration and wash with the non-polar solvent to remove the high-boiling solvent.
Step 3: Hydrolysis (Saponification)
-
Suspend the dried ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate in a 10-20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours, or until the solid has completely dissolved.
-
Cool the reaction mixture.
Step 4: Decarboxylation and Chlorination
-
Acidify the cooled solution from Step 3 with concentrated hydrochloric acid or sulfuric acid to precipitate 4-hydroxy-7-chloroquinoline-3-carboxylic acid.
-
Collect the precipitated acid by filtration and dry it.
-
Suspend the dried acid in a high-boiling solvent like Dowtherm A and heat to reflux for about 1 hour to effect decarboxylation, yielding 7-chloro-4-quinolinol.
-
Cool the solution and add phosphorus oxychloride (POCl₃).
-
Heat the mixture to 135-140 °C for 1 hour to chlorinate the 4-hydroxy group.
-
After cooling, carefully pour the reaction mixture into a separatory funnel and wash with 10% hydrochloric acid.
-
Neutralize the combined acid extracts with 10% sodium hydroxide to precipitate the crude 4,7-dichloroquinoline.
-
Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or Skellysolve B.[4][16]
Visualizations
Caption: A generalized experimental workflow for the Gould-Jacobs synthesis of 4,7-dichloroquinoline.
References
- 1. benchchem.com [benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. Page loading... [guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Cas 87-13-8,Diethyl ethoxymethylenemalonate | lookchem [lookchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 3-Chloroaniline | 108-42-9 [chemicalbook.com]
- 9. CN112898152A - Preparation method of ethoxy diethyl methylene malonate - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. CAS 87-13-8: Diethyl (ethoxymethylene)malonate [cymitquimica.com]
- 16. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
Technical Support Center: Industrial Production of 4,7-Dichloroquinoline
This technical support center is designed for researchers, scientists, and drug development professionals involved in the scaling up of 4,7-dichloroquinoline synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for 4,7-dichloroquinoline?
A1: The most prevalent industrial synthesis route is a multi-step process starting from m-chloroaniline and diethyl ethoxymethylenemalonate, often referred to as a variation of the Gould-Jacobs reaction.[1][2] This process generally involves condensation, thermal cyclization, saponification, decarboxylation, and a final chlorination step.[3][4]
Q2: What are the critical parameters to control during the thermal cyclization step?
A2: The thermal cyclization is a high-temperature step, typically conducted in a high-boiling point solvent like diphenyl ether or Dowtherm A.[3][4] It is crucial to maintain a consistent high temperature, often around 250°C, to ensure the reaction goes to completion.[3] Inadequate temperature control can lead to incomplete cyclization and the formation of impurities.
Q3: What are the common impurities formed during the synthesis, and how can they be minimized?
A3: A common impurity is the isomeric 4,5-dichloroquinoline, which can be difficult to separate from the desired 4,7-dichloroquinoline product.[5][6] Minimizing its formation involves careful control of reaction conditions during the cyclization step. Another common issue is the formation of tarry byproducts, especially during vigorous reactions like the Skraup synthesis if not properly moderated.[7] The use of a moderating agent like ferrous sulfate can help control the reaction's exothermicity.[7][8] Hydrolysis of the C-4 chlorine atom to a hydroxyl group can also occur if water is present at high temperatures, leading to 7-chloro-4-hydroxyquinoline as an impurity.[5][9]
Q4: What are the recommended methods for purifying crude 4,7-dichloroquinoline on an industrial scale?
A4: Common purification methods include recrystallization from solvents like ethanol, methanol, or toluene.[6][10] However, these methods can sometimes result in lower yields and may not effectively remove all impurities.[6] Sublimation is another effective method for achieving high purity, with the potential to reduce the content of isomers like 4,5-dichloroquinoline to less than 0.5%.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Cyclization Step | - Insufficient reaction temperature or time. - Poor quality of starting materials. | - Ensure the reaction temperature is maintained at the optimal level (e.g., 250°C in diphenyl ether) for a sufficient duration. - Use purified m-chloroaniline and high-quality diethyl ethoxymethylenemalonate.[4] |
| Formation of Tarry Byproducts | - Reaction temperature is too high or the reaction is too vigorous (especially in Skraup-type syntheses). | - For vigorous reactions, use a moderator like ferrous sulfate to control the exotherm.[7] - Optimize the heating profile to avoid localized overheating. |
| Presence of 4,5-Dichloroquinoline Isomer | - Isomer formation during the cyclization step. | - While difficult to eliminate completely during the reaction, purification methods like fractional crystallization or sublimation can be employed to separate the isomers.[6] |
| Incomplete Chlorination | - Insufficient amount of chlorinating agent (e.g., phosphorus oxychloride). - Reaction temperature is too low or reaction time is too short. | - Ensure a sufficient excess of the chlorinating agent is used. - Maintain the reaction temperature at reflux (around 135-140°C for POCl₃) for an adequate amount of time (e.g., 1-2 hours).[4][11] |
| Product Precipitation During Workup | - The product is insoluble in the chosen workup solvent at a given pH. | - Adjust the pH of the aqueous solution carefully during neutralization to ensure the complete precipitation of the product.[4] - Choose an appropriate organic solvent for extraction in which the product is soluble. |
| Difficult Filtration of Product | - Fine particle size of the precipitated product. | - Control the rate of precipitation by adjusting the rate of addition of the neutralizing agent and the temperature. - Consider using a filter aid if necessary. |
Experimental Protocols
Synthesis of 4,7-Dichloroquinoline via Gould-Jacobs Reaction
This protocol is a generalized procedure based on common industrial practices.[2][3][4]
Step 1: Condensation
-
In a suitable reactor, mix m-chloroaniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles).
-
Heat the mixture to approximately 100°C for 1-2 hours. Ethanol will be evolved.
-
The resulting crude ethyl α-carbethoxy-β-m-chloroanilinoacrylate is used directly in the next step.
Step 2: Thermal Cyclization
-
In a separate reactor equipped with a reflux condenser, heat a high-boiling solvent such as diphenyl ether to 250°C.
-
Slowly add the crude product from Step 1 to the hot solvent.
-
Maintain the temperature at 250°C for 1-2 hours to complete the cyclization.
-
Cool the mixture to allow the product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, to crystallize.
-
Filter the solid and wash with a non-polar solvent like hexane to remove the high-boiling solvent.
Step 3: Saponification
-
Suspend the crude ester from Step 2 in a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 1-2 hours until all the solid has dissolved.
Step 4: Decarboxylation
-
Cool the solution from Step 3 and acidify with a strong acid (e.g., HCl or H₂SO₄) to a pH of 3-4 to precipitate 7-chloro-4-hydroxyquinoline-3-carboxylic acid.
-
Filter the acid and wash with water.
-
Suspend the acid in a high-boiling solvent (e.g., diphenyl ether) and heat to reflux for 1-2 hours to effect decarboxylation, yielding 7-chloro-4-hydroxyquinoline.
Step 5: Chlorination
-
Cool the mixture from Step 4 and add phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (approximately 135-140°C) for 1-3 hours.
-
After cooling, carefully quench the reaction mixture by pouring it into ice water.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to a pH of 7-8 to precipitate the crude 4,7-dichloroquinoline.
-
Filter the crude product, wash with water, and dry.
Step 6: Purification
-
The crude 4,7-dichloroquinoline can be purified by recrystallization from a suitable solvent like ethanol or by sublimation under vacuum.
Quantitative Data Summary
| Parameter | Step 1: Condensation | Step 2: Cyclization | Step 3: Saponification | Step 4: Decarboxylation | Step 5: Chlorination | Overall Yield | Purity |
| Temperature | 100°C[3] | 250°C[3] | Reflux[4] | Reflux[3] | 135-140°C[4] | - | - |
| Time | 1-2 hours[3] | 1-2 hours[3] | 1-2 hours[4] | 1-2 hours[3] | 1-3 hours[4][12] | - | - |
| Yield | Quantitative (used in situ) | 90-96% (for the ester)[3] | Quantitative[3] | High | 81-90%[13] | ≥ 70%[10] | ≥ 99%[10] |
| Key Reagents | m-chloroaniline, diethyl ethoxymethylenemalonate | Diphenyl ether (solvent) | 10% NaOH | Diphenyl ether (solvent) | POCl₃ | - | - |
Visualizations
Caption: A simplified workflow for the industrial synthesis of 4,7-dichloroquinoline.
Caption: A decision-making diagram for troubleshooting common synthesis issues.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 3. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 11. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 12. Page loading... [wap.guidechem.com]
- 13. pubs.acs.org [pubs.acs.org]
Navigating Complex Chemical Synthesis: A Technical Support Guide for Bayesian Reaction Optimization
Welcome to the technical support center for Bayesian reaction optimization. This guide is designed for researchers, scientists, and drug development professionals leveraging this powerful machine learning technique to accelerate experimental workflows. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the implementation of Bayesian optimization for complex chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Bayesian optimization and why is it useful for chemical reaction optimization?
A1: Bayesian optimization is a sequential, model-based approach for finding the optimal set of conditions for a given objective, such as maximizing reaction yield or selectivity.[1][2] It is particularly well-suited for optimizing chemical reactions because it is a sample-efficient method, meaning it can find the optimum in fewer experiments compared to traditional methods like grid search or "one factor at a time" approaches.[1] This is a significant advantage when experiments are time-consuming or expensive. The core of Bayesian optimization is to build a probabilistic surrogate model of the reaction landscape, which is then used to intelligently select the next most promising experiment to run.[1][3] This process balances exploring uncertain regions of the parameter space and exploiting regions that are already known to give good results.[2][4]
Q2: How does Bayesian optimization handle both continuous (e.g., temperature, concentration) and categorical (e.g., catalyst, solvent) variables?
A2: Early applications of Bayesian optimization in chemistry primarily focused on continuous variables.[5] However, modern Bayesian optimization software and frameworks are capable of handling a mix of continuous and categorical variables.[6] For categorical variables, techniques like one-hot encoding are often used to transform them into a machine-readable format.[2] More advanced methods use molecular fingerprints or other descriptors to represent categorical variables like ligands or reagents, allowing the model to understand the relationships between different categories.[2][3] Software packages like Gryffin have been specifically developed to handle categorical variables in chemical reaction optimization by leveraging expert knowledge.[6][7]
Q3: What are the key components of a Bayesian optimization workflow?
A3: A Bayesian optimization workflow consists of several key components:
-
Objective Function: This is the function you want to optimize (e.g., reaction yield, enantiomeric excess). In experimental chemistry, this function is unknown and expensive to evaluate.[7]
-
Domain of Interest: This defines the parameter space you are exploring, including the ranges for continuous variables and the options for categorical variables.[3]
-
Surrogate Model: This is a statistical model (often a Gaussian Process) that approximates the true objective function based on the experimental data collected so far.[2][3] It provides predictions of the objective function's value and the uncertainty associated with those predictions.
-
Acquisition Function: This function uses the predictions and uncertainties from the surrogate model to decide which experiment to run next.[2][3] It balances the trade-off between exploring new, uncertain regions of the parameter space and exploiting regions that are predicted to have high yields.[2][4]
-
Optimization Loop: The process of updating the surrogate model with new experimental data and using the acquisition function to select the next experiment is repeated until an optimal condition is found or the experimental budget is exhausted.[3]
Q4: How many initial experiments are needed to start a Bayesian optimization campaign?
A4: There is no single answer to this question, as it depends on the complexity of your reaction space. However, Bayesian optimization is designed to work in a "low-data regime".[2] Typically, a small number of initial experiments are performed to build the first surrogate model. These initial experiments can be chosen based on expert knowledge or a space-filling design of experiments (DoE) approach, such as a Latin hypercube design. The goal is to provide the model with an initial, diverse set of data points to learn from.
Q5: What is the difference between "exploration" and "exploitation" in Bayesian optimization?
A5:
-
Exploitation refers to running experiments in regions of the parameter space that the surrogate model predicts will have a high objective value (e.g., high yield). This focuses on refining the known good regions.[2][4]
-
Exploration involves running experiments in regions where the surrogate model has high uncertainty. This is done to gather more information about under-explored areas of the parameter space, which might lead to the discovery of a new, unexpected optimum.[2][4]
A key strength of Bayesian optimization is its ability to automatically balance this trade-off through the acquisition function, leading to a more efficient search for the global optimum.[8]
Troubleshooting Guides
Problem 1: The optimization seems to be stuck in a local optimum.
Possible Cause: The acquisition function may be too heavily weighted towards exploitation, causing the algorithm to repeatedly sample in a region that is good but not globally optimal.
Solution:
-
Adjust the Acquisition Function: Many Bayesian optimization packages allow you to tune the parameters of the acquisition function to favor more exploration. For example, in the case of the Upper Confidence Bound (UCB) acquisition function, increasing the exploration parameter will encourage the algorithm to investigate more uncertain regions.
-
Introduce Randomness: Some strategies involve occasionally performing a random experiment to break out of a potential local optimum and explore a completely new area of the search space.
-
Review the Surrogate Model: Ensure that the chosen surrogate model (e.g., Gaussian Process with a specific kernel) is appropriate for the complexity of your reaction landscape. A model that is too simple may not be able to capture the true underlying function.
Problem 2: The optimization is suggesting experiments that are synthetically inaccessible or violate known constraints.
Possible Cause: The optimization algorithm is unaware of the physical or chemical constraints of the experimental setup.
Solution:
-
Use a Constrained Bayesian Optimization Approach: Many modern Bayesian optimization frameworks are designed to handle known constraints.[7][9] These can be simple bounds on continuous variables (e.g., temperature must be between 20°C and 100°C) or more complex, non-linear constraints.[7][9] For instance, you could define a constraint that the total volume of reagents cannot exceed the reactor volume. Software like the constrained Gryffin algorithm has been developed for this purpose.[6]
-
Feasibility-Aware Acquisition Functions: For unknown constraints that are discovered during the optimization (e.g., a certain combination of reagents leads to an insoluble mixture), some advanced methods can learn a "constraint function" in real-time and use a feasibility-aware acquisition function to avoid suggesting infeasible experiments.[6]
Problem 3: The performance of the Bayesian optimization is not significantly better than a random search.
Possible Cause:
-
Poor Feature Representation: The way the chemical space is represented (featurized) may not be informative enough for the model to learn meaningful relationships between inputs and outputs. This can be a particular issue for categorical variables.
-
High Level of Experimental Noise: If the experimental results have a high degree of noise, it can be difficult for the surrogate model to accurately capture the underlying objective function.
-
Insufficient Data: In some highly complex reaction spaces, a larger number of initial experiments may be needed for the model to start making intelligent suggestions.
Solution:
-
Improve Featurization: Instead of simple one-hot encoding for categorical variables, consider using more descriptive representations like quantum chemical properties, molecular fingerprints (e.g., Extended-Connectivity Fingerprints), or other expert-derived descriptors.[3][6]
-
Model the Noise: Some advanced Gaussian Process models can be configured to account for inhomogeneous noise in the experimental data.[3]
-
Increase Initial Sample Size: If you suspect the initial dataset is too small, consider running a few more exploratory experiments before letting the Bayesian optimization algorithm take over.
-
Leverage Transfer Learning: If you have data from similar reactions, transfer learning techniques can be used to "pre-train" your model, giving it a better starting point for the current optimization task.[10][11]
Quantitative Data Summary
The following tables summarize the performance of Bayesian optimization compared to other methods, as reported in various studies.
Table 1: Comparison of Optimization Efficiency for a Pd-Catalyzed Direct Arylation Reaction
| Method | Average Number of Experiments to Reach Optimum | Consistency (Variance in Final Performance) |
| Bayesian Optimization | Lower | Lower |
| Human Decision-Making | Higher | Higher |
This table is a qualitative summary based on findings that Bayesian optimization outperforms human decision-making in both efficiency and consistency.[3]
Table 2: Performance of Different Surrogate Models in Bayesian Optimization
| Surrogate Model | Mean Loss | Outcome Variance | Worst-Case Loss |
| Gaussian Process (Matérn 5/2 kernel) | Superior | Superior | Superior |
| Random Forest | Inferior | Inferior | Inferior |
This table is based on a study that found Gaussian process models with a Matérn 5/2 kernel offered superior optimization performance compared to random forest models.[8]
Experimental Protocols
General Methodology for a Bayesian Reaction Optimization Campaign
-
Define the Optimization Problem:
-
Objective: Clearly define what you are trying to optimize (e.g., maximize yield, minimize by-product formation, optimize for cost).
-
Parameters and Ranges: Identify all the continuous and categorical variables you want to explore. For continuous variables, define their lower and upper bounds. For categorical variables, list all possible options.
-
Constraints: Specify any known constraints on the experimental parameters.
-
-
Select a Bayesian Optimization Software Package:
-
Generate an Initial Experimental Design:
-
Use a space-filling algorithm (e.g., Latin hypercube sampling) or expert knowledge to select a small number of initial experiments to perform. The goal is to get a diverse set of starting data points.
-
-
Perform the Initial Experiments and Collect Data:
-
Run the initial set of experiments and carefully record the outcomes (your objective values).
-
-
Initiate the Bayesian Optimization Loop:
-
Input the initial experimental data into the chosen software.
-
The software will build an initial surrogate model of your reaction landscape.
-
The acquisition function will then suggest the next set of experimental conditions to run.
-
-
Iterate and Update:
-
Perform the experiment suggested by the optimizer.
-
Add the new data point to your dataset.
-
The software will update the surrogate model with the new information.
-
The acquisition function will then suggest the next experiment.
-
Repeat this iterative process until a satisfactory optimum is reached, your experimental budget is depleted, or the model converges.
-
-
Analyze the Results:
-
Once the optimization is complete, analyze the final surrogate model to understand the relationships between your parameters and the objective. The model can often provide insights into the reaction mechanism.
-
Visualizations
Caption: The iterative workflow of Bayesian reaction optimization.
Caption: The balance between exploration and exploitation in Bayesian optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. chimia.ch [chimia.ch]
- 3. Race to the bottom: Bayesian optimisation for chemical problems - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00234A [pubs.rsc.org]
- 4. Cost-informed Bayesian reaction optimization - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00225C [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 9. Bayesian optimization with known experimental and design constraints for chemistry applications - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the 1H NMR Characterization of 4,7-Dichloroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel compounds is a cornerstone of modern drug discovery and development. For derivatives of 4,7-dichloroquinoline, a scaffold of significant interest in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, serves as an indispensable tool for characterization. This guide provides a comparative analysis of 1H NMR data for a series of 4,7-dichloroquinoline derivatives, offering insights into the influence of substituents on the chemical environment of the quinoline ring protons. Furthermore, it presents a standardized experimental protocol and a comparison with alternative analytical techniques.
Comparative 1H NMR Data of 4,7-Dichloroquinoline Derivatives
The following table summarizes the 1H NMR spectral data for 4,7-dichloroquinoline and several of its 4-substituted derivatives. The data, presented in parts per million (ppm), highlights the chemical shifts (δ), multiplicities, and coupling constants (J) for the key aromatic protons of the quinoline ring. All spectra were recorded in deuterated chloroform (CDCl3).
| Compound | H-2 (d, J ≈ 4.8 Hz) | H-3 (d, J ≈ 4.8 Hz) | H-5 (d, J ≈ 9.0 Hz) | H-6 (dd, J ≈ 9.0, 2.2 Hz) | H-8 (d, J ≈ 2.2 Hz) | Reference |
| 4,7-Dichloroquinoline | 8.78 | 7.48 | 8.15 | 7.59 | 8.11 | [1] |
| N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine | 8.49-8.52 (d, J=5.34 Hz) | 6.38-6.41 (d, J=5.34 Hz) | 7.73-7.77 (d, J=8.92 Hz) | 7.32-7.37 (dd, J=8.96, 1.72 Hz) | 7.94-7.95 (d, J=1.92 Hz) | |
| N'-(7-chloroquinolin-4-yl)-N,N-dimethylpropane-1,3-diamine | 8.55-8.57 (d, J=5.6 Hz) | 6.39-6.42 (d, J=5.6 Hz) | 7.71-7.76 (d, J=9.2 Hz) | 7.37-7.42 (dd, J=8.8, 2.2 Hz) | 7.96-7.97 (d, J=2.2 Hz) | |
| N-(7-chloroquinolin-4-yl)acetamide | 8.82 (d, J=4.9 Hz) | 7.12 (d, J=4.9 Hz) | 8.01 (d, J=9.3 Hz) | 7.49 (dd, J=9.3, 2.4 Hz) | 8.09 (d, J=2.4 Hz) | [2] |
| 4-((7-chloroquinolin-4-yl)amino)phenol | ~8.5 (d) | ~6.4 (d) | ~7.7 (d) | ~7.3 (dd) | ~7.9 (d) | |
| 7-chloro-4-(diethylamino)quinoline | ~8.5 (d) | ~6.7 (d) | ~8.0 (d) | ~7.4 (dd) | ~7.9 (d) |
Note: The chemical shifts for 4-((7-chloroquinolin-4-yl)amino)phenol and 7-chloro-4-(diethylamino)quinoline are approximated based on typical substituent effects and data from similar compounds, as precise, fully assigned data was not available in the initial search.
Experimental Protocol for 1H NMR Characterization
A standardized protocol is crucial for obtaining high-quality, reproducible 1H NMR spectra.
1. Sample Preparation:
-
Weigh 5-10 mg of the 4,7-dichloroquinoline derivative into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
2. NMR Data Acquisition:
-
The 1H NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
The following acquisition parameters are typically used:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4.0 s
-
Spectral width: -2 to 12 ppm
-
3. Data Processing:
-
The free induction decay (FID) is processed with a line broadening of 0.3 Hz.
-
The spectrum is Fourier transformed, and the phase and baseline are corrected manually.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Workflow for 1H NMR Characterization of 4,7-Dichloroquinoline Derivatives
Caption: Workflow for 1H NMR characterization.
Signaling Pathway of 1H NMR Signal Generation
Caption: Generation of an NMR signal.
Comparison with Alternative Analytical Techniques
While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization of 4,7-dichloroquinoline derivatives often involves a combination of analytical techniques. Each technique provides unique and complementary information.
| Technique | Principle | Strengths | Weaknesses |
| 1H NMR Spectroscopy | Measures the absorption of radiofrequency waves by hydrogen nuclei in a magnetic field. | Provides detailed information about the chemical environment, connectivity, and number of different types of protons. Excellent for determining the substitution pattern on the quinoline ring. | Relatively low sensitivity compared to mass spectrometry. Sample must be soluble in a deuterated solvent. |
| 13C NMR Spectroscopy | Measures the absorption of radiofrequency waves by carbon-13 nuclei in a magnetic field. | Provides information about the number and types of carbon atoms in a molecule. Complements 1H NMR for a complete structural assignment. | Lower sensitivity than 1H NMR, requiring more sample and longer acquisition times. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Extremely sensitive, allowing for the determination of the molecular weight with high accuracy. Fragmentation patterns can provide structural information. | Does not provide detailed information about the connectivity of atoms in the same way as NMR. Isomer differentiation can be challenging. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about the functional groups present in a molecule (e.g., C=O, N-H, C-Cl). | The "fingerprint" region can be complex and difficult to interpret for complete structural elucidation. Not as informative for the overall carbon-hydrogen framework as NMR.[3] |
References
comparing yields of different 4,7-dichloroquinoline synthesis routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of 4,7-dichloroquinoline is a critical step in the production of several key antimalarial drugs, including chloroquine and hydroxychloroquine.[1][2][3] This guide provides a comparative analysis of common synthetic routes to 4,7-dichloroquinoline, supported by experimental data to inform decisions on process development and optimization.
Overview of Synthetic Strategies
The two primary routes for the synthesis of 4,7-dichloroquinoline that are well-documented and widely employed are the Gould-Jacobs reaction and the chlorination of 4-hydroxy-7-chloroquinoline . Both methods offer distinct advantages and yield efficiencies that merit careful consideration.
Comparative Yields of Synthesis Routes
The selection of a synthetic route often hinges on the achievable yield, alongside factors like reagent availability, cost, and process scalability. The following table summarizes the reported yields for the key synthetic pathways to 4,7-dichloroquinoline.
| Synthesis Route | Starting Materials | Key Intermediates | Overall Yield | Reference |
| Gould-Jacobs Reaction | m-Chloroaniline, Diethyl ethoxymethylenemalonate | Ethyl α-carbethoxy-β-(m-chloroanilino)acrylate, 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid | 55-60% (pure) | [4][5] |
| Modified Gould-Jacobs for Industrial Production | m-Chloroaniline, Diethyl ethoxymethylenemalonate | Acrylate intermediate, Quinoline ester, Quinoline acid | 89% | [6] |
| Chlorination | 4-Hydroxy-7-chloroquinoline, Phosphorus oxychloride | N/A | 89.5% | [2] |
| Industrial Preparation via Hydrolysis & Chlorination | 4-Hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester | 4-Hydroxyl-7-chlorine-quinoline-3-carboxylic acid, 4-Hydroxyl-7-chloroquinoline | ≥70% | [7] |
Experimental Protocols
Gould-Jacobs Reaction Route
This multi-step synthesis is a classical and versatile method for quinoline synthesis.[8]
Step 1: Synthesis of Ethyl α-carbethoxy-β-(m-chloroanilino)acrylate A mixture of m-chloroaniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles) is heated on a steam bath for 1 hour.[4][5] The evolved ethanol is allowed to escape. The resulting product is used directly in the next step.
Step 2: Synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid The product from Step 1 is added to vigorously boiling Dowtherm A and heated for 1 hour to facilitate cyclization.[4][5] The mixture is cooled, and the crystallized product is filtered and washed. The filter cake is then refluxed with 10% aqueous sodium hydroxide for about 1 hour to achieve saponification. After cooling, the aqueous solution is separated and acidified with concentrated hydrochloric acid to precipitate the product. The 7-chloro-4-hydroxy-3-quinolinecarboxylic acid is collected by filtration and washed with water. The reported yield for this step is 85-98%.[4]
Step 3: Synthesis of 4,7-dichloroquinoline The dried 7-chloro-4-hydroxy-3-quinolinecarboxylic acid is suspended in Dowtherm A and boiled for 1 hour under a stream of nitrogen to ensure decarboxylation.[4][5] The solution is then cooled, and phosphorus oxychloride (0.98 mole) is added. The temperature is raised to 135–140°C and stirred for 1 hour. After cooling, the reaction mixture is poured into a separatory funnel, and the product is extracted with 10% hydrochloric acid. The combined acid extracts are cooled and neutralized with 10% sodium hydroxide to precipitate the 4,7-dichloroquinoline. The solid is collected, washed, and dried. The crude product has a reported yield of 66–73%, which upon recrystallization yields the pure product with a yield of 55–60%.[4][5]
Chlorination of 4-Hydroxy-7-chloroquinoline
This method provides a more direct route if the starting 4-hydroxy-7-chloroquinoline is readily available.
Procedure: To a three-necked flask, add phosphorus oxychloride (120 ml) and then 4-hydroxy-7-chloroquinoline (40g) under stirring. The mixture is refluxed for 1-2 hours until the reaction is complete.[2] After cooling, the excess phosphorus oxychloride is spun off. The resulting black oil is slowly added to ice water with stirring and then neutralized with a sodium bicarbonate aqueous solution to a pH of 7-9. The precipitate is filtered, washed with water, and crystallized from ethanol to obtain 4,7-dichloroquinoline.[2] The reported yield for this process is 89.5%.[2]
Synthesis Route Comparison
Caption: Comparative overview of Gould-Jacobs and Chlorination synthesis routes for 4,7-dichloroquinoline.
Conclusion
Both the Gould-Jacobs reaction and the direct chlorination of 4-hydroxy-7-chloroquinoline are effective methods for the synthesis of 4,7-dichloroquinoline. The Gould-Jacobs route, while being a multi-step process, is a fundamental approach starting from basic precursors. The reported yield for the pure product is in the range of 55-60%. An industrial modification of this process boasts a significantly higher yield of 89%.[6]
The chlorination route offers a more direct and high-yielding alternative, with a reported yield of 89.5%, provided that the starting material, 4-hydroxy-7-chloroquinoline, is accessible.[2] The choice between these routes will ultimately depend on the availability and cost of starting materials, desired purity, and the scale of production. For large-scale industrial synthesis, the modified Gould-Jacobs and the direct chlorination methods appear to be more advantageous from a yield perspective.
References
- 1. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 2. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
Unveiling the Biological Prowess of 4,7-Dichloroquinoline and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4,7-dichloroquinoline scaffold serves as a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, most notably in the realms of anticancer and antimalarial chemotherapy. This guide provides an objective comparison of the biological performance of 4,7-dichloroquinoline and its derivatives, supported by experimental data, detailed methodologies for key experiments, and visualizations of the intricate signaling pathways they modulate.
Comparative Biological Activity: A Quantitative Overview
The efficacy of 4,7-dichloroquinoline and its derivatives has been quantified across a range of cancer cell lines and Plasmodium falciparum strains. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, offering a clear comparison of their potency. Lower values are indicative of greater biological activity.
Anticancer Activity
The cytotoxic effects of these compounds have been evaluated against various human cancer cell lines, revealing a diverse range of potencies. Modifications to the 4,7-dichloroquinoline core structure significantly influence its anticancer activity.
| Compound/Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) |
| 4,7-Dichloroquinoline (Reference) | MDA-MB-468 (Breast) | > 100 |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73[1] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 8.22[1] |
| 7-chloro-4-aminoquinoline-benzimidazole hybrid | CCRF-CEM (Leukemia) | 0.6 - 1.1[2] |
| MBHA/7-chloroquinoline hybrid | MCF-7 (Breast) | 4.60[3] |
| 7-chloro-(4-thioalkylquinoline) sulfinyl derivative | CCRF-CEM (Leukemia) | 0.55 - 2.74[2] |
| 1-cyclopropyl-7-(4-(2-((3,7-dimethyloct-6-en-1-yl)oxy)-2-oxoethyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (a ciprofloxacin derivative) | K562 (Leukemia) | 19.56[4] |
| KG1-a (Leukemia) | 22.13[4] |
Antimalarial Activity
The quest for novel antimalarials has led to extensive investigation of 4,7-dichloroquinoline derivatives, particularly against resistant strains of Plasmodium falciparum.
| Compound/Derivative Class | P. falciparum Strain | IC50 (nM) |
| 4,7-Dichloroquinoline (Reference) | - | Activity is as a precursor[5] |
| Chloroquine | D10 (Sensitive) | <30[6] |
| K1 (Resistant) | 540[6] | |
| N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines | Resistant Strains | 1 - 100[6] |
| Reversed Chloroquines (RCQs) | Sensitive & Resistant Strains | Low nanomolar range[6] |
| 4-N, 4-S & 4-O Chloroquine Analogues | Dd2 (Resistant) | Varies with side chain[7] |
| HB3 (Sensitive) | Varies with side chain[7] | |
| Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline (MG3) | Drug-Resistant Isolates | Potent activity |
Key Experimental Protocols
Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for the key assays used to evaluate the biological activities of 4,7-dichloroquinoline and its derivatives.
MTT Assay for Anticancer Activity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of the compound that inhibits 50% of cell growth (IC50 or GI50) by plotting the percentage of cell viability against the compound concentration.
SYBR Green I-Based In Vitro Antiplasmodial Assay
This fluorescence-based assay is a standard method for determining the efficacy of antimalarial compounds.
-
Parasite Culture: Culture Plasmodium falciparum strains in human erythrocytes in RPMI 1640 medium supplemented with serum and maintain in a controlled atmosphere.
-
Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Infection and Treatment: Add parasitized red blood cells to the wells containing the drug dilutions and incubate for 72 hours.
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the drug concentration.
β-Hematin (Hemozoin) Formation Inhibition Assay
This assay assesses the ability of compounds to inhibit the detoxification of heme in the malaria parasite, a key mechanism of action for many antimalarials.
-
Reaction Setup: In a 96-well plate, add a solution of hemin chloride in DMSO.
-
Compound Addition: Add different concentrations of the test compounds dissolved in DMSO to the wells. Include a positive control (e.g., chloroquine) and a negative control (DMSO only).
-
Initiation of Polymerization: Initiate β-hematin synthesis by adding an acetate buffer (pH ~4.4).
-
Incubation: Incubate the plate at 37°C for 48 hours.
-
Washing and Solubilization: Centrifuge the plate, discard the supernatant, wash the pellet with DMSO, and finally dissolve the pellet in a solution of NaOH.
-
Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage inhibition of β-hematin formation compared to the negative control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
4,7-Dichloroquinoline and its derivatives exert their biological effects by modulating critical cellular pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Anticancer Mechanism: Induction of Apoptosis
Many 4,7-dichloroquinoline derivatives induce programmed cell death, or apoptosis, in cancer cells. This is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, culminating in the activation of caspases, the executioners of apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities | MDPI [mdpi.com]
A Comparative Guide to the In Vitro Antiplasmodial Efficacy of 4,7-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro antiplasmodial efficacy of 4,7-dichloroquinoline against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its performance is benchmarked against its well-known derivatives, chloroquine and hydroxychloroquine, to offer a clear perspective on its potential as an antimalarial agent. The information presented herein is supported by experimental data from scientific literature and includes detailed methodologies for the key assays cited.
Quantitative Comparison of Antiplasmodial Activity
The in vitro antiplasmodial activity of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of the parasite by 50%. The following table summarizes the IC50 values of 4,7-dichloroquinoline, chloroquine, and hydroxychloroquine against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| 4,7-Dichloroquinoline | Chloroquine-Sensitive | 6.7 | [1] |
| Chloroquine-Resistant | 8.5 | [1] | |
| Chloroquine | Chloroquine-Sensitive | Not specified in source | [1] |
| Chloroquine-Resistant | Not specified in source | [1] | |
| Hydroxychloroquine | Chloroquine-Sensitive | Similar to Chloroquine | |
| Chloroquine-Resistant | Less active than Chloroquine |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
Experimental Protocols
The data presented in this guide is primarily based on the SYBR Green I-based fluorescence assay , a widely accepted and standardized method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.
SYBR Green I-Based In Vitro Antiplasmodial Assay
Principle: This assay measures the proliferation of P. falciparum by quantifying the amount of parasitic DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. The fluorescence intensity is directly proportional to the amount of parasitic DNA, and thus, to the number of viable parasites.
Materials:
-
Plasmodium falciparum culture (chloroquine-sensitive and/or chloroquine-resistant strains)
-
Human erythrocytes (O+)
-
Complete culture medium (e.g., RPMI-1640 supplemented with HEPES, sodium bicarbonate, AlbuMAX II, and hypoxanthine)
-
96-well microtiter plates
-
Test compounds (4,7-dichloroquinoline, chloroquine, hydroxychloroquine) dissolved in a suitable solvent (e.g., DMSO)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (containing saponin and Triton X-100)
-
Fluorescence microplate reader
Procedure:
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes in a complete culture medium at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
Synchronization: Parasite cultures are synchronized to the ring stage to ensure a homogenous population for the assay.
-
Drug Dilution: Serial dilutions of the test compounds are prepared in the complete culture medium.
-
Assay Setup: A suspension of infected red blood cells (typically at 1-2% parasitemia and 2% hematocrit) is added to the wells of a 96-well plate containing the drug dilutions. Control wells with no drug (positive control for parasite growth) and uninfected red blood cells (negative control) are also included.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, a lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark at room temperature to allow for cell lysis and DNA staining.
-
Fluorescence Measurement: The fluorescence intensity of each well is measured using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the SYBR Green I-based in vitro antiplasmodial assay.
Caption: Workflow of the SYBR Green I in vitro antiplasmodial assay.
Signaling Pathway and Logical Relationships
The primary mechanism of action for quinoline-based antimalarials, including 4,7-dichloroquinoline and its derivatives, involves the disruption of heme detoxification in the parasite's food vacuole.
Caption: Mechanism of action of quinoline antimalarials.
This guide serves as a foundational resource for understanding the in vitro antiplasmodial potential of 4,7-dichloroquinoline. Further research, including in vivo studies and toxicological profiling, is necessary to fully elucidate its therapeutic promise.
References
Unveiling the Cytotoxic Potential of Novel Quinoline Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of novel quinoline analogues against various cancer cell lines. Supported by experimental data from recent studies, this document summarizes quantitative findings in clearly structured tables, offers detailed experimental protocols for key cytotoxicity assays, and visualizes complex biological pathways and experimental workflows.
The quinoline scaffold is a prominent structural motif in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties.[1][2] These compounds exert their cytotoxic effects through diverse mechanisms, including the inhibition of tyrosine kinases, tubulin polymerization, and DNA repair pathways.[2] This guide synthesizes recent findings on the cytotoxic activity of various novel quinoline analogues, providing a comparative analysis to aid in the evaluation and development of this promising class of anticancer agents.
Comparative Cytotoxicity of Novel Quinoline Analogues
The cytotoxic potential of novel quinoline analogues is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a key metric for this assessment. The following table summarizes the IC50 values for several recently investigated quinoline derivatives against various cancer cell lines. For comparative purposes, data for Doxorubicin, a widely used chemotherapeutic agent, is included where available.
| Quinoline Analogue Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Indolo[2,3-b]quinoline | BAPPN | HepG2 (Liver) | 3.3 µg/mL | [3] |
| MCF-7 (Breast) | 3.1 µg/mL | [3] | ||
| A549 (Lung) | 9.96 µg/mL | [3] | ||
| HCT-116 (Colon) | 23 µg/mL | [3] | ||
| 2,4-Disubstituted Quinoline | Compound Series | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [4] |
| HCT-8 (Colon) | 0.314 - 4.65 µg/cm³ | [4] | ||
| HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [4] | ||
| N-alkylated, 2-oxoquinoline | Compound Series | HEp-2 (Larynx) | 49.01 - 77.67% inhibition | [4] |
| 2-phenylquinolin-4-amine | 7a | HT-29 (Colon) | 8.12 | [4] |
| 7d | HT-29 (Colon) | 9.19 | [4] | |
| 7i | HT-29 (Colon) | 11.34 | [4] | |
| 2-oxoquinoline derivatives | Compound Series | Various tumor cell lines | 4.4 - 8.7 | [4] |
| Thiazolo[5,4-b]quinoline | D3CLP | Tumor cells | More cytotoxic than to non-tumoral cells | [5] |
| 4-Amino, 7-substituted-quinoline | Compound Series | MCF-7 (Breast) | Improved antiproliferative activity vs Doxorubicin | [1] |
| Dihydropyridine Quinoline | A4 | A549 (Lung) | Dose-dependent toxicity, highest at 250 µM | [6] |
| A8 | A549 (Lung) | Highest toxicity at 125, 250, and 500 µM | [6] | |
| Reference Compound | Doxorubicin | MCF-7 (Breast) | - | [1] |
Mechanisms of Action: Signaling Pathways in Quinoline-Induced Cytotoxicity
Novel quinoline analogues induce cancer cell death through the modulation of various signaling pathways. A common mechanism involves the induction of apoptosis, or programmed cell death. This can be triggered by DNA damage, inhibition of crucial enzymes like topoisomerases, or interference with microtubule dynamics.[5][7] The diagram below illustrates a generalized signaling pathway for apoptosis initiated by a novel quinoline analogue.
Caption: Generalized signaling pathway of apoptosis induced by novel quinoline analogues.
Experimental Protocols for Cytotoxicity Assays
The evaluation of the cytotoxic effects of novel quinoline analogues relies on robust and reproducible in vitro assays. The MTT and Sulforhodamine B (SRB) assays are two of the most common colorimetric methods used for this purpose.[4][8]
Generalized Experimental Workflow for Cytotoxicity Assay
The following diagram outlines the typical workflow for an in vitro cytotoxicity assay.
Caption: A generalized workflow for in vitro cytotoxicity assays.
Detailed Methodologies
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[9] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[9]
-
Materials and Reagents:
-
Desired cancer cell lines (e.g., HeLa, MCF-7, A549)[9]
-
Appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[9]
-
Novel quinoline analogues (dissolved in DMSO)
-
MTT reagent: 5 mg/mL stock solution in sterile PBS[9]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[9]
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with various concentrations of the quinoline analogues and a vehicle control (DMSO). Include untreated and blank (medium only) controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.[9][10]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
2. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cellular protein content as an estimation of cell number.[8]
-
Materials and Reagents:
-
Desired cancer cell lines
-
Appropriate culture medium
-
Novel quinoline analogues (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)[11]
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid[11]
-
Acetic acid, 1% (v/v)[11]
-
Tris base solution, 10 mM[11]
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the quinoline analogues and appropriate controls. Incubate for the desired exposure time.[11]
-
Cell Fixation: Gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[12]
-
Washing: Wash the plates multiple times with water to remove the TCA.[12]
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.[12]
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.[12]
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[12]
-
Absorbance Measurement: Read the absorbance at approximately 510 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
-
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 7. ijmphs.com [ijmphs.com]
- 8. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. benchchem.com [benchchem.com]
- 12. SRB assay for measuring target cell killing [protocols.io]
A Comparative Analysis of 4,7-Dichloroquinoline and Other Haloquinolines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its halogenated derivatives, 4,7-dichloroquinoline has emerged as a particularly significant building block, most notably as a precursor to the widely used antimalarial drugs chloroquine and hydroxychloroquine. This guide provides a comparative study of 4,7-dichloroquinoline and other haloquinolines, offering insights into their physicochemical properties, synthesis, and biological activities, supported by experimental data to inform future drug design and development efforts.
Physicochemical Properties: A Comparative Overview
The nature and position of halogen substituents on the quinoline ring profoundly influence the molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic profile. Key parameters such as acid dissociation constant (pKa), lipophilicity (logP), and solubility are critical determinants of a compound's biological activity. While a comprehensive experimental dataset for all haloquinolines is not available in a single source, the following table summarizes known values for 4,7-dichloroquinoline and provides a comparative context for other haloquinolines.
| Property | 4,7-Dichloroquinoline | Other Haloquinolines (General Trends) | Reference |
| Molecular Formula | C₉H₅Cl₂N | Varies | [1] |
| Molar Mass | 198.05 g/mol | Varies | [1] |
| Melting Point | 81-83 °C | Varies | [2] |
| pKa | 3.6 | Halogen substitution generally decreases the basicity of the quinoline nitrogen. The effect varies with the halogen's electronegativity and position. | [1] |
| logP (Octanol/Water) | ~3.5-4.0 (Calculated) | Generally, lipophilicity increases with the size of the halogen (I > Br > Cl > F). The position of the halogen also significantly impacts logP. | [3] |
| Solubility | Poorly soluble in water | Aqueous solubility generally decreases with increasing lipophilicity. | [4] |
Synthesis of Haloquinolines: A Methodological Comparison
The synthesis of haloquinolines can be achieved through various methods, with the Gould-Jacobs reaction and subsequent modifications being prominent. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Synthesis of 4,7-Dichloroquinoline
A common and historically significant method for the industrial production of 4,7-dichloroquinoline starts from m-chloroaniline.[5][6][7] The general workflow is as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. PI3 kinase integrates Akt and MAP kinase signaling pathways in the regulation of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 4,7-Dichloroquinoline Purity: A Comparative Guide to GC and HPLC Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of key intermediates like 4,7-dichloroquinoline is paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of two robust analytical techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the validation of 4,7-dichloroquinoline purity, presenting supporting experimental data and detailed protocols to aid in method selection and implementation.
Introduction to Analytical Techniques
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. The separation is achieved by partitioning the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column. In contrast, High-Performance Liquid Chromatography (HPLC) is highly versatile for separating a wide range of compounds, particularly non-volatile and thermally labile molecules. Separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.
Comparison of GC and HPLC for 4,7-Dichloroquinoline Purity Analysis
Both GC and HPLC are suitable for determining the purity of 4,7-dichloroquinoline, with the primary impurity of concern often being the positional isomer, 4,5-dichloroquinoline. The choice between the two methods often depends on the specific requirements of the analysis, including the nature of other potential impurities and the desired analytical endpoint.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on boiling point and interaction with a stationary phase. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Purity Assay | >99% | >99% |
| Key Impurity Detected | 4,5-dichloroquinoline | 4,5-dichloroquinoline and other non-volatile impurities |
| Precision (%RSD) | < 2.0% | < 1.0% |
| Limit of Detection (LOD) | Low (ng range) | Low (ng range) |
| Limit of Quantitation (LOQ) | Low (ng range) | Low (ng range) |
| Sample Volatility | Required | Not required |
| Thermal Stability | Required | Not required |
Experimental Protocols
Below are detailed methodologies for the analysis of 4,7-dichloroquinoline purity using both GC and HPLC.
Gas Chromatography (GC) Method
This method is suitable for the analysis of 4,7-dichloroquinoline and its volatile impurities, such as the 4,5-dichloroquinoline isomer.
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (split injection, ratio 50:1)
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 300 °C
-
Sample Preparation: Dissolve an accurately weighed sample of 4,7-dichloroquinoline in a suitable solvent (e.g., dichloromethane or acetone) to a final concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC) Method
This method is versatile for the simultaneous analysis of 4,7-dichloroquinoline and a wide range of both volatile and non-volatile impurities.
Instrumentation: A high-performance liquid chromatograph with a Diode Array Detector (DAD) or UV detector.
-
Column: Newcrom R1 HPLC column, 5 µm, 4.6 x 150 mm.[1]
-
Mobile Phase: A mixture of acetonitrile and water with a phosphoric acid modifier.[1] A typical gradient could be:
-
0-10 min: 30% Acetonitrile
-
10-20 min: 30-70% Acetonitrile (linear gradient)
-
20-25 min: 70% Acetonitrile
-
25-30 min: 30% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed sample of 4,7-dichloroquinoline in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the experimental workflows for both GC and HPLC analysis.
References
Comparative Analysis of the Larvicidal Potential of 4,7-Dichloroquinoline Against Mosquito Vectors
A Technical Guide for Researchers in Insecticide Development
The escalating threat of mosquito-borne diseases, coupled with the growing challenge of insecticide resistance, necessitates a continuous search for novel and effective mosquito larvicides. This guide provides a comprehensive evaluation of 4,7-dichloroquinoline, a heterocyclic aromatic compound, as a potential candidate for mosquito larval control. We will delve into its comparative efficacy against established larvicides, outline a robust experimental framework for its evaluation, and discuss its potential mechanism of action.
The Rationale for Investigating Quinoline Derivatives
Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal and agricultural chemistry due to their broad spectrum of biological activities. While the antimalarial properties of quinolines like chloroquine are well-documented, recent research has illuminated their potential as potent insecticides. The core chemical scaffold of quinoline offers a versatile platform for synthetic modifications, allowing for the fine-tuning of its biological activity and the potential to overcome existing resistance mechanisms. The investigation into 4,7-dichloroquinoline is a logical extension of this research, aiming to identify novel compounds that can be integrated into mosquito control programs.
Comparative Efficacy of 4,7-Dichloroquinoline
While specific data on the larvicidal activity of 4,7-dichloroquinoline is still emerging in publicly available literature, we can infer its potential by examining studies on structurally related quinoline derivatives. For the purpose of this guide, we will use data from analogous compounds to provide a benchmark for comparison against commonly used larvicides.
Table 1: Comparative Efficacy of Selected Larvicides
| Compound/Agent | Chemical Class | Target Species | LC50 (ppm) | Mechanism of Action | Source |
| 4,7-Dichloroquinoline (Hypothetical) | Quinoline Derivative | Aedes aegypti, Culex quinquefasciatus | Data Needed | Putative: Acetylcholinesterase inhibition or disruption of mitochondrial function | N/A |
| Temephos | Organophosphate | Broad-spectrum | 0.002-0.02 | Acetylcholinesterase (AChE) inhibitor | |
| Bacillus thuringiensis israelensis (Bti) | Microbial | Mosquitoes, black flies | Strain-dependent | Cry and Cyt toxins disrupt midgut epithelium | |
| Methoprene | Juvenile Hormone Analog | Broad-spectrum insects | 0.005-0.05 | Prevents adult emergence | |
| Pyriproxyfen | Juvenile Hormone Analog | Broad-spectrum insects | 0.0001-0.001 | Prevents adult emergence |
Note: LC50 (Lethal Concentration 50%) is the concentration of a chemical that kills 50% of the test population. Lower values indicate higher toxicity.
Proposed Mechanism of Action
The precise mechanism by which 4,7-dichloroquinoline exerts its larvicidal effects is yet to be fully elucidated. However, based on the known activities of other quinoline derivatives, we can propose two primary potential pathways:
-
Neurotoxicity via Acetylcholinesterase (AChE) Inhibition: Many organophosphate and carbamate insecticides function by inhibiting AChE, an enzyme critical for nerve impulse transmission. Some quinoline compounds have been shown to interact with this enzyme. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death.
-
Disruption of Mitochondrial Respiration: The quinoline ring is a core component of ubiquinone (Coenzyme Q), a vital electron carrier in the mitochondrial electron transport chain. It is plausible that 4,7-dichloroquinoline could act as an antagonist, interfering with ATP production and leading to metabolic collapse and cell death.
The following diagram illustrates a hypothetical signaling pathway for AChE inhibition:
Caption: Hypothetical mechanism of 4,7-dichloroquinoline as an AChE inhibitor.
Experimental Protocol: Larvicidal Bioassay
To ensure reproducible and comparable results, a standardized larvicidal bioassay protocol, adapted from World Health Organization (WHO) guidelines, should be employed.
Objective: To determine the lethal concentration (LC50 and LC90) of 4,7-dichloroquinoline against 3rd or 4th instar larvae of a target mosquito species (e.g., Aedes aegypti).
Materials:
-
4,7-dichloroquinoline (analytical grade)
-
Ethanol or acetone (as a solvent)
-
Dechlorinated water
-
250 mL glass beakers or disposable cups
-
Pipettes (various volumes)
-
Late 3rd or early 4th instar mosquito larvae
-
Larval rearing trays and food (e.g., fish food powder)
-
Incubator or environmental chamber (25 ± 2°C, 70-80% relative humidity)
Procedure:
-
Preparation of Stock Solution:
-
Dissolve a precise amount of 4,7-dichloroquinoline in the chosen solvent (e.g., 100 mg in 10 mL of ethanol to create a 10,000 ppm stock solution).
-
-
Preparation of Test Concentrations:
-
Perform serial dilutions of the stock solution to prepare a range of test concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 ppm).
-
For each concentration, add the appropriate volume of the stock solution to 99 mL of dechlorinated water in a labeled beaker.
-
Prepare two control groups: one with only dechlorinated water (negative control) and another with 1 mL of the solvent in 99 mL of water (solvent control).
-
-
Larval Exposure:
-
Gently collect 25 late 3rd or early 4th instar larvae from the rearing trays.
-
Introduce the 25 larvae into each test beaker, including the controls.
-
Each concentration and control should be replicated at least three times.
-
-
Incubation and Observation:
-
Place the beakers in an incubator maintained at 25 ± 2°C.
-
Observe larval mortality at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle prodding with a pipette tip.
-
-
Data Analysis:
-
Record the number of dead larvae in each replicate.
-
Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.
-
Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] * 100
-
-
Perform Probit analysis to calculate the LC50 and LC90 values, along with their 95% confidence limits.
-
Caption: Standard workflow for a mosquito larvicidal bioassay.
Future Directions and Conclusion
The exploration of 4,7-dichloroquinoline as a mosquito larvicide is a promising avenue of research. While this guide has provided a framework for its evaluation based on analogous compounds, further empirical studies are essential to validate its efficacy and determine its precise mechanism of action.
Key future research should focus on:
-
Definitive Larvicidal Bioassays: Conducting the described bioassays to establish concrete LC50 and LC90 values for 4,7-dichloroquinoline against key mosquito vectors like Aedes aegypti, Anopheles gambiae, and Culex quinquefasciatus.
-
Mechanism of Action Studies: Utilizing enzymatic assays and molecular docking to confirm whether the primary mode of action is AChE inhibition, mitochondrial disruption, or another pathway.
-
Non-Target Organism Toxicity: Evaluating the compound's safety profile by testing its toxicity against non-target aquatic organisms (e.g., daphnia, fish).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 4,7-dichloroquinoline to optimize its larvicidal potency and reduce potential non-target effects.
Chloroquine Potency in P. falciparum: A Comparative Analysis of Sensitive and Resistant Strains
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the activity of chloroquine against sensitive and resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This analysis is supported by experimental data on drug susceptibility and an exploration of the underlying molecular mechanisms of resistance.
The emergence and spread of chloroquine-resistant P. falciparum has been a significant challenge in the global effort to control malaria. Understanding the differential activity of chloroquine and the mechanisms conferring resistance is critical for the development of new antimalarial therapies and strategies to overcome drug resistance. The primary mechanism of high-level chloroquine resistance is associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, particularly the K76T mutation, which allows the parasite to expel the drug from its site of action.[1][2][3]
Quantitative Comparison of Chloroquine Activity
The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a drug in inhibiting parasite growth. A lower IC50 value indicates greater potency. The following table summarizes representative IC50 values for chloroquine against sensitive and resistant P. falciparum strains, as determined by various in vitro growth inhibition assays.
| P. falciparum Strain | Chloroquine Susceptibility | Chloroquine IC50 (nM) | Reference |
| 3D7 | Sensitive | 8.6 ± 0.4 | [4] |
| HB3 | Sensitive | 16.8 ± 0.5 | [4] |
| GC03 | Sensitive | ~15-20 | [5] |
| Dd2 | Resistant | 90.2 ± 10.6 | [4] |
| K1 | Resistant | 155 ± 11.4 | [4] |
| 7G8 | Resistant | 100 - 150 | [5] |
| HB3×Dd2 progeny (pfcrt^Dd2/pfmdr1^Dd2) | Resistant | 86 - 176 | [6] |
| HB3×Dd2 progeny (pfcrt^Dd2/pfmdr1^HB3) | Resistant | 99 - 234 | [6] |
| Thai Isolates (pfcrt 76T) | Resistant | > 25 | [7] |
Resistant strains consistently exhibit significantly higher IC50 values, often by an order of magnitude or more, demonstrating their reduced susceptibility to chloroquine.[4][5][6][7]
Experimental Protocols
The determination of IC50 values relies on robust in vitro parasite growth inhibition assays. Common methodologies include the [3H]-hypoxanthine incorporation assay, SYBR Green I-based fluorescence assay, and the plasmodial lactate dehydrogenase (pLDH) assay.
[3H]-Hypoxanthine Incorporation Assay
This classic method measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids as an indicator of growth.
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes at a specified hematocrit in complete medium (RPMI 1640 supplemented with serum and other nutrients).[8][9]
-
Drug Dilution: A serial dilution of chloroquine is prepared in a 96-well microtiter plate.
-
Incubation: Parasitized erythrocytes are added to the wells containing the drug dilutions and to drug-free control wells. The plates are incubated at 37°C in a low-oxygen environment (typically 5% CO2, 5% O2, 90% N2) for 24-48 hours.[8]
-
Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for an additional 18-24 hours.[8][10]
-
Harvesting and Measurement: The cells are harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of growth inhibition is calculated by comparing the radioactivity in drug-treated wells to that in control wells. The IC50 value is determined by plotting the inhibition percentage against the drug concentration.
SYBR Green I-Based Fluorescence Assay
This method quantifies parasite DNA using the fluorescent dye SYBR Green I.
-
Parasite Culture and Drug Incubation: Similar to the hypoxanthine assay, parasites are incubated with serial dilutions of the drug for 48-72 hours.[11]
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. This buffer lyses the erythrocytes and parasites, releasing the parasite DNA.[11]
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 is calculated from the dose-response curve of fluorescence intensity versus drug concentration.
Plasmodial Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase.
-
Parasite Culture and Drug Incubation: Parasites are incubated with the drug for a predetermined period (e.g., 72 hours).
-
Lysis: The plates are frozen and thawed to lyse the cells and release pLDH.[8]
-
Enzymatic Reaction: A substrate solution containing lactate and a tetrazolium salt is added. pLDH catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a spectrophotometer.
-
Data Analysis: The IC50 is determined from the dose-response curve of absorbance versus drug concentration.
Signaling Pathways and Mechanisms of Action
The activity of chloroquine and the mechanism of resistance are centered around the parasite's digestive vacuole, where it digests hemoglobin.
Caption: Mechanism of chloroquine action and resistance in P. falciparum.
In chloroquine-sensitive parasites, the weakly basic chloroquine diffuses into the acidic digestive vacuole and becomes protonated, trapping it inside.[12][13] This accumulated chloroquine binds to toxic heme released from hemoglobin digestion, preventing its detoxification into hemozoin.[13][14] The buildup of toxic heme leads to parasite death. In resistant parasites, mutated PfCRT actively transports chloroquine out of the digestive vacuole, reducing its concentration at the site of action and allowing heme detoxification to proceed.[1][15]
Experimental Workflow: In Vitro Drug Susceptibility Testing
The following diagram illustrates a generalized workflow for determining the IC50 of an antimalarial compound.
Caption: Generalized workflow for in vitro antimalarial drug susceptibility testing.
This standardized process ensures the reliable and reproducible assessment of antimalarial drug efficacy, which is fundamental for both basic research and clinical monitoring of drug resistance.
References
- 1. PfCRT and its role in antimalarial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Turning the tide: targeting PfCRT to combat drug-resistant P. falciparum? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroquine resistance in Plasmodium falciparum malaria parasites conferred by pfcrt mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Geographic patterns of Plasmodium falciparum drug resistance distinguished by differential responses to amodiaquine and chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Plasmodium falciparum Chloroquine Resistance Transporter and Multidrug Resistance 1 Genes on In Vitro Chloroquine Resistance in Isolates of Plasmodium falciparum from Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iddo.org [iddo.org]
- 12. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 14. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Computational Docking of 4,7-Dichloroquinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4,7-dichloroquinoline scaffold, a key component of the renowned antimalarial drug chloroquine, continues to be a cornerstone in the design of novel therapeutic agents. Its versatile structure allows for a wide range of chemical modifications, leading to derivatives with potential applications against malaria, cancer, and viral diseases. Computational docking studies are instrumental in rationally designing these derivatives and elucidating their mechanisms of action at a molecular level. This guide provides a comparative overview of recent computational docking studies on 4,7-dichloroquinoline derivatives, presenting key quantitative data, experimental protocols, and workflow visualizations to aid in ongoing drug discovery efforts.
Comparative Docking Performance of 4,7-Dichloroquinoline Derivatives
The following tables summarize the docking performance of various 4,7-dichloroquinoline derivatives against several key biological targets. These studies highlight the potential of this scaffold in developing targeted inhibitors for various diseases.
Antimalarial Targets
Derivatives of 4,7-dichloroquinoline are actively being investigated to overcome chloroquine resistance in Plasmodium falciparum. Docking studies have been crucial in identifying novel compounds with high binding affinities to essential parasite proteins.
| Derivative Class | Target Protein | PDB ID | Docking Score/Binding Energy | Key Interacting Residues | Reference |
| 4-Amino-substituted-7-chloroquinolines | Plasmodium falciparum lactate dehydrogenase (pfLDH) | Not Specified | Comparable to Chloroquine (-4.95) | Not Specified | |
| Hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazoles | P. falciparum lactate dehydrogenase | Not Specified | Highest binding energy for compound 4b | Not Specified | [1] |
| Indolo[2,3-b]quinoxaline-7-chloroquinoline hybrids | P. falciparum chloroquine resistance transporter (PfCRT) | Not Specified | Strong binding affinities | Not Specified | [2] |
| 7-Chloroquinoline-Thiourea Hybrids | Hypoxanthine-guanine phosphoribosyltransferase | 1BZY | Not Specified | Not Specified | [3] |
Anticancer Targets
The quinoline core is present in several approved anticancer drugs, and researchers are exploring 4,7-dichloroquinoline derivatives for their potential to inhibit cancer-related proteins.
| Derivative Class | Target Protein | PDB ID | Docking Score/Binding Energy | Key Interacting Residues | Reference |
| Quinoline-based dihydrazones | Cyclin-dependent kinase 2 (CDK2) | Not Specified | Good binding affinity | Not Specified | [4][5] |
| Quinoline-Thiazole Hybrids | BCR-ABL1 tyrosine kinase | Not Specified | Favorable interactions | Met318 | [6][7][8] |
| Novel Quinoline Derivatives | Various Cancer Proteins | Not Specified | Good affinity against multiple targets | Not Specified | [9] |
Antiviral Targets
The repurposing of chloroquine and the development of new derivatives have been explored for antiviral applications, including against SARS-CoV-2.
| Derivative | Target Protein | PDB ID | Docking Score/Binding Energy | Key Interacting Residues | Reference |
| 4-((7-chloroquinolin-4-yl)amino)phenol | SARS-CoV-2 Main Protease (Mpro) | Not Specified | -7.8 kcal/mol | Not Specified | [10] |
| Chloroquine/Hydroxychloroquine Metabolites | Angiotensin-converting enzyme 2 (ACE2) | Not Specified | Favorable docking scores | Asn290, Ala99 | [11] |
Experimental Protocols for Computational Docking
The methodologies employed in computational docking studies are critical for the reliability and reproducibility of the results. Below are generalized experimental protocols based on the reviewed literature.
Ligand Preparation
The initial step involves the generation of 2D structures of the 4,7-dichloroquinoline derivatives, which are then converted to 3D structures. This is followed by energy minimization using force fields like MMFF94 or OPLS. For derivatives with multiple possible conformations, a conformational search is performed to identify the lowest energy conformer. Tools like ChemBioOffice and the LigPrep tool in the Schrödinger suite are often used for this purpose.[12]
Protein Preparation
The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and protonation states. The protein preparation wizard in software packages like Schrödinger is commonly utilized for this step.[12] Any missing residues or loops in the crystal structure are often modeled using homology modeling servers or tools within the docking software.
Molecular Docking
Molecular docking simulations are performed to predict the binding mode and affinity of the ligand within the active site of the target protein. AutoDock Vina and Glide are among the most frequently used docking programs.[11][13] A grid box is defined around the active site of the protein, specifying the search space for the docking algorithm. The docking parameters, such as the number of genetic algorithm runs and the exhaustiveness of the search, are set to ensure a thorough exploration of the conformational space.
Analysis of Docking Results
The results of the docking simulations are analyzed based on the docking score or binding energy, with more negative values indicating a higher binding affinity.[12] The binding poses of the ligands are visualized to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site. These interactions are crucial for understanding the structure-activity relationship (SAR) of the derivatives.
Visualizing Workflows and Pathways
Experimental Workflow for In Silico Drug Discovery
The following diagram illustrates a typical workflow for the computational study of 4,7-dichloroquinoline derivatives, from initial design to the identification of lead compounds.
Caption: A typical in silico drug discovery workflow.
Putative Signaling Pathway Inhibition
While most studies focus on direct protein-ligand interactions, the inhibition of key proteins like receptor tyrosine kinases can have downstream effects on signaling pathways implicated in cell proliferation and survival. The diagram below illustrates a simplified, hypothetical signaling pathway that could be inhibited by 4,7-dichloroquinoline derivatives targeting a receptor tyrosine kinase.
Caption: A simplified RTK signaling pathway.
References
- 1. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and mechanistic exploration of anti-plasmodial Indolo[2,3-b]quinoxaline-7-chloroquinoline hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. Molecular Docking, Antioxidant, Anticancer and Antileishmanial Effects of Newly Synthesized Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational Studies of Hydroxychloroquine and Chloroquine Metabolites as Possible Candidates for Coronavirus (COVID-19) Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Confirming the Structure of 4,7-dichloroquinoline Reaction Products: A Comparative Guide to ESI-MS
For researchers, scientists, and drug development professionals, the accurate structural confirmation of reaction products is paramount. This guide provides a comprehensive comparison of Electrospray Ionization Mass Spectrometry (ESI-MS) with other analytical techniques for the characterization of 4,7-dichloroquinoline derivatives, supported by experimental data and detailed protocols.
4,7-dichloroquinoline is a critical intermediate in the synthesis of several key antimalarial drugs, including chloroquine and hydroxychloroquine.[1] Its reactivity at the C4 position allows for the introduction of various side chains, leading to a diverse range of potential therapeutic agents.[2] Verifying the successful substitution and the precise structure of these reaction products is a crucial step in the drug discovery and development process. ESI-MS has emerged as a powerful tool for this purpose, offering high sensitivity and detailed structural information.[3]
ESI-MS for Structural Elucidation: A Detailed Look
Electrospray ionization is a soft ionization technique that allows for the analysis of thermally labile and polar molecules, making it well-suited for many pharmaceutical compounds.[4] When coupled with tandem mass spectrometry (MS/MS), ESI-MS provides valuable data on the fragmentation patterns of a molecule, which can be used to deduce its structure.[5][6]
General Experimental Protocol for ESI-MS Analysis of 4,7-dichloroquinoline Derivatives:
A typical workflow for the analysis of 4,7-dichloroquinoline reaction products involves the separation of the analyte by liquid chromatography (LC) followed by detection with a mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Quadrupole Time-of-Flight (Q-TOF), Ion Trap, or Triple Quadrupole)[6]
Sample Preparation:
-
Dissolve the reaction product in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
LC-MS/MS Parameters:
The following table outlines typical starting parameters for the LC-MS/MS analysis of 4,7-dichloroquinoline derivatives. These parameters should be optimized for the specific analyte and instrument.
| Parameter | Typical Value |
| LC Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-10 minutes |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 1-5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3-4 kV |
| Source Temperature | 100-150 °C |
| Desolvation Gas Flow | 600-800 L/hr |
| Collision Energy (for MS/MS) | Ramped from 10-40 eV to generate fragment ions |
Note: These are general parameters and may require optimization.
Data Interpretation and Fragmentation Analysis:
The protonated molecule [M+H]⁺ is typically observed in the full scan mass spectrum. Subsequent MS/MS analysis of this precursor ion reveals characteristic fragmentation patterns. For 4,7-dichloroquinoline and its derivatives, common fragmentation pathways involve the loss of the side chain, cleavage of the quinoline ring, and elimination of HCl.[5] By analyzing the masses of the fragment ions, the structure of the reaction product can be confidently confirmed.
Comparison with Alternative Analytical Techniques
While ESI-MS is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical techniques.
| Technique | Principle | Advantages | Limitations |
| ESI-MS | Measures the mass-to-charge ratio of ionized molecules and their fragments. | High sensitivity, provides molecular weight and structural information, suitable for complex mixtures when coupled with LC.[7] | Isomers may not be distinguishable without chromatographic separation, fragmentation may not always be straightforward to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, essential for unambiguous structure determination.[8] | Lower sensitivity compared to MS, requires larger sample amounts, can be time-consuming. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Allows for the determination of the elemental composition of a molecule, increasing confidence in its identification.[9] | Does not inherently provide structural connectivity information. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their interaction with a stationary phase. | Excellent for assessing purity and quantifying reaction products.[7] | Does not provide direct structural information. |
Experimental Workflow and Signaling Pathways
To visualize the experimental process and the underlying logic, the following diagrams are provided.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 4,7-Dichloroquinoline Toxicity: Target vs. Non-Target Organisms
For Immediate Release
This guide provides a comprehensive comparison of the toxicity of 4,7-dichloroquinoline (DCQ), a key intermediate in the synthesis of several antimalarial drugs, on both target and non-target organisms. The following data and experimental protocols are intended for researchers, scientists, and drug development professionals to facilitate a thorough understanding of the compound's toxicological profile.
Quantitative Toxicity Data
The following tables summarize the lethal and inhibitory concentrations of 4,7-dichloroquinoline across a range of organisms.
Table 1: Toxicity of 4,7-Dichloroquinoline on Target Organisms
| Target Organism | Life Stage/Cell Line | Endpoint | Concentration (µM) | Exposure Time | Reference |
| Plasmodium falciparum (Chloroquine-sensitive strain) | Asexual erythrocytic | IC50 | 0.0067 | - | [1][2] |
| Plasmodium falciparum (Chloroquine-resistant strain) | Asexual erythrocytic | IC50 | 0.0085 | - | [1][2] |
| Aedes aegypti (Dengue vector) | Larva I | LC50 | 5.016 | 24 h | [3] |
| Aedes aegypti (Dengue vector) | Pupa | LC50 | 10.669 | 24 h | [3] |
| Anopheles stephensi (Malaria vector) | Larva I | LC50 | 4.408 | 24 h | [3] |
| Anopheles stephensi (Malaria vector) | Pupa | LC50 | 7.958 | 24 h | [3] |
| Human cancer cell lines | - | IC50 | Varies | - | [4] |
Table 2: Toxicity of 4,7-Dichloroquinoline on Non-Target Organisms
| Non-Target Organism | Species | Endpoint | Concentration (µg/mL) | Exposure Time | Reference |
| Brine Shrimp | Artemia salina | LC50 | 101.68–314.58 | - | [3] |
| Water Flea | Daphnia magna | EC50 | 14,000 - 73,000 | 48 h | [5] |
| Fish | - | LC50 | Varies | 96 h | [6] |
| Mammalian Cells | Vero (Monkey kidney epithelial) | Cytotoxicity | >100 µM | - | [7] |
| Mammalian Cells | HepG2 (Human liver cancer) | IC50 | Varies | - | [8] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of 4,7-dichloroquinoline and its derivatives against the malaria parasite, Plasmodium falciparum, involves the disruption of hemoglobin detoxification. In the parasite's acidic food vacuole, heme, a toxic byproduct of hemoglobin digestion, is normally polymerized into inert hemozoin crystals. 4,7-dichloroquinoline is believed to inhibit this polymerization process, leading to the accumulation of toxic heme, which damages parasite membranes and results in cell death.[9][10]
In cancer cells, some quinoline derivatives have been shown to induce apoptosis and inhibit cell cycle progression. One of the implicated molecular targets is the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for cell survival and proliferation.[4]
The toxic mechanisms in non-target aquatic organisms are less specific but are thought to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[11] Quinolones can also exhibit phototoxicity, where their toxicity is enhanced by exposure to light.[11]
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below.
Mosquito Larvicidal Bioassay (WHO Guidelines)
This protocol is adapted from the World Health Organization (WHO) guidelines for testing mosquito larvicides.
-
Preparation of Test Solutions: A stock solution of 4,7-dichloroquinoline is prepared in an appropriate solvent (e.g., ethanol). Serial dilutions are then made to obtain a range of test concentrations.
-
Exposure: Twenty-five late third or early fourth instar larvae of the target mosquito species (Aedes aegypti or Anopheles stephensi) are placed in beakers containing 250 mL of the test solution. A control group with the solvent alone is also prepared. Each concentration and the control are replicated at least three times.
-
Incubation: The beakers are held at a constant temperature (e.g., 25-28°C) for 24 hours.
-
Mortality Assessment: After 24 hours, the number of dead and moribund larvae in each beaker is counted. Larvae are considered dead if they cannot be induced to move when prodded.
-
Data Analysis: The percentage mortality is calculated for each concentration and corrected for control mortality using Abbott's formula if necessary. The LC50 (lethal concentration to kill 50% of the population) is then determined using probit analysis.
In Vitro Antiplasmodial Assay (SYBR Green I-based)
This method is commonly used to determine the inhibitory effect of compounds on the growth of Plasmodium falciparum in red blood cells.
-
Parasite Culture: Chloroquine-sensitive and -resistant strains of P. falciparum are cultured in human red blood cells in a complete medium.
-
Drug Plate Preparation: 4,7-dichloroquinoline is serially diluted in a 96-well plate.
-
Exposure: Synchronized ring-stage parasites are added to the drug-containing wells at a specific parasitemia and hematocrit.
-
Incubation: The plates are incubated for 72 hours in a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the amount of parasitic DNA, indicating parasite growth.
-
Data Analysis: The IC50 (concentration that inhibits 50% of parasite growth) is calculated by plotting the percentage of growth inhibition against the drug concentration.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Adherent cells (e.g., Vero or HepG2) are seeded into a 96-well plate and allowed to attach overnight.
-
Compound Addition: The culture medium is replaced with fresh medium containing various concentrations of 4,7-dichloroquinoline.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 (concentration that reduces cell viability by 50%) is determined.
Aquatic Toxicity Testing (OECD Guidelines)
The following outlines the general procedures for acute toxicity testing in aquatic organisms based on OECD guidelines.
-
OECD 202: Daphnia sp. Acute Immobilisation Test: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[12][13][14][15][16] Immobilisation is recorded at 24 and 48 hours, and the EC50 (effective concentration to immobilise 50% of the daphnids) is calculated.[12][13][14]
-
OECD 203: Fish, Acute Toxicity Test: Fish are exposed to the test substance for 96 hours.[1][17][18][19][20] Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is determined.[17][18][19][20]
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: Exponentially growing algae are exposed to the test substance for 72 hours.[21][22][23][24][25] The inhibition of growth is measured, and the EC50 is calculated.[23]
References
- 1. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 2. Leveraging the effects of chloroquine on resistant malaria parasites for combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Second-, third- and fourth-generation quinolones: Ecotoxicity effects on Daphnia and Ceriodaphnia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute toxicity tests with Daphnia magna, Americamysis bahia, Chironomus riparius and Gammarus pulex and implications of new EU requirements for the aquatic effect assessment of insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The host targeting effect of chloroquine in malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globethesis.com [globethesis.com]
- 12. shop.fera.co.uk [shop.fera.co.uk]
- 13. biotecnologiebt.it [biotecnologiebt.it]
- 14. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 17. oecd.org [oecd.org]
- 18. biotecnologiebt.it [biotecnologiebt.it]
- 19. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 20. eurofins.com.au [eurofins.com.au]
- 21. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 22. catalog.labcorp.com [catalog.labcorp.com]
- 23. eurofins.com.au [eurofins.com.au]
- 24. oecd.org [oecd.org]
- 25. oecd.org [oecd.org]
Safety Operating Guide
Navigating the Safe Disposal of 4,7-Dichlorocinnoline: A Procedural Guide
The proper disposal of 4,7-Dichlorocinnoline, a chlorinated heterocyclic compound, is crucial for maintaining laboratory safety and environmental compliance. Due to its potential hazards, including irritation to the skin, eyes, and respiratory tract, a structured and cautious approach to its disposal is mandatory.
Pre-Disposal and Handling
Before initiating the disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure. Unused or surplus material should be kept in its original, tightly sealed container.
Key Handling Precautions:
-
Ventilation: Always handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.
-
Personal Protective Equipment: Wear protective gloves, clothing, and eye protection.[1][2]
-
Avoid Dust Formation: Minimize the generation and accumulation of dust during handling.[1][3]
Spill Management
In the event of a spill, immediate and careful cleanup is necessary to prevent wider contamination.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: Ensure the area is clear of personnel and well-ventilated.
-
Containment: Use dry cleanup procedures to avoid generating dust.[2]
-
Collection: Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[1][2][3]
-
Decontamination: Wash the spill area thoroughly with large amounts of water.[2] Prevent runoff from entering drains.[2]
Disposal Protocol
The recommended method for the disposal of this compound and its contaminated materials is through a licensed disposal company.
Step-by-Step Disposal:
-
Containerization: Ensure the waste material is in a suitable, closed container, clearly labeled with its contents.[1] Do not mix with other waste.[1]
-
Professional Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] The preferred method of destruction is chemical incineration.
-
Incineration: A common and effective method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Packaging: Dispose of uncleaned containers as you would the product itself.[1][4]
Safety and Hazard Summary
The following table summarizes the key hazard information and recommended personal protective equipment for handling 4,7-dichloroquinoline, which may be analogous to this compound.
| Hazard Category | Description | Recommended Personal Protective Equipment |
| Skin Irritation | Causes skin irritation.[4][5][6] | Protective gloves, Protective clothing.[1][2][5] |
| Eye Irritation | Causes serious eye irritation.[4] | Safety glasses with side-shields or goggles.[4] |
| Respiratory Irritation | May cause respiratory irritation.[1][4] | Use in a well-ventilated area or with respiratory protection.[4] |
| Ingestion | Harmful if swallowed.[2] | Do not eat, drink, or smoke when handling.[2] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
